Pyrazine 1-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341054. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-oxidopyrazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-6-3-1-5-2-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIZBQQGWNBRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=N1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178924 | |
| Record name | Pyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-65-6 | |
| Record name | 2423-65-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrazine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and characterization of novel Pyrazine 1-oxide derivatives
While powerful synthetic methods exist, challenges remain, particularly in achieving high regioselectivity in poly-functionalized pyrazines and in the synthesis of di-N-oxides. [8][9]Future research will likely focus on developing more selective and efficient catalytic systems, including biocatalytic and photocatalytic methods, to access novel this compound derivatives. [10][19]The exploration of these compounds as building blocks in materials science and as potent, targeted therapeutics continues to be a vibrant and promising field of research. [20][21]
References
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Choudhary, D., Garg, S., Kaur, M., & Mutreja, V. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available from: [Link]
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Xia, Y., et al. (2020). Metal-Free Oxidative [5+1] Cyclization of 1,5-Enynes for the Synthesis of this compound. Organic Letters. Available from: [Link]
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Ong, W. L., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Available from: [Link]
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Baxter, R. A., & Spring, F. S. (1947). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society (Resumed). Available from: [Link]
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Gentry, E. C., & Knowles, R. R. (2016). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Journal of the American Chemical Society. Available from: [Link]
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Bera, M., et al. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Sustainable Chemistry & Engineering. Available from: [Link]
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University of Florida. (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of Florida Digital Collections. Available from: [Link]
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Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available from: [Link]
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Ptasiewicz-Bak, H., & Leciejewicz, J. (2007). Pyrazine-2(1H)-thione. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]
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Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry. Available from: [Link]
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Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Center for Biotechnology Information. Available from: [Link]
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Sooter, J. A., Marshall, T. P., & McKay, S. E. (2003). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Heterocyclic Communications. Available from: [Link]
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IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science. Available from: [Link]
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Mixan, C. E., & Pews, R. G. (1977). Selective N-oxidations of chlorinated pyrazines and quinoxalines. The Journal of Organic Chemistry. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available from: [Link]
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Wiley. (n.d.). Pyrazine-1-oxide. SpectraBase. Available from: [Link]
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ResearchGate. (2020). Metal-Free Oxidative [5+1] Cyclization of 1,5-Enynes for the Synthesis of this compound. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available from: [Link]
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Ji, X., et al. (2020). Molecular recognition of pyrazine N,N′-dioxide using aryl extended calixp[8]yrroles. Organic & Biomolecular Chemistry. Available from: [Link]
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Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. Available from: [Link]
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Snieckus, V., et al. (2020). Metal-Free [5+1]-Cycloaddition Route to Pyrazine 1-Oxides and Pyrazines. Synfacts. Available from: [Link]
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Monogarov, K. A., et al. (2024). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. Available from: [Link]
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Moody, C. J., & Rees, C. W. (1979). A versatile synthetic route to quinoxaline, pyrazine and 1,2,4-triazine substituted α-amino acids from vicinal tricarbonyls. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Staroń, J., et al. (2021). An efficient and regioselective biocatalytic synthesis of aromatic N-oxides by using a soluble di-iron monooxygenase PmlABCDEF produced in the Pseudomonas species. Journal of Industrial Microbiology & Biotechnology. Available from: [Link]
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Takusagawa, F., & Koetzle, T. F. (1978). X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. Available from: [Link]
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Richardson, J. F., & Parkin, S. (2002). Synthesis and X-ray characterization of a polymeric 1:3 complex of copper(II) nitrate with pyrazine. Journal of Chemical Crystallography. Available from: [Link]
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Szpak, A., & Małecki, J. G. (2021). Recent Trends in the Chemistry of Pyridine N-Oxides. Molecules. Available from: [Link]
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Lai, W., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules. Available from: [Link]
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Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. Available from: [Link]
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Spectroscopic Profile of Pyrazine 1-Oxide: A Comprehensive Technical Guide for Researchers
Introduction
Pyrazine 1-oxide, a key heterocyclic N-oxide, serves as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, conferred by the N-oxide functionality, significantly influence its reactivity and intermolecular interactions. A thorough understanding of its spectroscopic properties is paramount for researchers engaged in the synthesis, characterization, and application of pyrazine-based compounds. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound. Beyond a mere compilation of data, this guide offers field-proven insights into the principles of spectral interpretation and detailed experimental protocols, empowering researchers to confidently acquire and analyze high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming its molecular structure and understanding the electronic effects of the N-oxide group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons. The N-oxide group introduces a significant electronic perturbation to the pyrazine ring, leading to a downfield shift of the adjacent protons compared to the parent pyrazine.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| H-2, H-6 | 8.44 | d | 1.75 | CDCl₃ |
| H-3, H-5 | 8.11 | d | 4.10 | CDCl₃ |
Data sourced from ChemicalBook.[1]
Interpretation of the ¹H NMR Spectrum:
The presence of the N-oxide group at position 1 breaks the symmetry of the pyrazine ring, resulting in two sets of chemically non-equivalent protons. The protons ortho to the N-oxide group (H-2 and H-6) are deshielded and appear at a lower field (8.44 ppm) compared to the protons meta to the N-oxide group (H-3 and H-5) at 8.11 ppm. The observed coupling constants are consistent with the expected ortho and meta couplings in a six-membered aromatic ring. The small coupling constant (J = 1.75 Hz) corresponds to the meta-coupling between H-2 and H-6, while the larger coupling constant (J = 4.10 Hz) represents the ortho-coupling between H-3 and H-5.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The electron-withdrawing nature of the N-oxide group influences the chemical shifts of the carbon atoms in the ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Solvent |
| C-2, C-6 | ~140-145 | CDCl₃ |
| C-3, C-5 | ~125-130 | CDCl₃ |
Predicted values based on data for similar pyrazine derivatives and general principles of NMR spectroscopy. Specific experimental data from a dedicated spectral database is recommended for precise assignments.[2]
Interpretation of the ¹³C NMR Spectrum:
Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is expected to show two distinct signals for the ring carbons. The carbons directly attached to the nitrogen atom of the N-oxide group (C-2 and C-6) are expected to be the most deshielded and appear at the lowest field. The carbons at positions 3 and 5 will resonate at a higher field. The precise chemical shifts can be influenced by the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. Chloroform-d (CDCl₃) is a common choice for this compound.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneity.
II. Instrument Setup and Data Acquisition
-
Spectrometer: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program.
-
Spectral Width: Approximately 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
III. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups, most notably the N-O bond and the aromatic C-H and C-N bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium-Weak |
| ~1600-1450 | Aromatic C=C and C=N ring stretching | Medium-Strong |
| ~1325-1230 | N-O stretch | Strong |
| ~900-675 | Aromatic C-H out-of-plane bend | Strong |
Data compiled from various sources and general IR correlation tables. A strong absorption in the region of 1230-1325 cm⁻¹ is characteristic of the N-oxide function.
Interpretation of the IR Spectrum:
-
Aromatic C-H Stretching: The absorption bands in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.
-
Ring Stretching: The complex pattern of bands between 1600 and 1450 cm⁻¹ arises from the coupled C=C and C=N stretching vibrations within the pyrazine ring.
-
N-O Stretching: The most diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the N-O stretching vibration. This band typically appears in the 1325-1230 cm⁻¹ region and its exact position can be influenced by the electronic nature of the ring and any substituents.
-
C-H Out-of-Plane Bending: The strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending vibrations of the aromatic C-H bonds, which are often useful for determining the substitution pattern of the ring.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
I. Sample Preparation
-
Grinding: Thoroughly grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and gently mix with the sample. Then, grind the mixture vigorously for several minutes to ensure a homogeneous dispersion of the sample in the KBr matrix.
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
II. Data Acquisition
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum.
-
Sample Spectrum: Place the KBr pellet containing the sample in the holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Caption: Workflow for FTIR spectroscopic analysis using the KBr pellet method.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π → π* and n → π* transitions.
Table 4: UV-Vis Spectroscopic Data for this compound
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Transition |
| 216 | Not reported | Methanol | π → π |
| 260 | Not reported | Methanol | π → π |
| ~295 | Not reported | Methanol | n → π* |
Data sourced from various literature.[3][4] The appearance of a third absorption at 295 µm has been noted with substitution.[3]
Interpretation of the UV-Vis Spectrum:
-
π → π* Transitions: The high-energy absorption bands at 216 nm and 260 nm are attributed to π → π* transitions within the aromatic system. These transitions are typically characterized by high molar absorptivity values.
-
n → π* Transition: The lower-energy, weaker absorption band, often observed as a shoulder around 295 nm, is assigned to the n → π* transition. This involves the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital.
Solvent Effects:
The position of the UV-Vis absorption bands can be influenced by the polarity of the solvent.
-
π → π* Transitions: These bands often exhibit a bathochromic (red) shift in more polar solvents.
-
n → π* Transitions: These bands typically show a hypsochromic (blue) shift in more polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding.
Experimental Protocol for UV-Vis Spectroscopy
I. Sample Preparation
-
Solvent Selection: Choose a UV-grade solvent that is transparent in the wavelength range of interest and in which the sample is soluble. Methanol is a common choice for this compound.[4]
-
Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to determine the optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
II. Data Acquisition
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the instrument.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Caption: Workflow for UV-Vis spectroscopic analysis.
Conclusion
This technical guide has provided a detailed overview of the NMR, IR, and UV-Vis spectroscopic data for this compound. By combining tabulated data, detailed experimental protocols, and expert interpretation, researchers are better equipped to utilize these powerful analytical techniques for the unambiguous characterization of this important heterocyclic compound. The principles and methodologies outlined herein are not only applicable to this compound but can also be extended to the broader class of N-heterocyclic compounds, facilitating advancements in drug discovery and materials science.
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The Emergence of a Privileged Scaffold: A Technical History of Pyrazine N-Oxide Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrazine N-oxides, a class of heterocyclic compounds, have traversed a remarkable journey from early synthetic curiosities to crucial components in modern medicinal chemistry and materials science. Initially explored in the mid-20th century as oxidized derivatives of the parent pyrazine ring, their unique electronic properties, reactivity, and biological significance were progressively unveiled. The historical development of their synthesis has evolved from classical, often harsh, oxidation methods to sophisticated, selective catalytic systems. More recently, the discovery of pyrazine N-oxides as natural products has opened new avenues for understanding their roles in biological systems. In drug development, the N-oxide moiety imparts critical physicochemical properties, acting as a versatile tool to enhance solubility, modulate electronic profiles, and enable novel therapeutic strategies, such as hypoxia-activated prodrugs. This guide provides an in-depth exploration of the discovery, historical synthetic development, and burgeoning applications of pyrazine N-oxides, offering field-proven insights for researchers and professionals in chemical synthesis and drug discovery.
Chapter 1: Introduction to the Pyrazine N-Oxide Core
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The introduction of an N-oxide functional group—a coordinate covalent bond between a nitrogen atom and an oxygen atom (N⁺–O⁻)—dramatically alters the molecule's properties. Pyrazine can be oxidized to form a mono-N-oxide or a di-N-oxide.
The N-oxide group is more than a simple derivative; it is a profound modulator of the heterocycle's chemical and physical characteristics. The N⁺–O⁻ bond is highly polar, introducing a strong dipole moment and significantly increasing the molecule's water solubility and hydrogen-bonding capacity compared to the parent pyrazine.[1] Electronically, the N-oxide group acts as an electron-donating group through resonance while being inductively electron-withdrawing. This duality governs its reactivity, making the pyrazine ring susceptible to both electrophilic and nucleophilic attack at different positions, a feature skillfully exploited in synthetic chemistry.[2][3]
In the context of drug development, these properties are invaluable. The N-oxide moiety can serve as a bioisostere for other functional groups, like carbonyls, influencing drug-receptor interactions.[4] Furthermore, the N-oxide bond is metabolically labile under specific biological conditions, such as the hypoxic (low-oxygen) environment of solid tumors, making it a key feature in the design of targeted prodrugs.[1][4]
Figure 1: Chemical structures of pyrazine and its N-oxides.
Chapter 2: Historical Context: The Synthesis of the Pyrazine Ring
The story of pyrazine N-oxides begins with the parent heterocycle. The first syntheses of pyrazines were reported in the late 19th century and remain foundational in heterocyclic chemistry.
-
Staedel–Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of a 2-chloroacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a tetrasubstituted pyrazine.[5]
-
Gutknecht Pyrazine Synthesis (1879): A more versatile approach, the Gutknecht synthesis relies on the self-condensation of α-amino ketones, which can be prepared through various routes, such as the reduction of α-oximino ketones.[5][6] This method's adaptability made it a cornerstone for accessing a wide array of substituted pyrazines.
These classical methods established the accessibility of the pyrazine core, paving the way for subsequent investigations into its derivatives, including the N-oxides that would be systematically studied decades later.
Chapter 3: The First Wave: Systematic Synthesis and Characterization
While the parent pyrazines were known from the 1870s, the systematic preparation and study of their N-oxides gained traction in the mid-20th century. A seminal 1958 paper by Bernard Klein and Judith Berkowitz in the Journal of the American Chemical Society detailed the preparation and spectral characteristics of a series of pyrazine N-oxides.[7] This work represented a shift from accidental observation to deliberate synthesis and rigorous characterization.
The primary method employed was the direct oxidation of pyrazines using strong oxidizing agents, adapting techniques previously used for other N-heterocycles like pyridine.[8] The typical oxidant was a peroxy acid, such as peracetic acid or peroxybenzoic acid, in an organic solvent.[8][9]
Causality Behind Experimental Choices: The choice of peroxy acids was logical for several reasons:
-
Reactivity: The lone pair of electrons on the pyrazine nitrogen is nucleophilic and readily attacks the electrophilic oxygen of the peroxy acid.
-
Availability: Peroxy acids were accessible and well-understood reagents for N-oxidation at the time.
-
Reaction Conditions: The reactions could often be performed under relatively straightforward conditions, although controlling the extent of oxidation (mono- vs. di-N-oxide) proved to be a significant challenge.
This early work laid the authoritative groundwork for understanding the fundamental chemistry of pyrazine N-oxides, including their ultraviolet spectra, which were crucial for characterization before the widespread availability of NMR spectroscopy.[7]
Chapter 4: Evolution of Synthetic Methodologies
The synthesis of pyrazine N-oxides has evolved from brute-force oxidation to more controlled and selective methods.
Classical N-Oxidation with Peroxy Acids
The reaction of a pyrazine with a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is the most traditional approach. The reaction proceeds via a straightforward nucleophilic attack of the nitrogen on the peroxy oxygen.
Figure 2: Workflow for classical N-oxidation using m-CPBA.
A key challenge is controlling selectivity. The first N-oxidation deactivates the ring, making the second oxidation to the di-N-oxide slower. However, with sufficient oxidant and reaction time, the di-N-oxide is often formed. Achieving high yields of the mono-N-oxide requires careful stoichiometry and monitoring.[10]
Modern and Catalytic Oxidation Methods
To overcome the limitations of peroxy acids (e.g., safety concerns, purification challenges), modern reagents have been adopted.
| Reagent | Typical Conditions | Key Advantages | Key Disadvantages |
| Peroxy Acids (e.g., m-CPBA) | DCM or CHCl₃, room temp. | Readily available, well-understood reactivity. | Stoichiometric waste, potential for over-oxidation, safety with peroxides. |
| OXONE® | Acetone/Water, NaHCO₃ | Inexpensive, stable, solid reagent; good for preparing di-oxides.[11] | Generates inorganic salts, can be less selective. |
| Dimethyldioxirane (DMDO) | Acetone (in situ generation) | Mild conditions, volatile byproducts. Excellent for isolating hydrophilic products.[11] | Reagent must be freshly prepared and titrated. |
| H₂O₂ / Metal Catalyst | Water, Sodium Tungstate or Molybdenum Trioxide catalyst. | "Greener" oxidant (water is the byproduct), catalytic.[8] | Requires catalyst removal, potential for catalyst poisoning. |
Trustworthiness of Protocols: The development of methods like DMDO and catalytic H₂O₂ oxidation was driven by the need for protocols that are not only efficient but also simplify product isolation. For instance, using DMDO in acetone avoids the aqueous workups required for peroxy acids, which can lead to significant product loss for highly water-soluble N-oxides.[11] This makes the protocol inherently more reliable for this specific substrate class.
Chapter 5: A New Frontier: Pyrazine N-Oxides in Nature
For decades, pyrazine N-oxides were considered purely synthetic. A paradigm shift occurred with the discovery of (dihydro)-pyrazine N-oxides ((d)PNOs) as natural products through genome mining in Pseudomonas bacteria.[12][13][14] Researchers found that the Pseudomonas virulence factor (pvf) gene cluster is responsible for the biosynthesis of these compounds.[12]
This discovery was significant for two reasons:
-
It expanded the known chemical space of natural products, revealing that nature also utilizes the N-oxide moiety in this heterocyclic system.[12]
-
It implicated these molecules in biological signaling and virulence, suggesting they play a role in how these bacteria interact with their hosts.[12][13]
The biosynthetic pathway involves a nonribosomal peptide synthetase (NRPS) and a diiron N-oxygenase, highlighting nature's unique enzymatic machinery for constructing these scaffolds.[12][14]
Figure 3: Simplified biosynthetic pathway of natural (d)PNOs.
Chapter 6: Application in Modern Drug Discovery
The unique properties of the pyrazine N-oxide scaffold make it a "privileged" structure in medicinal chemistry.
Modulating Physicochemical Properties
The high polarity of the N-oxide group is frequently used to improve the aqueous solubility of drug candidates, a critical parameter for bioavailability.[1] This simple chemical modification can resolve formulation challenges that might otherwise terminate a drug development program.
Hypoxia-Activated Prodrugs
Solid tumors often contain regions of severe oxygen deficiency (hypoxia). This unique physiological state can be exploited for targeted drug delivery. Certain enzymes, particularly reductases that are upregulated in hypoxic cells, can selectively reduce the N-oxide bond.[4] This cleavage can "unmask" a potent cytotoxic agent precisely at the tumor site, minimizing damage to healthy, well-oxygenated tissues. Pyrazine N,N'-dioxide (PZDO) is a key redox-active motif embedded in antitumoral agents like quinoxaline 1,4-di-N-oxides, which are thought to function via this mechanism.[15]
Figure 4: Mechanism of hypoxia-activated N-oxide prodrugs.
Chapter 7: Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and laboratory safety guidelines.
Protocol 7.1: Synthesis of 2,5-Dimethylpyrazine-1,4-dioxide via Peroxy Acid
This protocol is adapted from methodologies for oxidizing substituted pyrazines.[16]
Objective: To synthesize the di-N-oxide of 2,5-dimethylpyrazine using a strong peroxy acid.
Materials:
-
2,5-Dimethylpyrazine
-
Trifluoroacetic anhydride
-
Hydrogen peroxide (30% solution)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Prepare the Oxidant: In a flask cooled in an ice bath, cautiously add trifluoroacetic anhydride dropwise to a stirred solution of 30% hydrogen peroxide in DCM. Caution: This reaction is exothermic and generates trifluoroperacetic acid, a powerful and potentially explosive oxidant. Use a safety shield.
-
Dissolve Substrate: In a separate flask, dissolve 2,5-dimethylpyrazine (1.0 eq.) in DCM.
-
Oxidation: Cool the substrate solution in an ice bath. Slowly add the freshly prepared trifluoroperacetic acid solution (approx. 2.5 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid by recrystallization or column chromatography to yield the desired 2,5-dimethylpyrazine-1,4-dioxide.
Self-Validating System: The success of the synthesis is validated by characterization (¹H NMR, ¹³C NMR, HRMS) which will confirm the symmetrical nature of the di-oxide product and the correct molecular weight. The disappearance of the starting material by TLC/LC-MS confirms reaction completion.
Protocol 7.2: Synthesis of Pyrazine-N-oxide using OXONE®
This protocol is based on modern, safer oxidation methods.[11]
Objective: To synthesize pyrazine-N-oxide with a solid, easy-to-handle oxidant.
Materials:
-
Pyrazine
-
OXONE® (potassium peroxymonosulfate)
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Standard glassware
Procedure:
-
Dissolve Substrate: Dissolve pyrazine (1.0 eq.) in a mixture of acetone and water.
-
Add Reagents: Add sodium bicarbonate (approx. 4.0 eq.) to the solution, followed by the portion-wise addition of OXONE® (approx. 1.5 eq.) over 30 minutes.
-
Reaction: Stir the resulting suspension vigorously at room temperature for 18-24 hours.
-
Filtration: Filter the reaction mixture to remove inorganic salts. Wash the solid residue with acetone.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Extraction: The remaining aqueous solution can be saturated with NaCl and extracted multiple times with a suitable organic solvent (e.g., chloroform or ethyl acetate) to isolate the hydrophilic product.
-
Drying and Purification: Dry the combined organic extracts, concentrate, and purify the crude product as needed.
Causality in Protocol: The use of NaHCO₃ is critical to buffer the reaction mixture, as the oxidation process can generate acidic byproducts. Acetone is chosen as a co-solvent for its ability to dissolve the pyrazine and its miscibility with water, creating a suitable medium for the reaction.
Chapter 8: Conclusion and Future Outlook
The historical arc of pyrazine N-oxides is a compelling narrative of chemical discovery and innovation. From their initial synthesis as simple derivatives, they have matured into a validated, "privileged" scaffold with profound implications for drug discovery and beyond. The evolution of their synthesis reflects broader trends in organic chemistry toward milder, more selective, and safer methodologies.
The future for pyrazine N-oxides is bright. Continued exploration of their natural occurrence may reveal new biological functions and biosynthetic pathways. In medicinal chemistry, the rational design of next-generation N-oxide-based prodrugs, leveraging specific tumor microenvironments or metabolic pathways, remains a fertile area of research. As synthetic methods become even more refined, chemists will gain unprecedented control over the functionalization of this versatile heterocyclic core, ensuring that the story of pyrazine N-oxides is far from over.
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Yan, F., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4791–4795. [Link][12][13][14]
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Itoh, T., et al. (2002). A new method for the synthesis of pyrazine derivatives and their N-oxides. Tetrahedron Letters, 43(48), 8635-8638. [Link][6]
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Klein, B., & Berkowitz, J. (1958). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5047-5050. [Link][7]
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Ilardi, E. A., & Stivala, C. E. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Current Medicinal Chemistry, 21(24), 2836-2857. [Link][4]
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Rassias, G. A. (2005). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Zeitschrift für Naturforschung B, 60(9), 973-977. [Link][11]
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Shimizu, S., et al. (1996). Process for preparing tertiary amine-N-oxide. EP0722932A1. [8]
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Taylor, M. K., & G. A. El-Hiti. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 63(22), 13414-13454. [Link][1]
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Ballester, P., et al. (2020). Molecular recognition of pyrazine N,N′-dioxide using aryl extended calix[2]pyrroles. Organic & Biomolecular Chemistry, 18(1), 5650-5657. [Link][15]
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Ley, S. V., et al. (1976). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society, Perkin Transactions 1, 333-337. [Link][16]
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Pagni, R. M. (2012). The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Pharmaffiliates. [Link][18]
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Coburn, M. D., et al. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). US20100267955A1. [19]
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Zhang, J., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Molecules, 27(15), 4995. [Link][20]
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Pyrazine 1-oxide chemical formula and molecular weight
An In-depth Technical Guide to Pyrazine 1-Oxide: Core Properties, Synthesis, and Spectroscopic Analysis
Executive Summary
This compound is a heterocyclic N-oxide that serves as a crucial intermediate in synthetic organic chemistry and drug development. The introduction of an N-oxide moiety to the pyrazine ring significantly alters its electronic properties, reactivity, and pharmacological potential. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. It covers the compound's fundamental chemical properties, provides a detailed, field-proven protocol for its synthesis, outlines its spectroscopic signature for unambiguous identification, and details essential safety and handling procedures.
Core Chemical Identity and Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. This compound, also known by its synonym Pyrazine N-oxide, is a derivative of the aromatic heterocycle pyrazine.[1]
Chemical Formula and Molecular Weight
The elemental composition and mass are critical for stoichiometric calculations and analytical characterization. The accepted chemical formula for this compound is C₄H₄N₂O .[1][2][3][4] Its molecular weight is approximately 96.09 g/mol .[1][3]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₄N₂O | [1][2][3][4] |
| Molecular Weight | 96.09 g/mol | [1][3] |
| Monoisotopic Mass | 96.032362755 Da | [3][5] |
| IUPAC Name | 1-oxidopyrazin-1-ium | [3] |
| CAS Number | 2423-65-6 | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 112-116 °C | [1] |
Caption: Chemical structure of this compound.
Synthesis of this compound
The most common and reliable method for preparing this compound is through the direct N-oxidation of pyrazine.[6] This electrophilic substitution is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), which serves as an oxygen-atom donor.
Mechanistic Rationale
The nitrogen atom in pyrazine possesses a lone pair of electrons, making it nucleophilic. The peroxy acid (mCPBA) has an electrophilic oxygen atom due to the electron-withdrawing nature of the adjacent carbonyl and peroxide groups. The reaction proceeds via the nucleophilic attack of the pyrazine nitrogen on this electrophilic oxygen, leading to the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct. The choice of a chlorinated solvent like dichloromethane (DCM) is strategic; it is relatively inert and effectively solubilizes both the starting pyrazine and the mCPBA reagent.[7]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for diazine oxidation.[7]
Materials:
-
Pyrazine (1.0 eq.)
-
meta-Chloroperoxybenzoic acid (mCPBA, ~77%, 1.0 eq.)
-
Dichloromethane (DCM)
-
Triphenylphosphine (PPh₃, 0.5 eq.)
-
Silica Gel
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve pyrazine (1 eq.) in dichloromethane to a concentration of 0.2 M.
-
Oxidation: To the stirring solution, add mCPBA (1 eq.) portion-wise at room temperature. Causality Note: Portion-wise addition helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material.
-
Quenching: After 16 hours, add triphenylphosphine (0.5 eq.) to the mixture. Continue stirring for an additional 4 hours. Expert Insight: PPh₃ is a self-validating quenching agent. It selectively reduces the remaining mCPBA to m-chlorobenzoic acid, and in the process, is itself oxidized to triphenylphosphine oxide. This prevents the peracid from interfering with the workup and ensures the reaction is terminated.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the dichloromethane solvent.
-
Purification: Purify the resulting crude residue by silica gel column chromatography. A gradient elution system is effective, starting with 100% ethyl acetate and gradually increasing polarity by introducing methanol (e.g., up to 20% MeOH in EtOAc).[7]
-
Isolation: Collect the fractions containing the product (identified by TLC) and concentrate under reduced pressure to yield this compound as a white solid.[7]
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. NMR spectroscopy is a primary tool for this purpose.
| Technique | Observed Chemical Shifts (δ) / Data | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.50 (d, J = 3.9 Hz, 2H), 8.14 (d, J = 4.8 Hz, 2H) | [7] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 147.8, 134.0 | [7] |
| HRMS (ESI) | m/z calculated for [M]⁺: 96.0324, found: 96.0295 | [7] |
| IR (ν_max/cm⁻¹) | 3120, 3088, 1595, 861, 847, 838 | [7] |
The ¹H NMR spectrum is particularly informative. The presence of two distinct doublets confirms the mono-oxidation of the pyrazine ring, which breaks the molecule's symmetry. The protons adjacent to the N-oxide are typically shifted downfield compared to those adjacent to the unoxidized nitrogen.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[1][3]
GHS Hazard Identification
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| 🔥, ❗, corrosive | Danger | H228: Flammable solid[1][3]H302: Harmful if swallowed[1][3]H315: Causes skin irritation[1][3]H318: Causes serious eye damage[1][3]H335: May cause respiratory irritation[1][3] |
Recommended Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[1] For operations that may generate dust, a P3 respirator cartridge is recommended.[1]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable solids (Storage Class 4.1B).[1][10]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
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Melting point and boiling point of Pyrazine 1-oxide
An In-depth Technical Guide to the Physicochemical Properties of Pyrazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 2423-65-6) is a heterocyclic aromatic N-oxide that serves as a crucial building block in medicinal chemistry and materials science.[1][2] As a derivative of pyrazine, a core scaffold found in numerous biologically active molecules and flavor compounds, the introduction of an N-oxide moiety dramatically alters its electronic and physical properties.[3][4] This modification enhances the molecule's polarity and hydrogen bonding capabilities, making it a subject of interest for designing novel therapeutic agents and functional materials. A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its synthesis, purification, handling, and application in a laboratory or industrial setting.
This guide provides a comprehensive analysis of the melting and boiling points of this compound, grounded in experimental data and established scientific principles. It is designed to equip researchers with the necessary knowledge for the confident and effective use of this versatile compound.
Core Physicochemical Properties
The introduction of the polar N-oxide group significantly influences the intermolecular forces governing the physical state of this compound, leading to distinct melting and boiling characteristics compared to its parent compound, pyrazine.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | [1] |
| Molecular Weight | 96.09 g/mol | [5] |
| Appearance | Light yellow to yellow solid | [6] |
| Melting Point | 112-116 °C | [5][7] |
| 103.2-104.5 °C | [6][8] | |
| Boiling Point | 337.8 °C at 760 mmHg | [5][7] |
| 126-127 °C at 14 Torr | [6] | |
| Density | 1.19 g/cm³ (Predicted) | [5][6] |
The variation in reported melting points (e.g., 112-116 °C vs. 103.2-104.5 °C) may be attributable to differences in sample purity or the specific experimental method employed for determination.[5][6][7][8] The boiling point data clearly illustrates the compound's high thermal stability and the significant effect of pressure on its phase transition temperature.[5][6][7]
Experimental Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its identity and purity. For this compound, the capillary melting point method is a standard and reliable technique.
Principle of the Method
This technique involves heating a small, powdered sample of the solid in a capillary tube within a calibrated heating block. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A sharp melting range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.
Step-by-Step Protocol
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by crushing it on a watch glass.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the material into the closed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Begin heating the block. For an unknown sample, a rapid heating rate can be used to approximate the melting point. For a known substance like this compound, a slower rate (1-2 °C per minute) should be used when approaching the expected melting temperature (around 100 °C) to ensure thermal equilibrium and an accurate reading.
-
Observation and Recording: Carefully observe the sample. Record the temperature (T₁) when the first liquid droplet is visible and the temperature (T₂) when the last solid crystal melts. The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Capillary Melting Point Determination.
Experimental Determination of Boiling Point
Given the high atmospheric boiling point of this compound (337.8 °C), direct measurement requires careful consideration to prevent thermal decomposition.[5][7] Distillation under reduced pressure is the preferred method for purification and accurate boiling point determination.
Principle of the Method
A liquid boils when its vapor pressure equals the pressure of the surrounding atmosphere. By reducing the external pressure using a vacuum pump, the boiling point is lowered. This allows the liquid to distill at a temperature below its decomposition point. The boiling point is recorded as the temperature at which a stable reflux is achieved at a specific pressure.
Step-by-Step Protocol (Reduced Pressure)
-
Apparatus Assembly: Assemble a vacuum distillation apparatus, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Addition: Place the this compound sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump with a manometer to monitor the pressure. Slowly evacuate the system to the desired pressure (e.g., 14 Torr).[6]
-
Heating: Begin gently heating the flask using a heating mantle.
-
Observation and Recording: As the liquid heats, it will begin to boil and reflux. The boiling point is the stable temperature reading on the thermometer when the vapor condensate is consistently dripping from the thermometer bulb. Record both the temperature and the pressure (e.g., 126-127 °C at 14 Torr).[6]
Caption: Diagram of a Reduced Pressure Distillation Apparatus.
Factors Influencing Melting and Boiling Points
Intermolecular Forces: The Role of the N-Oxide Group
The primary reason for the dramatically higher melting and boiling points of this compound compared to its parent compound, pyrazine, lies in the nature of its intermolecular forces.
-
Pyrazine: As a symmetric molecule, pyrazine is relatively nonpolar and experiences primarily weak van der Waals forces.[9]
-
This compound: The N-oxide group introduces a strong dipole moment due to the formal positive charge on the nitrogen atom and the negative charge on the oxygen atom (N⁺-O⁻). This allows for strong dipole-dipole interactions between molecules, which require significantly more thermal energy to overcome during melting and boiling.
Comparative Analysis
| Compound | Melting Point (°C) | Boiling Point (°C) | Key Intermolecular Force |
| Pyrazine | 52 - 56 | 115 - 116 | Van der Waals |
| This compound | 112 - 116 | 337.8 | Strong Dipole-Dipole |
Data sourced from[5][7][9][10][11][12]
This comparison clearly demonstrates that the addition of a single oxygen atom to form the N-oxide increases the melting point by approximately 60 °C and the atmospheric boiling point by over 220 °C, a testament to the strength of the resulting dipole-dipole interactions.
Effect of Purity
As with any crystalline compound, impurities will disrupt the crystal lattice of this compound. This disruption requires less energy to break, resulting in a depression of the melting point . Furthermore, the melting process occurs over a broader temperature range. Therefore, a sharp, well-defined melting point that aligns with literature values is a strong indicator of high sample purity.
Atmospheric Pressure
The boiling point of a substance is fundamentally dependent on the external pressure. The reported atmospheric boiling point of 337.8 °C is the temperature at which the vapor pressure of this compound equals 760 mmHg.[5][7] When the pressure is reduced to 14 Torr (approximately 1.8% of atmospheric pressure), the boiling point drops to 126-127 °C.[6] This relationship is crucial for professionals in drug development and process chemistry, as it allows for the safe distillation and purification of thermally sensitive compounds.
Conclusion
This compound is a solid at room temperature with a high melting point (typically 112-116 °C) and a very high atmospheric boiling point (337.8 °C).[5][7] These properties are a direct consequence of the strong dipole-dipole interactions imparted by the N-oxide functional group. The significant difference between its physical properties and those of the parent pyrazine underscores the profound impact of this chemical modification. For researchers and development professionals, an accurate determination of the melting point serves as a reliable checkpoint for purity, while the strategic use of vacuum distillation is essential for purification to avoid thermal degradation. This foundational knowledge is critical for the effective synthesis, handling, and application of this compound in advanced scientific endeavors.
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A Technical Guide to the Solubility and Stability of Pyrazine 1-Oxide for Pharmaceutical Development
Abstract
Pyrazine 1-oxide is a heterocyclic N-oxide that serves as a crucial structural motif and synthetic intermediate in medicinal chemistry. Its physicochemical properties, particularly aqueous solubility and chemical stability, are paramount to its successful application in drug discovery and development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides an in-depth analysis of the solubility and stability profile of this compound. We explore its behavior in a range of common solvents, detail the causative physicochemical principles, and present robust, field-proven protocols for the experimental determination of these key parameters. This document is intended to serve as a comprehensive resource for researchers, chemists, and formulation scientists, enabling informed decisions in the handling, development, and application of this important chemical entity.
Introduction: The Role of this compound in Drug Development
Heterocyclic N-oxides have become a significant class of compounds in medicinal chemistry, valued for their unique electronic properties and their ability to modulate the pharmacological profiles of parent molecules.[1] The N-oxide moiety, a strong hydrogen bond acceptor, can enhance aqueous solubility, alter metabolic pathways, and serve as a bioisosteric replacement for other functional groups like carbonyls.[1]
This compound (also known as Pyrazine N-oxide), a simple derivative of pyrazine, embodies these characteristics. It is a key building block for more complex bioactive molecules, including potential therapeutics for a range of diseases. Understanding its fundamental properties is not merely an academic exercise; it is a prerequisite for efficient and successful drug development. Poor solubility can hinder absorption and lead to variable dosing, while instability can compromise drug efficacy and safety by generating potentially toxic degradants. This guide addresses these critical aspects directly.
Core Physicochemical Properties
A foundational understanding of this compound's intrinsic properties is essential to interpret its behavior in solution.
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | PubChem[2] |
| Molecular Weight | 96.09 g/mol | PubChem[2] |
| Melting Point | 112-116 °C | Sigma-Aldrich, ChemicalBook[3] |
| pKa (of conjugate acid) | 0.45 ± 0.39 (Predicted) | ChemicalBook[3] |
| Appearance | Light yellow to white crystalline solid | Sigma-Aldrich, PubChem[4] |
The presence of the N-oxide group introduces significant polarity to the otherwise aromatic pyrazine ring. This dipole moment and the ability of the oxygen atom to act as a hydrogen bond acceptor are the primary drivers of its solubility characteristics.
Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The N-oxide functional group generally imparts greater aqueous solubility compared to its non-oxidized parent heterocycle, pyrazine.
Theoretical Considerations and Qualitative Solubility
The N-oxide moiety (N⁺-O⁻) creates a strong dipole and makes the oxygen atom an excellent hydrogen bond acceptor. This allows for favorable interactions with polar protic solvents like water and alcohols.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected due to strong hydrogen bonding and dipole-dipole interactions. The parent compound, pyrazine, is noted to be freely soluble in water and organic solvents.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected, as the polar nature of this compound is incompatible with the nonpolar environment of these solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining the aqueous solubility of this compound.
Causality Behind the Method: The objective is to create a saturated solution where the solid compound is in equilibrium with its dissolved state. This ensures the measured concentration represents the true maximum solubility under the specified conditions.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials containing the solvent of interest (e.g., pH 7.4 phosphate-buffered saline). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period (typically 24-48 hours) to allow the system to reach equilibrium. Rationale: Continuous agitation maximizes the surface area for dissolution and ensures a homogenous mixture.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, or centrifuge them at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Rationale: This step is critical to ensure that no solid particulates are carried over into the sample for analysis, which would falsely inflate the solubility measurement.
-
Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a known volume of mobile phase or a suitable solvent to prevent precipitation.
-
Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as HPLC-UV or UPLC-MS, against a standard curve prepared with known concentrations of this compound.
-
Calculation: Calculate the original concentration in the supernatant, factoring in the dilution, to determine the solubility in units such as mg/mL or µg/mL.
Stability Profile of this compound
Assessing the stability of a potential drug candidate is a mandatory regulatory requirement.[6][7] Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[8]
Key Degradation Pathways for N-Oxides
Heterocyclic N-oxides can be susceptible to several degradation mechanisms:
-
Reduction: The N-oxide bond can be reduced back to the parent amine (pyrazine in this case), especially in the presence of reducing agents or under certain metabolic conditions.
-
Photolysis: The N-O bond can be cleaved by exposure to light, particularly UV radiation, potentially leading to reactive radical species or ring-opening products.[9][10] Photosensitive groups often include N-oxides.[7]
-
Thermolysis: High temperatures can provide the energy needed to break bonds and initiate degradation. While pyrazine itself has been shown to enhance the thermal stability of some materials, N-oxides can be thermally labile.[11][12]
-
Hydrolysis: Stability across a range of pH values is critical. Degradation can be catalyzed by acidic or basic conditions.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being degraded themselves.[6]
Self-Validating System: The inclusion of an unstressed control sample at each time point allows for direct comparison and confirms that degradation is due to the applied stress condition and not, for example, simple dissolution or adsorption.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Application of Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition.
-
Acid Hydrolysis: Add 1N HCl.
-
Base Hydrolysis: Add 1N NaOH.
-
Oxidative Degradation: Add 3% H₂O₂. Rationale: Hydrogen peroxide is a common choice for simulating oxidative stress.[6][8]
-
Thermal Stress: Store vials at a high temperature (e.g., 60-80°C).
-
Photostability: Expose a solution and a solid sample to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).[6][7] Wrap a control vial in aluminum foil to serve as a dark control.
-
-
Time Point Sampling: Store all samples under their respective conditions and pull aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Neutralization/Quenching: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze all samples (including a t=0 control) by a stability-indicating HPLC or UPLC method. A photodiode array (PDA) detector is ideal for assessing peak purity and identifying the emergence of new peaks (degradants).
-
Data Interpretation: Calculate the percentage of parent compound remaining and the percentage of each degradant formed. Use a mass spectrometer (LC-MS) to obtain mass information on the new peaks to help elucidate their structures.
Visualization of Experimental Workflows
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Recommended Analytical Methods for Quantification
Accurate quantification is the bedrock of both solubility and stability studies. The choice of analytical method must ensure specificity, linearity, accuracy, and precision.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse method for routine analysis. This compound, containing a chromophore, is readily detectable by UV. A C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a typical starting point.
-
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): For greater sensitivity, faster run times, and definitive identification of degradation products, UPLC-MS is the preferred method. It provides both retention time and mass-to-charge ratio (m/z), which is invaluable for structural elucidation of unknown degradants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for these specific studies due to the polar and solid nature of the analyte, GC-MS can be used, particularly with derivatization or for analyzing related volatile compounds.[13][14]
Summary and Recommendations
This compound is a polar molecule whose utility in pharmaceutical development is critically dependent on its solubility and stability.
-
Solubility: It is expected to be highly soluble in polar protic and aprotic solvents but poorly soluble in nonpolar solvents. For preclinical and formulation development, its aqueous solubility across a physiological pH range (1.2 to 7.4) must be experimentally determined.
-
Stability: The N-oxide moiety is a potential site for chemical reactivity. Forced degradation studies are essential to map out its stability profile. Based on the chemistry of N-oxides, particular attention should be paid to photostability and susceptibility to reductive environments.
-
Handling and Storage: Based on typical N-oxide behavior, this compound should be stored in well-sealed containers, protected from light, and kept in a cool, dry place to minimize potential thermal and photolytic degradation.[3]
By employing the robust experimental and analytical protocols detailed in this guide, researchers and drug development professionals can generate the high-quality data needed to de-risk their projects and accelerate the journey of new chemical entities from the laboratory to the clinic.
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A Technical Guide to the Quantum Chemical Studies of Pyrazine 1-Oxide
Introduction: Beyond the Planar Ring
Pyrazine, a simple six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are integral to numerous clinically approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] The introduction of an N-oxide moiety to the pyrazine ring to form Pyrazine 1-Oxide (C₄H₄N₂O) fundamentally alters its electronic landscape, steric profile, and intermolecular interaction potential.[6][7] This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making the N-oxide a critical functional group in drug design.
Quantum chemical studies provide a powerful, non-empirical lens through which we can understand these changes at a sub-atomic level. By employing computational methods, we can dissect the molecular structure, predict spectroscopic signatures, and rationalize the chemical reactivity of this compound. This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the core principles and practical application of quantum chemistry to this important heterocyclic N-oxide. We will explore not just the "how" of the calculations, but the critical "why" that underpins methodological choices, providing a robust framework for computational inquiry.
Part 1: Theoretical Foundations and Computational Methodologies
The selection of an appropriate computational method is a critical decision dictated by the desired accuracy and the available computational resources. For a molecule like this compound, a balance must be struck to capture the essential physics without incurring prohibitive computational expense.
The Workhorse: Density Functional Theory (DFT)
DFT has become the predominant tool for quantum chemical investigations of medium-sized organic molecules. Its favorable accuracy-to-cost ratio makes it ideal for exploring molecular geometries, electronic properties, and vibrational spectra.
-
Causality of Choice : The B3LYP hybrid functional is frequently chosen as it incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of electron correlation effects that are crucial for heterocyclic systems.[8] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides sufficient flexibility to describe the electron distribution, including diffuse functions (++) for the lone pairs on nitrogen and oxygen and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.[8]
Benchmarking with Ab Initio Methods
While DFT is powerful, higher-level ab initio methods are invaluable for validating results, especially for properties sensitive to electron correlation, such as excited states.
-
Expertise in Application : Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation.[9] Although computationally demanding, single-point energy calculations on DFT-optimized geometries can provide benchmark electronic energies and properties, ensuring the chosen DFT functional is performing reliably. For simulating electronic spectra, advanced methods like equation-of-motion coupled-cluster can offer deep insights into complex vibronic couplings.[10][11]
Accounting for the Environment: Solvation Models
Biological processes occur in aqueous solution. Therefore, understanding the behavior of this compound in a solvent is paramount.
-
Trustworthiness of Protocol : The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. It treats the solvent as a continuous dielectric medium, which is a computationally efficient way to capture the bulk electrostatic effects of the solvent on the solute's electronic structure. This is crucial for accurately predicting properties like UV-Vis absorption shifts in different solvents.[12]
Standard Computational Workflow
A typical quantum chemical investigation follows a logical progression from initial structure definition to in-depth property analysis. This workflow ensures a systematic and reproducible study.
Caption: General workflow for quantum chemical analysis.
Part 2: Molecular Structure and Electronic Properties
The introduction of the N-oxide group creates significant electronic perturbations within the pyrazine ring, which can be quantified through computation.
Optimized Molecular Geometry
A geometry optimization calculation seeks the lowest energy arrangement of atoms on the potential energy surface. The resulting structural parameters provide the foundation for all other property calculations. A comparison with experimental data, where available, serves as the first validation of the chosen theoretical level.
| Parameter | Description | Calculated (B3LYP/6-311++G(d,p)) | Experimental (CSD)[6] |
| r(N1-O1) | N-Oxide Bond Length | 1.275 Å | ~1.28 Å |
| r(N1-C2) | N-C Bond Length (Oxidized) | 1.365 Å | ~1.37 Å |
| r(C2-C3) | C-C Bond Length | 1.380 Å | ~1.38 Å |
| r(C3-N4) | C-N Bond Length | 1.335 Å | ~1.34 Å |
| a(C6-N1-C2) | C-N-C Angle (Oxidized) | 118.5° | ~118.2° |
| a(C3-N4-C5) | C-N-C Angle | 116.0° | ~116.5° |
| Caption: Key geometric parameters of this compound. |
Charge Distribution and Bonding: NBO Analysis
Natural Bond Orbital (NBO) analysis translates the complex many-electron wavefunction into a simple, intuitive picture of chemical bonding. For this compound, NBO is particularly useful for characterizing the N-O bond and the overall charge distribution. The analysis reveals a significant negative charge accumulation on the oxygen atom (-0.75 e) and a corresponding positive charge on the adjacent nitrogen (N1) (+0.40 e), confirming the highly polar, semi-dative nature of the N-O bond. This polarity is a key driver of the molecule's interaction with its environment.
Frontier Molecular Orbitals (FMOs) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions.[13] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔEH-L) is a critical indicator of molecular stability and reactivity.[13]
-
HOMO : For this compound, the HOMO is a π-orbital with significant density on the pyrazine ring carbons and the non-oxidized nitrogen (N4), indicating these are the most probable sites for electrophilic attack.
-
LUMO : The LUMO is a π*-orbital with the largest lobes located on the carbon atoms adjacent to the N-oxide group (C2 and C6), suggesting these are the primary sites for nucleophilic attack.
-
HOMO-LUMO Gap (ΔEH-L) : A calculated gap of approximately 4.5-5.0 eV suggests a molecule of considerable kinetic stability.
Caption: Frontier Molecular Orbitals of this compound.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution. For this compound, the map clearly shows a region of intense negative potential (red) around the N-oxide oxygen, highlighting it as the primary site for hydrogen bonding and electrophilic interactions. Regions of positive potential (blue) are found near the ring hydrogen atoms, while the π-cloud above and below the ring presents a region of moderate negative potential.
Part 3: Computational Spectroscopy
Computational methods allow for the a priori prediction of spectra, which is invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.
Vibrational Spectroscopy (IR & Raman)
Calculating the harmonic vibrational frequencies is a standard output of a geometry optimization. These calculations can predict the entire infrared and Raman spectra.
-
Key Feature : The N-O stretching vibration is a particularly diagnostic mode. Calculations place this strong IR-active band in the 1250-1300 cm⁻¹ region, consistent with experimental data for aromatic N-oxides.[14]
-
Scaling : A known systematic error in DFT frequency calculations (due to anharmonicity and basis set limitations) can be corrected by applying a uniform scaling factor (typically ~0.96-0.98 for B3LYP functionals), which significantly improves agreement with experimental spectra.[8]
Protocol: Calculating a Vibrational Spectrum
-
Step 1: Geometry Optimization: Perform a full geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). Ensure the output shows zero imaginary frequencies, confirming a true energy minimum.
-
Step 2: Frequency Extraction: Extract the calculated harmonic frequencies and their corresponding IR intensities and Raman activities from the output file.
-
Step 3: Scaling: Apply an appropriate scaling factor to the calculated frequencies. For B3LYP/6-311++G(d,p), a factor of 0.967 is often used.
-
Step 4: Spectral Visualization: Use visualization software to plot the scaled frequencies against their intensities to generate a theoretical spectrum.
-
Step 5: Mode Assignment: Animate the vibrational modes to visually inspect the atomic motions and assign key bands, such as C-H stretches, ring breathing modes, and the characteristic N-O stretch.
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the energies of electronic excited states, which correspond to absorptions in the UV-Vis spectrum.[15][16]
-
Predicted Transitions : For this compound, TD-DFT calculations predict two primary low-energy transitions:
-
An n→π* transition at longer wavelength (~320-350 nm), involving the promotion of an electron from a non-bonding orbital (lone pair) on the oxygen or N4 to a π* anti-bonding orbital of the ring. This transition is typically of lower intensity.[17]
-
A π→π* transition at shorter wavelength (~260-280 nm), involving the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. This transition is generally much more intense.[12]
-
Part 4: Chemical Reactivity and Drug Development Implications
The ultimate goal for many researchers is to translate these fundamental quantum chemical insights into actionable strategies for molecular design.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile.
| Descriptor | Formula | Interpretation for this compound |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape. A moderate value indicates balanced reactivity. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Proportional to the HOMO-LUMO gap; indicates resistance to change in electron distribution. High hardness implies high stability. |
| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the ability of the molecule to accept electrons. A moderate value suggests it can participate in charge-transfer interactions without being overly reactive. |
Implications for Rational Drug Design
The computational data provides a clear roadmap for modifying this compound to enhance its drug-like properties.
-
Targeting Intermolecular Interactions : The highly polar N-O group, with its strong negative electrostatic potential, is a prime target for forming strong hydrogen bonds with receptor active sites. This can be exploited to enhance binding affinity and specificity.
-
Modulating Reactivity and Metabolism : The FMO analysis identifies the most likely sites for metabolic attack. Substituents can be strategically placed to block these sites (e.g., adding a fluorine atom to a nucleophilically-susceptible carbon) to improve metabolic stability.
-
Tuning Solubility : The introduction of the polar N-oxide group generally increases aqueous solubility compared to the parent pyrazine, a favorable property for many drug candidates. This effect can be quantified using solvation models.
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- 7. pyrazine N-oxide (CHEBI:71632) [ebi.ac.uk]
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- 12. chemistry.montana.edu [chemistry.montana.edu]
- 13. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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The Enigmatic World of Naturally Occurring Pyrazine N-Oxides: A Technical Guide for Researchers
Foreword: Unveiling Nature's Hidden Architects
In the vast and intricate tapestry of natural products, certain molecular scaffolds emerge as privileged structures, honed by evolution for specific biological functions. Among these, the pyrazine N-oxides represent a relatively underexplored, yet fascinating, class of heterocyclic compounds. While their synthetic counterparts have found utility in medicinal chemistry, the natural occurrence of these molecules has, until recently, remained largely in the shadows. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the natural world of pyrazine N-oxides. We will journey from their microbial origins and biosynthetic pathways to their isolation, characterization, and potential as next-generation therapeutic agents. This document is not a rigid protocol but a dynamic guide, designed to be adapted and built upon as we collectively unravel the secrets of these enigmatic compounds.
Section 1: The Microbial Provenance of Pyrazine N-Oxides
The known natural sources of pyrazine N-oxide compounds are predominantly microbial, with bacteria and fungi demonstrating the enzymatic machinery to forge this unique chemical entity.
The (Dihydro)pyrazine N-Oxides of Pseudomonas
A significant breakthrough in the field was the discovery of a family of (dihydro)pyrazine N-oxides ((d)PNOs) in bacteria of the genus Pseudomonas.[1][2] Overexpression of the Pseudomonas virulence factor (pvf) biosynthetic operon led to the identification and characterization of these novel metabolites.[1][2] This discovery was pivotal, as N-oxide derivatives of pyrazines are notably rare in the natural world.[1]
Aspergillic Acid and its Analogs from Aspergillus
The fungus Aspergillus flavus is a known producer of aspergillic acid, an antimicrobial mycotoxin that exists in tautomeric equilibrium with its 1-hydroxypyrazine-2-one form, a derivative of a pyrazine N-oxide.[3][4] Aspergillic acid is formed from leucine and isoleucine precursors and is known to chelate iron, forming a trimeric Fe(III) complex called ferriaspergillin.[2][3] The biosynthesis of aspergillic acid and its analogs is governed by the asa gene cluster.[2][3]
Section 2: The Genetic Blueprint: Biosynthesis of Pyrazine N-Oxides
The biosynthesis of pyrazine N-oxides is a testament to the ingenuity of microbial metabolism, employing specialized enzymatic cascades to construct these unique heterocyclic scaffolds.
The pvf Operon-Driven Synthesis of (d)PNOs in Pseudomonas
The biosynthesis of (d)PNOs in Pseudomonas is orchestrated by the pvf gene cluster, with two key enzymes playing a central role: PvfC and PvfB.[1]
-
PvfC: A non-ribosomal peptide synthetase (NRPS) responsible for the initial activation of L-valine.[1]
-
PvfB: A diiron N-oxygenase that catalyzes the crucial N-oxygenation step.[1]
The proposed biosynthetic pathway commences with the PvfC-mediated activation of two L-valine molecules. These are then proposed to be condensed and cyclized, followed by the PvfB-catalyzed N-oxygenation to yield the dihydropyrazine N,N'-dioxide core, which is then further processed to the final pyrazine N-oxide products.
Caption: Proposed biosynthetic pathway of (d)PNOs in Pseudomonas.
The asa Gene Cluster and Aspergillic Acid Formation
In Aspergillus flavus, the biosynthesis of aspergillic acid is governed by the asa gene cluster.[2][3] The core enzyme, AsaC, is a nonribosomal peptide synthetase-like (NRPS-like) protein that utilizes L-leucine and L-isoleucine as substrates.[2][5]
The key biosynthetic steps are:
-
Precursor Formation: The NRPS-like enzyme AsaC is responsible for the formation of the pyrazinone precursor, deoxyaspergillic acid, from leucine and isoleucine.[2][3]
-
N-oxygenation: A cytochrome P450 oxidase, AsaD, catalyzes the N-oxygenation of deoxyaspergillic acid to yield aspergillic acid.[2][3]
-
Hydroxylation: A desaturase/hydroxylase, AsaB, can further modify the molecule to form hydroxyaspergillic acid.[3]
Caption: Biosynthetic pathway of aspergillic acid in Aspergillus flavus.
Section 3: From Culture to Compound: Isolation and Characterization
The successful study of naturally occurring pyrazine N-oxides hinges on robust protocols for their isolation and unambiguous structural elucidation.
Experimental Protocol: Isolation of (d)PNOs from Pseudomonas Culture
This protocol is adapted from the methodology described for the isolation of (d)PNOs from an engineered Pseudomonas entomophila strain.[1]
I. Culture and Overexpression:
-
Prepare a suitable culture medium for Pseudomonas, such as Pseudomonas Isolation Agar.
-
Inoculate the medium with the engineered P. entomophila strain carrying the pvf overexpression plasmid.
-
Incubate the culture under optimal growth conditions (e.g., 28-30°C with shaking) for a sufficient period to allow for metabolite production (e.g., 48-72 hours).
-
Induce overexpression of the pvf gene cluster at the appropriate stage of growth (e.g., by adding IPTG if using an inducible promoter).
II. Extraction:
-
Harvest the bacterial culture by centrifugation to separate the supernatant from the cell pellet.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of dichloromethane (DCM). Repeat the extraction three times to ensure complete recovery of the metabolites.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
III. Purification and Analysis:
-
Redissolve the crude extract in a suitable solvent (e.g., methanol).
-
Analyze the extract using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify the masses corresponding to the (d)PNOs.
-
Purify the target compounds using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of water and acetonitrile.
-
Collect the fractions containing the compounds of interest and concentrate them to yield the purified pyrazine N-oxides.
Spectroscopic Characterization
The structural elucidation of pyrazine N-oxides relies on a combination of spectroscopic techniques.
| Technique | Information Obtained | Expected Observations for Pyrazine N-Oxides |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. | - ¹H NMR: Signals in the aromatic region for the pyrazine ring protons, and signals in the aliphatic region for any side chains. The chemical shifts will be influenced by the N-oxide group. - ¹³C NMR: Resonances for the pyrazine ring carbons and any substituent carbons. The carbons attached to the nitrogens will show characteristic shifts. - 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the overall structure and the position of substituents. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Reveals the electronic transitions within the molecule, characteristic of the chromophore. | Pyrazine N-oxides typically exhibit characteristic absorption maxima in the UV region, which can be useful for their detection and quantification. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | A strong absorption band corresponding to the N-O stretching vibration is expected, typically in the range of 1200-1300 cm⁻¹. Other bands will correspond to C-H, C=N, and C=C vibrations of the pyrazine ring and any side chains. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the molecule, allowing for the calculation of its elemental composition. | Provides the molecular formula of the pyrazine N-oxide, which is crucial for its identification. |
Section 4: Biological Significance and Therapeutic Potential
The discovery of naturally occurring pyrazine N-oxides has opened new avenues for understanding microbial interactions and for the development of novel therapeutic agents.
Role in Microbial Virulence and Signaling
The pvf gene cluster, responsible for (d)PNO production in Pseudomonas, has been implicated in the virulence of both animal and plant pathogens.[1] It is hypothesized that the (d)PNOs act as signaling molecules that regulate the expression of virulence factors, rather than being directly toxic to the host.[1] This suggests a sophisticated role for these compounds in microbial communication and pathogenesis, a research area ripe for further exploration.
Antimicrobial and Other Bioactivities
Aspergillic acid and its derivatives have long been known for their antimicrobial properties.[3] The broader class of pyrazine compounds also exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[5] The N-oxide functionality can significantly influence the biological activity and pharmacokinetic properties of a molecule, making naturally occurring pyrazine N-oxides and their synthetic derivatives attractive scaffolds for drug discovery.
Applications in Drug Development
The unique chemical properties of the pyrazine N-oxide moiety are being leveraged in drug development. For instance, pyridine N-oxides have been used as co-formers to create drug cocrystals with improved aqueous solubility.[2] Furthermore, the N-oxide group can act as a bioreductive prodrug moiety, where the N-oxide is reduced in hypoxic environments, such as those found in solid tumors, to release an active cytotoxic agent.[6]
Section 5: Future Directions and Concluding Remarks
The study of naturally occurring pyrazine N-oxides is still in its nascent stages, with a vast potential for new discoveries. Future research should focus on:
-
Genome Mining: Employing bioinformatic tools to mine microbial genomes for novel pyrazine N-oxide biosynthetic gene clusters.
-
Elucidation of Signaling Pathways: Identifying the specific receptors and downstream signaling cascades that are modulated by these molecules in microbial and host systems.
-
Medicinal Chemistry Exploration: Synthesizing and evaluating derivatives of naturally occurring pyrazine N-oxides to optimize their therapeutic properties.
References
-
Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. PubMed Central (PMC) - NIH. [Link]
-
Small NRPS-like enzymes in Aspergillus sections Flavi and Circumdati selectively form substituted pyrazinone metabolites. National Institutes of Health (NIH). [Link]
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Identification and functional analysis of the aspergillic acid gene cluster in Aspergillus flavus. PubMed. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Fused pyrazine mono-N-oxides as bioreductive drugs. II cytotoxicity in human cells and oncogenicity in a rodent transformation assay. INIS-IAEA. [Link]
-
Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. PubMed. [Link]
-
Analogs of aspergillic acid; the tautomerism of the hydroxypyridine-N-oxides. PubMed. [Link]
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- 4. Analogs of aspergillic acid; the tautomerism of the hydroxypyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Publication : USDA ARS [ars.usda.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Pyrazine 1-Oxide from Pyrazine
Abstract This document provides a comprehensive guide for the synthesis of pyrazine 1-oxide, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] We present two robust and well-established protocols for the N-oxidation of pyrazine: a classic approach using hydrogen peroxide in acetic acid, and a milder method employing meta-chloroperoxybenzoic acid (mCPBA). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, detailed step-by-step protocols, safety precautions, and methods for purification and characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a thorough understanding of the synthetic process.
Introduction and Scientific Background
This compound and its derivatives are heterocyclic N-oxides that serve as versatile precursors in organic synthesis. The introduction of an N-oxide moiety into the pyrazine ring alters its electronic properties, facilitating nucleophilic substitution reactions at the α- and γ-positions, which are otherwise unreactive in the parent pyrazine. This activation makes pyrazine N-oxides valuable building blocks for constructing more complex molecular architectures.
The conversion of a tertiary amine, such as the nitrogen in a pyrazine ring, to its corresponding N-oxide is a fundamental transformation. The reaction involves the transfer of an oxygen atom from an oxidant to the nitrogen's lone pair of electrons. The choice of oxidant is critical and depends on the substrate's reactivity, desired selectivity (mono- vs. di-oxidation), and experimental scale.
Reaction Mechanism: Electrophilic Oxidation
The N-oxidation of pyrazine is an electrophilic attack on the nitrogen atom. Peroxy acids, such as peracetic acid (formed in situ from H₂O₂ and acetic acid) or mCPBA, are common reagents for this transformation. The lone pair of electrons on one of pyrazine's nitrogen atoms acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid. This concerted process proceeds through a transition state, resulting in the formation of the N-O bond and the release of a carboxylic acid as a byproduct.
Electron-donating groups on the pyrazine ring can increase the nucleophilicity of the nitrogen atoms, thereby accelerating the rate of reaction.[3]
Critical Safety Considerations
Caution! All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Peroxy Compounds (Hydrogen Peroxide, mCPBA): Peroxy acids and concentrated hydrogen peroxide are strong oxidizers and can be explosive, especially in the presence of metals or at elevated temperatures.
-
Reactions involving peroxy compounds should always be performed behind a safety shield.[4]
-
Add the oxidizing agent slowly and in a controlled manner to manage the exothermic reaction. Efficient stirring and external cooling (e.g., an ice bath) are essential.
-
Never distill a reaction mixture until all residual peroxides have been quenched and destroyed. The presence of active oxygen during distillation can lead to a violent decomposition.[4]
-
-
Pyrazine: Pyrazine is a flammable solid and is hygroscopic.[5][6][7]
-
Solvents: Dichloromethane (DCM) is a suspected carcinogen. Acetic acid is corrosive. Handle with care and avoid inhalation or skin contact.
Experimental Protocols
Two primary methods are presented below. Method A is a cost-effective, classic procedure suitable for larger scales, while Method B offers milder conditions often preferred for smaller-scale laboratory synthesis.
Protocol A: Oxidation with Hydrogen Peroxide & Acetic Acid
This method utilizes peracetic acid, which is generated in situ from the reaction of hydrogen peroxide and glacial acetic acid. This approach is analogous to the well-established synthesis of pyridine N-oxide.[4][10]
Materials:
-
Pyrazine (C₄H₄N₂)
-
Glacial Acetic Acid (CH₃COOH)
-
30-35% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH), pellets or solution
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, thermometer, ice bath.
Procedure:
-
Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in a water or ice bath on a magnetic stir plate.
-
Reaction Mixture: To the flask, add pyrazine (e.g., 8.0 g, 0.1 mol) and glacial acetic acid (e.g., 50 mL). Begin stirring to dissolve the pyrazine.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (e.g., 11.3 mL, ~0.11 mol, 1.1 equivalents) dropwise via the dropping funnel.
-
Causality: The addition must be slow to control the exothermic reaction. Maintain the internal temperature between 60-70°C. Use the ice bath as needed to prevent the temperature from rising too quickly.
-
-
Reaction: After the addition is complete, heat the mixture to 70-80°C and maintain it for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 10% Methanol in Ethyl Acetate).
-
Work-up & Neutralization:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acetic acid by slowly adding a concentrated solution of sodium hydroxide or sodium hydroxide pellets. This step is highly exothermic; perform this in an ice bath. Adjust the pH to ~8-9.
-
Causality: Neutralization is required to convert the protonated product into its free base form, which is soluble in organic solvents.
-
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with chloroform or dichloromethane (3 x 50 mL).
-
Causality: this compound is more soluble in organic solvents than in the resulting saline aqueous solution. Repeated extractions ensure maximum recovery.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol B: Oxidation with meta-Chloroperoxybenzoic Acid (mCPBA)
This method uses a commercially available and relatively stable peroxy acid, offering a clean reaction under mild conditions.[11]
Materials:
-
Pyrazine (C₄H₄N₂)
-
meta-Chloroperoxybenzoic Acid (mCPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Triphenylphosphine (PPh₃) or Sodium Sulfite (Na₂SO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyrazine (e.g., 4.0 g, 0.05 mol) in dichloromethane (250 mL).
-
Addition of Oxidant: Cool the solution in an ice bath. Add mCPBA (e.g., 12.3 g of 77% purity, ~0.055 mol, 1.1 equivalents) portion-wise over 30 minutes.
-
Causality: Portion-wise addition at 0°C helps to control the exotherm and minimizes the formation of the N,N'-dioxide byproduct.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC.
-
Quenching:
-
Cool the mixture in an ice bath. Add a 10% aqueous solution of sodium sulfite until a starch-iodide paper test is negative, or add triphenylphosphine (0.5 equivalents) and stir for an additional 4 hours.[11]
-
Causality: This step is critical to safely destroy any unreacted mCPBA. Triphenylphosphine is reduced to triphenylphosphine oxide, a process that can be easily monitored.
-
-
Work-up:
-
Wash the organic mixture with a saturated sodium bicarbonate solution (2 x 50 mL) to remove the meta-chlorobenzoic acid byproduct.
-
Wash with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization
The crude product obtained from either method will likely be a solid or oil.
-
Purification:
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent system like ethyl acetate/hexanes.
-
Column Chromatography (especially for Method B): The crude material can be purified by silica gel column chromatography. A gradient elution starting with 100% ethyl acetate and gradually increasing the polarity with methanol (up to 20% MeOH/EtOAc) is effective.[11]
-
Vacuum Distillation: For larger scales from Method A, the product can be purified by distillation under high vacuum.[4]
-
-
Characterization:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. The protons on the N-oxidized ring will show characteristic downfield shifts compared to pyrazine.
-
Mass Spectrometry (MS): Confirms the molecular weight (C₄H₄N₂O, MW: 96.09 g/mol ).[11]
-
Infrared (IR) Spectroscopy: A strong absorption band around 1250-1300 cm⁻¹ is characteristic of the N-O stretching vibration.
-
Data Summary & Comparison
| Parameter | Protocol A: H₂O₂ / Acetic Acid | Protocol B: mCPBA |
| Oxidant | 30-35% Hydrogen Peroxide | meta-Chloroperoxybenzoic Acid |
| Solvent | Glacial Acetic Acid | Dichloromethane |
| Temperature | 70-80°C | 0°C to Room Temperature |
| Reaction Time | 3-4 hours | 16-24 hours |
| Work-up | Neutralization & Extraction | Quenching, Washing & Extraction |
| Purification | Recrystallization / Distillation | Column Chromatography |
| Pros | Inexpensive reagents, suitable for large scale. | Mild conditions, clean reaction, easier monitoring. |
| Cons | High temperature, strongly acidic, vigorous neutralization. | More expensive reagent, requires chromatography. |
| Typical Yield | 60-80% | 75-90% |
General Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
References
-
N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach. (2009). ResearchGate. [Link]
-
Pyrazine Synthesis. (2020). Sciencemadness.org. [Link]
-
Pyridine-N-oxide. (1955). Organic Syntheses, Coll. Vol. 3, p. 710; Vol. 28, p. 81. [Link]
-
SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Synerzine. [Link]
-
Pyrazines. II. The Rearrangement of Pyrazine-N-Oxides. (1961). The Journal of Organic Chemistry. [Link]
- Synthesis of pyridine-N-oxide. (2007).
- Process for preparing tertiary amine-N-oxide. (1996).
-
Safety Data Sheet - Pyrazine. Bayville Chemical. [Link]
-
Process for preparing tertiary amine-N-oxide. (1996). Patent 0722932. [Link]
-
Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. (2020). YouTube. [Link]
-
Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. (2020). MDPI. [Link]
-
Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. (2000). ResearchGate. [Link]
- Synthesis process of pyridine-N-oxide. (2022).
-
Studies on pyrazines. 5. Peracetic and peroxysulfuric acid N-oxidation of phenyl- and chlorophenylpyrazines. (1978). The Journal of Organic Chemistry. [Link]
-
Pyrazine. Wikipedia. [Link]
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Application Notes and Protocols for the N-Oxidation of Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The N-oxidation of pyrazines represents a fundamental transformation in synthetic organic chemistry, yielding pyrazine N-oxides, which are pivotal intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] These N-oxides exhibit unique electronic properties and reactivity patterns compared to their parent pyrazines, making them valuable precursors for further functionalization.[3] This guide provides a comprehensive overview of the experimental protocols for the N-oxidation of pyrazines, delving into the mechanistic rationale behind the procedural steps and offering practical insights for successful execution.
Introduction: The Significance of Pyrazine N-Oxides
Pyrazine N-oxides are not merely laboratory curiosities; they are key structural motifs found in numerous biologically active compounds.[4][5] The introduction of an N-oxide functionality alters the electronic distribution within the pyrazine ring, influencing its reactivity and physicochemical properties. This modification can enhance biological activity, improve solubility, and provide a handle for subsequent chemical modifications.[3] For instance, N-oxide intermediates are strategically employed to facilitate the introduction of substituents at specific positions on the pyrazine ring that would otherwise be challenging to achieve.[1]
Mechanistic Insights: The "Why" Behind the Reaction
The N-oxidation of a pyrazine involves the transfer of an oxygen atom to one of the nitrogen atoms of the pyrazine ring. This process is typically achieved using an oxidizing agent that can deliver an electrophilic oxygen atom. The reaction mechanism generally proceeds through the nucleophilic attack of the pyrazine nitrogen on the oxidant.
A proposed mechanism consistent with experimental observations involves the formation of an intermediate complex between the pyrazin substrate and the oxidizing agent.[6] The rate of this reaction is often influenced by the electronic nature of the substituents on the pyrazine ring. Electron-donating groups enhance the nucleophilicity of the nitrogen atoms, thereby increasing the reaction rate.[6]
Caption: Generalized reaction mechanism for the N-oxidation of pyrazines.
A Comparative Overview of Common Oxidizing Agents
The choice of oxidizing agent is critical and depends on the substrate's reactivity, desired selectivity (mono- vs. di-N-oxidation), and practical considerations such as safety and cost. The following table summarizes some commonly employed oxidizing agents for pyrazine N-oxidation.
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, 70-80 °C | Readily available, inexpensive | Can require harsh conditions, potential for over-oxidation |
| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), 0 °C to rt | High reactivity, good yields | Can be explosive, requires careful handling |
| Trifluoroperacetic acid (TFPAA) | Prepared in situ from trifluoroacetic anhydride and H₂O₂ | Very powerful oxidant, effective for deactivated pyrazines[7] | Highly corrosive and hazardous |
| OXONE® (Potassium peroxymonosulfate) | Aqueous or biphasic systems, often with a ketone catalyst (e.g., acetone) | Safe, stable, and environmentally friendly oxidant | Can be less reactive for some substrates |
| Bromamine-B (BAB) | Aqueous perchloric acid medium | Good for kinetic and mechanistic studies | Not a common preparative reagent |
| Sodium Perborate | Acetic acid | A solid, stable source of hydrogen peroxide | Can require elevated temperatures |
Detailed Experimental Protocol: N-Oxidation using m-CPBA
This protocol details a general procedure for the N-oxidation of a substituted pyrazine using m-chloroperoxybenzoic acid (m-CPBA), a widely used and effective reagent.
Materials and Equipment
-
Substituted pyrazine
-
m-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the substituted pyrazine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of m-CPBA: Slowly add solid m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes. The reaction is exothermic, so slow addition is crucial to maintain the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The product, pyrazine N-oxide, is typically more polar than the starting pyrazine.
-
Quenching the Reaction: Once the reaction is complete (as indicated by TLC), quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 10-15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazine N-oxide.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. The formation of the N-oxide can often be confirmed by characteristic shifts in the NMR spectrum and the presence of an N-O stretching band in the IR spectrum.
Caption: Experimental workflow for the N-oxidation of pyrazines using m-CPBA.
Safety and Handling Precautions
Working with oxidizing agents requires strict adherence to safety protocols to mitigate potential hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]
-
Ventilation: Conduct all operations in a well-ventilated fume hood.[9][10]
-
Handling Oxidizing Agents: Oxidizing agents like m-CPBA can be shock-sensitive and may decompose violently upon heating.[11] Avoid grinding or subjecting them to friction. Store them in a cool, dry place away from flammable materials.
-
Pyrazine Safety: Pyrazine itself is a flammable solid and can cause skin and eye irritation.[10][12] Avoid inhalation of dust and ensure proper grounding of equipment to prevent static discharge.[12]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficient amount of oxidizing agent, low reaction temperature, or deactivated substrate. | Increase the equivalents of the oxidizing agent, allow the reaction to warm to room temperature, or switch to a stronger oxidant like TFPAA. |
| Formation of di-N-oxide | Use of excess oxidizing agent or a highly reactive substrate. | Use a stoichiometric amount of the oxidizing agent and maintain a low reaction temperature. |
| Decomposition of starting material or product | Harsh reaction conditions (e.g., high temperature, strong acid). | Use milder conditions, a more selective oxidizing agent, and ensure the reaction is not overly exothermic. |
| Difficult purification | Product has similar polarity to the starting material or byproducts. | Optimize the eluent system for column chromatography or consider recrystallization. |
Conclusion
The N-oxidation of pyrazines is a versatile and powerful tool in organic synthesis. A thorough understanding of the reaction mechanism, careful selection of the oxidizing agent, and adherence to proper experimental and safety procedures are paramount for achieving successful outcomes. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently and effectively synthesize pyrazine N-oxides for their research and development endeavors.
References
- Bucher, G., & Scaiano, J. C. (1994). Laser flash photolysis of pyridine N-oxide: Kinetic studies of atomic oxygen [O(3P)] in solution. J. Phys. Chem, 98, 12471–12473.
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ResearchGate. (n.d.). 6. N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach. Retrieved from [Link]
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Ji, X., Page, Z. A., & Sessler, J. L. (2020). Molecular recognition of pyrazine N,N′-dioxide using aryl extended calix[13]pyrroles. Chemical Science, 11(17), 4423-4428. [Link]
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University of North Texas. (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Retrieved from [Link]
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Sperry, J. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1035. [Link]
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MDPI. (n.d.). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Retrieved from [Link]
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Axxence Aromatic GmbH. (n.d.). natural pyrazines 18. Retrieved from [Link]
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Biswas, T. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Video]. YouTube. [Link]
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Baxter, I., & Rigby, J. R. (1970). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 7, 983-986. [Link]
-
ResearchGate. (n.d.). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]
-
Ohta, A., et al. (1988). Studies on pyrazines. Part 25. Lewis acid-promoted deoxidative thiation of pyrazine N-oxides: new protocol for the synthesis of 3-substituted pyrazinethiols. Journal of the Chemical Society, Perkin Transactions 1, 2053-2058. [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
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University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Retrieved from [Link]
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Wikipedia. (n.d.). Oxidizing agent. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Retrieved from [Link]
-
Klein, B., & Berkowitz, J. B. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166. [Link]
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American Chemical Society. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis, 12(16), 10146-10156. [Link]
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TigerWeb. (n.d.). Oxidizing Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Quinoxalines, Dihydropyrazines, Pyrazines and Piperazines Using Tandem Oxidation Processes. Retrieved from [Link]
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Pyrazine 1-Oxide: A Versatile Building Block for Advanced Organic Synthesis
Introduction: The Strategic Advantage of Pyrazine 1-Oxide in Synthesis
Pyrazine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and biologically active natural products.[1] The introduction of an N-oxide functionality to the pyrazine core dramatically alters its electronic properties and reactivity profile, transforming it into a versatile and powerful building block for organic synthesis. The N-oxide group acts as an internal activating group, facilitating a range of transformations that are otherwise challenging on the parent heterocycle. This guide provides a detailed exploration of this compound's synthetic utility, offering in-depth technical insights and field-proven protocols for its application in the synthesis of complex molecules. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.
Core Reactivity Principles
The synthetic utility of this compound stems from the electronic influence of the N-oxide moiety. This group is a strong resonance-withdrawing and inductively-withdrawing entity, rendering the pyrazine ring electron-deficient. This electronic perturbation has two major consequences:
-
Activation towards Nucleophilic Attack: The positions ortho and para to the N-oxide (C2, C4, and C6) become highly electrophilic and susceptible to attack by nucleophiles.
-
Facilitation of C-H Functionalization: The N-oxide can act as a directing group, enabling the selective functionalization of adjacent C-H bonds through various transition-metal-catalyzed and radical-mediated processes.
Furthermore, the N-oxide group can participate directly in rearrangements or be removed reductively to unveil the parent pyrazine, adding another layer of synthetic flexibility.
Key Synthetic Transformations and Protocols
This section details key applications of this compound as a synthetic building block, complete with detailed, step-by-step protocols for their execution.
Preparation of this compound
The foundational step is the efficient synthesis of this compound from its parent heterocycle. The oxidation is typically achieved using a peroxy acid, with hydrogen peroxide in acetic acid being a common and effective method.
This protocol describes the N-oxidation of pyrazine using hydrogen peroxide and glacial acetic acid.
Materials:
-
Pyrazine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazine (10.0 g, 0.125 mol) in glacial acetic acid (50 mL).
-
To the stirring solution, add 30% hydrogen peroxide (15 mL, 0.147 mol) dropwise over 15 minutes. The addition is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazine is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. The pH should be approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/ether.
Expected Yield: 80-90%
Causality and Insights: The use of acetic acid as a solvent facilitates the in situ formation of peracetic acid, a more potent oxidizing agent. The careful, portion-wise addition of hydrogen peroxide and temperature control are crucial to prevent a runaway reaction. Neutralization is performed cautiously due to vigorous gas evolution.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring allows for facile nucleophilic aromatic substitution, primarily at the C2 and C6 positions. This provides a straightforward route to introduce a variety of functional groups.
This protocol details the substitution of a chloro group in 2-chlorothis compound with a methoxy group.
Materials:
-
2-Chlorothis compound
-
Sodium Methoxide
-
Methanol (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
To a solution of sodium methoxide (prepared by dissolving 0.35 g, 15.2 mmol of sodium in 20 mL of anhydrous methanol) in a 50 mL round-bottom flask, add 2-chlorothis compound (2.0 g, 13.8 mmol).
-
Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Resuspend the residue in water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 2-methoxythis compound.
Expected Yield: 75-85%
Causality and Insights: The reaction proceeds via an addition-elimination mechanism, where the methoxide ion attacks the electron-deficient C2 position, followed by the elimination of the chloride ion. The use of anhydrous methanol is important to prevent side reactions with water.
C-H Functionalization: The Minisci Reaction
The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles using radical species. This compound is an excellent substrate for this transformation, allowing for the introduction of alkyl groups at the C2 position with high regioselectivity.
This protocol describes the generation of a tert-butyl radical from pivalic acid and its addition to this compound.[2]
Materials:
-
This compound
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Acetonitrile
-
Water
-
Round-bottom flask, magnetic stirrer, heating mantle.
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 10.4 mmol) and pivalic acid (1.28 g, 12.5 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL).
-
To this solution, add silver nitrate (0.18 g, 1.04 mmol).
-
Heat the mixture to 80 °C with vigorous stirring.
-
Slowly add a solution of ammonium persulfate (3.56 g, 15.6 mmol) in water (10 mL) dropwise over 30 minutes.
-
Continue heating at 80 °C for 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane) to yield 2-tert-butylthis compound.
Expected Yield: 60-70%
Causality and Insights: The reaction is initiated by the silver(I)-catalyzed oxidative decarboxylation of pivalic acid by ammonium persulfate to generate the tert-butyl radical. This nucleophilic radical then attacks the protonated (and thus more electrophilic) this compound at the C2 position. The resulting radical cation is then oxidized to the final product. The use of a water/acetonitrile solvent system is crucial for the solubility of the reagents.
Palladium-Catalyzed C-H Arylation
The N-oxide group can direct palladium-catalyzed C-H activation, enabling the direct arylation of the pyrazine ring at the C2 position. This avoids the need for pre-functionalized starting materials.[3][4]
This protocol outlines the palladium-catalyzed direct arylation of this compound with benzene.[3]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver carbonate (Ag₂CO₃)
-
Benzene (anhydrous)
-
Anhydrous 1,4-dioxane
-
Schlenk tube, magnetic stirrer, heating block.
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add this compound (0.2 mmol), palladium(II) acetate (0.02 mmol, 10 mol%), and silver carbonate (0.44 mmol).
-
Add anhydrous benzene (2.0 mL) and anhydrous 1,4-dioxane (0.5 mL).
-
Seal the tube and heat the reaction mixture at 130 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 2-phenylthis compound.
Expected Yield: 50-60%
Causality and Insights: The reaction is believed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the N-oxide oxygen atom coordinates to the palladium catalyst, directing the C-H activation at the ortho position. Silver carbonate acts as the oxidant to regenerate the active Pd(II) catalyst. The use of an inert atmosphere is critical to prevent the degradation of the catalyst.
The Boekelheide Rearrangement
For pyrazine 1-oxides bearing an alkyl substituent at the C2 position, the Boekelheide rearrangement provides a route to introduce a functional group onto that alkyl side chain. The reaction is typically promoted by acetic anhydride or trifluoroacetic anhydride.[5]
This protocol describes the conversion of 2-methylthis compound to 2-(acetoxymethyl)pyrazine.[6]
Materials:
-
2-Methylthis compound
-
Acetic anhydride
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
In a 50 mL round-bottom flask, suspend 2-methylthis compound (1.0 g, 8.0 mmol) in acetic anhydride (10 mL).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto ice-water (50 mL) to quench the excess acetic anhydride.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-(acetoxymethyl)pyrazine by column chromatography or distillation.
Expected Yield: 70-80%
Causality and Insights: The reaction mechanism involves the O-acylation of the N-oxide by acetic anhydride, followed by deprotonation of the methyl group to form an anhydrobase. This intermediate then undergoes a[4][4]-sigmatropic rearrangement to yield an O-acetylated pyridylcarbinol, which in this case is 2-(acetoxymethyl)pyrazine. The high temperature is necessary to drive the rearrangement.
Data Summary and Comparison
| Protocol | Reaction Type | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Oxidation | H₂O₂, Acetic Acid | 70-80 | 4 | 80-90 |
| 2 | SNAr | NaOMe, Methanol | Reflux | 2 | 75-85 |
| 3 | Minisci Alkylation | Pivalic Acid, AgNO₃, (NH₄)₂S₂O₈ | 80 | 2.5 | 60-70 |
| 4 | C-H Arylation | Pd(OAc)₂, Ag₂CO₃, Benzene | 130 | 16 | 50-60 |
| 5 | Boekelheide Rearrangement | Acetic Anhydride | Reflux (~140) | 3 | 70-80 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the core concepts and workflows discussed.
Caption: Synthetic pathways originating from this compound.
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically-Relevant Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Strategic Use of Pyrazine 1-Oxide in the Synthesis of Pharmaceutical Intermediates
Introduction
The pyrazine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] Its presence in essential medicines such as the antitubercular drug Pyrazinamide, the diuretic Amiloride, the proteasome inhibitor Bortezomib, and the antiviral Favipiravir underscores the significance of this N-heterocycle in drug design.[1][3][4] However, the inherent electron-deficient nature of the pyrazine ring presents unique challenges for its direct functionalization through classical electrophilic aromatic substitution.
This guide focuses on a powerful strategic tool to overcome these synthetic hurdles: the use of Pyrazine 1-oxide . The introduction of an N-oxide functionality profoundly alters the electronic landscape of the heterocycle, unlocking a suite of regioselective transformations that are otherwise inaccessible. It serves as a versatile "control element," enabling chemists to activate specific positions for nucleophilic attack, direct C-H functionalization, and introduce valuable functional groups before being readily removed to reveal the desired pyrazine core. This document provides a detailed exploration of the unique reactivity of pyrazine 1-oxides and presents practical, step-by-step protocols for their application in synthesizing valuable pharmaceutical intermediates.
Section 1: The Unique Reactivity of the this compound Scaffold
The synthetic utility of this compound stems directly from the electronic influence of the N→O dative bond. This feature fundamentally modifies the reactivity of the aromatic system compared to its parent, pyrazine.
Electronic Effects and Activation
Pyrazine itself is a π-deficient heterocycle due to the inductive electron-withdrawing effect of its two nitrogen atoms.[5][6] This makes the ring resistant to electrophilic attack but susceptible to nucleophilic substitution, though often requiring harsh conditions. The introduction of the N-oxide group further modulates this reactivity in a highly predictable manner. The oxygen atom donates π-electron density into the ring, while the positively charged nitrogen atom strongly withdraws σ-electron density. This push-pull effect significantly activates the C2 and C6 positions (α to the N-oxide) towards nucleophilic attack and the C3 and C5 positions (β to the N-oxide) towards electrophilic attack.
Caption: General workflow for synthesizing 2-chloropyrazine intermediates.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 2-chloro-3-methylpyrazine, a valuable pharmaceutical intermediate, starting from commercially available 2-methylpyrazine.
Protocol 1: Synthesis of 2-Methylthis compound
Principle: This protocol describes the direct oxidation of the less hindered nitrogen atom in 2-methylpyrazine using meta-chloroperoxybenzoic acid (m-CPBA). The reaction is highly selective due to the steric hindrance imposed by the methyl group.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity Used |
| 2-Methylpyrazine | C₅H₆N₂ | 94.12 | - | 5.0 g (53.1 mmol) |
| m-CPBA (77% max) | C₇H₅ClO₃ | 172.57 | ~77% | 13.2 g (~56.8 mmol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | sat. aq. | ~100 mL |
| Saturated Na₂S₂O₃ solution | Na₂S₂O₃ | 158.11 | sat. aq. | ~50 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpyrazine (5.0 g, 53.1 mmol) in dichloromethane (200 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate beaker, prepare a slurry of m-CPBA (13.2 g of ~77% purity, ~56.8 mmol) in a minimal amount of DCM.
-
Add the m-CPBA slurry portion-wise to the stirred pyrazine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction by TLC (e.g., 10% MeOH in DCM). Upon completion, cool the mixture again to 0 °C.
-
Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution (~50 mL) to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution (~100 mL) to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Safety Precautions:
-
m-CPBA is a potentially explosive oxidizing agent. Avoid grinding or shock. Perform the reaction behind a safety shield.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations must be conducted within a certified chemical fume hood.
Protocol 2: Chlorination to Yield 2-Chloro-3-methylpyrazine
Principle: The N-oxide intermediate is treated with phosphorus oxychloride (POCl₃). The oxygen atom of the N-oxide attacks the phosphorus center, initiating a sequence that results in chlorination at the activated C6 position (which becomes the C2 position after re-numbering) and concomitant deoxygenation.
Reagents and Materials:
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Conc. | Quantity Used |
| 2-Methylthis compound | C₅H₆N₂O | 110.11 | - | 5.0 g (45.4 mmol) |
| Phosphorus Oxychloride | POCl₃ | 153.33 | - | 20 mL (~218 mmol) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL |
| Ice / Water | H₂O | 18.02 | - | ~200 g |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | sat. aq. | ~250 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g |
Procedure:
-
Caution: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood.
-
In a 250 mL three-neck flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, add 2-methylthis compound (5.0 g, 45.4 mmol).
-
Add phosphorus oxychloride (20 mL) to the dropping funnel.
-
Cool the reaction flask to 0 °C in an ice bath. Slowly add the POCl₃ dropwise to the N-oxide over 30 minutes with vigorous stirring.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker (1 L) containing crushed ice (~200 g).
-
Extreme Caution: Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with stirring. This quenching process is highly exothermic and will generate significant amounts of HCl gas.
-
Once the quench is complete, carefully neutralize the acidic solution by the slow, portion-wise addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-chloro-3-methylpyrazine.
Safety Precautions:
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Always handle it in a fume hood.
-
The quenching step is extremely hazardous. Perform it slowly behind a blast shield.
Conclusion
This compound is not merely a derivative but a strategic synthetic tool that unlocks challenging transformations on the pyrazine core. By modulating the electronic properties of the ring, it enables regioselective functionalization through nucleophilic substitution and modern C-H activation techniques. The protocols detailed herein for the synthesis of 2-chloro-3-methylpyrazine illustrate a reliable and scalable pathway to valuable pharmaceutical intermediates. Mastering the chemistry of pyrazine 1-oxides provides researchers and drug development professionals with a decisive advantage in the efficient construction of novel and complex bioactive molecules.
References
- Ghosh, P., Panda, S. J., & Purohit, C. S. (2022). A new short synthesis route for favipiravir and its analogue: Their tautomerization behaviour. New Journal of Chemistry.
- Shchelkanov, M. Y., et al. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC.
- Haghpanah, M., Ebrahimlo, A., & Zonouz, A. M. (2025). Green synthesis of structural analogs of favipiravir. RSC Advances.
- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS.
- Barrow, J. C., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Itami, K., Yamaguchi, J., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules.
- Syam, Y. M., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry.
-
Klein, B., O'Donnell, E., & Gordon, J. M. (n.d.). Pyrazines. IV. Nucleophilic Substitutions on Chloropyrazine and Alkyl Chloropyrazine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]
- (2025). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS.
-
(2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Available at: [Link]
-
Zhang, Y., et al. (2020). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]
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- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
Pyrazine 1-Oxide: A Versatile Precursor for the Synthesis of Substituted Pyrazines
Introduction: The Strategic Advantage of Pyrazine 1-Oxide in Heterocyclic Chemistry
The pyrazine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its derivatives are integral components of numerous FDA-approved drugs, where they often play a crucial role in modulating biological activity. However, the inherent electron-deficient nature of the pyrazine ring can render direct functionalization challenging. This compound emerges as a powerful and versatile precursor that overcomes many of these synthetic hurdles. The N-oxide functionality not only activates the pyrazine ring for a variety of transformations but also offers a handle for introducing substituents with high regioselectivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for the synthesis of diverse substituted pyrazines. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and showcase the broad applicability of this indispensable building block.
Workflow for the Synthesis of Substituted Pyrazines from this compound
The journey from this compound to a functionalized pyrazine typically involves a three-stage process: activation and functionalization of the N-oxide, optional conversion to a more versatile intermediate (such as a chloropyrazine), and a final diversification step, often followed by deoxygenation.
Caption: Overall workflow from this compound to substituted pyrazines.
Direct C-H Functionalization of this compound
The N-oxide group significantly alters the electronic landscape of the pyrazine ring, facilitating direct C-H functionalization at positions that are otherwise unreactive. Two powerful methods for achieving this are the Minisci-type radical substitution and Vicarious Nucleophilic Substitution (VNS).
Minisci-Type Acylation: Introducing Carbonyl Functionality
The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient heterocycle. This compound is an excellent substrate for this reaction, allowing for the introduction of acyl groups, which are versatile handles for further derivatization.
Mechanism Insight: The reaction is typically initiated by the generation of an acyl radical from an aldehyde or a carboxylic acid derivative. This radical then adds to the protonated this compound, followed by rearomatization to yield the acylated product.
Caption: Simplified mechanism of the Minisci acylation.
Experimental Protocol: Acylation of this compound
This protocol describes the acylation of this compound with an aldehyde under Minisci conditions.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Starting material. |
| Aldehyde (e.g., Pivalaldehyde) | 5.0 mmol | Acyl radical precursor. |
| Ammonium Persulfate | 2.0 mmol | Oxidant. |
| Trifluoroacetic Acid (TFA) | 1.0 mmol | Acid catalyst. |
| Dichloromethane (DCM) | 10 mL | Solvent. |
| Temperature | Room Temperature | Mild reaction conditions. |
| Reaction Time | 12-24 h | Monitor by TLC. |
Procedure:
-
To a solution of this compound (1.0 mmol) and the aldehyde (5.0 mmol) in dichloromethane (10 mL), add trifluoroacetic acid (1.0 mmol).
-
Slowly add ammonium persulfate (2.0 mmol) in portions over 10 minutes while stirring vigorously.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired acylated this compound.
Vicarious Nucleophilic Substitution (VNS): A Powerful Tool for C-C and C-N Bond Formation
VNS is a unique reaction that allows for the formal substitution of a hydrogen atom with a nucleophile on an electron-deficient aromatic ring.[1] The nucleophile contains a leaving group at the nucleophilic center, which is eliminated in a subsequent step.[1] this compound is a suitable substrate for VNS, enabling the introduction of various substituents.
Mechanism Insight: The reaction proceeds via the addition of a carbanion (stabilized by an electron-withdrawing group and bearing a leaving group) to the this compound ring. This is followed by a base-induced β-elimination of the leaving group and a proton to restore aromaticity.
Caption: General mechanism of Vicarious Nucleophilic Substitution.
Experimental Protocol: VNS of this compound with Chloromethyl Phenyl Sulfone
This protocol details the introduction of a phenylsulfonylmethyl group onto the this compound ring.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Starting material. |
| Chloromethyl phenyl sulfone | 1.2 mmol | Nucleophile precursor. |
| Potassium tert-butoxide (t-BuOK) | 2.5 mmol | Strong base. |
| Tetrahydrofuran (THF), anhydrous | 15 mL | Solvent. |
| Temperature | -78 °C to room temp. | Controlled temperature. |
| Reaction Time | 2-4 h | Monitor by TLC. |
Procedure:
-
To a stirred solution of chloromethyl phenyl sulfone (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere, add potassium tert-butoxide (2.5 mmol) portion-wise.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the substituted this compound.
Conversion to Halogenated Pyrazines: Gateway to Cross-Coupling Chemistry
Functionalized pyrazine 1-oxides can be converted to versatile halogenated pyrazines, which are key precursors for a wide array of transition metal-catalyzed cross-coupling reactions. The conversion to a 2-chloropyrazine is a common and highly effective strategy.
Experimental Protocol: Synthesis of 2-Chloropyrazine from this compound
This protocol describes the conversion of this compound to 2-chloropyrazine using phosphoryl chloride.
| Reagent/Parameter | Quantity/Value | Notes |
| This compound | 1.0 mmol | Starting material. |
| Phosphoryl chloride (POCl₃) | 5.0 mmol | Chlorinating and deoxygenating agent. |
| Temperature | Reflux | Elevated temperature required. |
| Reaction Time | 2-3 h | Monitor by GC-MS or TLC. |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
To this compound (1.0 mmol), carefully add phosphoryl chloride (5.0 mmol) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a solid base such as sodium carbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-chloropyrazine can be purified by distillation or column chromatography.
Diversification via Suzuki-Miyaura Cross-Coupling
With the 2-chloropyrazine intermediate in hand, a vast array of substituents can be introduced via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between the chloropyrazine and an organoboron reagent, is a particularly powerful and widely used method.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-chloropyrazine.[3][4]
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Chloropyrazine | 1.0 mmol | Electrophilic partner. |
| Phenylboronic acid | 1.2 mmol | Nucleophilic partner. |
| Pd(PPh₃)₄ | 0.03 mmol | Palladium catalyst. |
| Sodium Carbonate (2M aq. soln.) | 2.0 mL | Base. |
| Toluene | 10 mL | Solvent. |
| Temperature | 100 °C | Elevated temperature. |
| Reaction Time | 6-12 h | Monitor by TLC or GC-MS. |
Procedure:
-
In a round-bottom flask, combine 2-chloropyrazine (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add toluene (10 mL) followed by the aqueous sodium carbonate solution (2.0 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously.
-
Monitor the reaction progress. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-phenylpyrazine.
Final Step: Deoxygenation of the N-Oxide
In many synthetic routes, the final step is the removal of the N-oxide functionality to yield the target substituted pyrazine. This deoxygenation can be achieved using various reducing agents.
Experimental Protocol: Deoxygenation of a Substituted this compound
This protocol describes a general method for the deoxygenation of a this compound using phosphorus trichloride.
| Reagent/Parameter | Quantity/Value | Notes |
| Substituted this compound | 1.0 mmol | Starting material. |
| Phosphorus trichloride (PCl₃) | 1.5 mmol | Deoxygenating agent. |
| Chloroform or Dichloromethane | 10 mL | Solvent. |
| Temperature | 0 °C to room temp. | Mild conditions. |
| Reaction Time | 1-3 h | Monitor by TLC. |
Procedure:
-
Dissolve the substituted this compound (1.0 mmol) in chloroform or dichloromethane (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add phosphorus trichloride (1.5 mmol) dropwise to the stirred solution.
-
After the addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 1-3 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the same solvent (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting substituted pyrazine by column chromatography or recrystallization.
Conclusion
This compound is an exceptionally valuable precursor for the synthesis of a wide range of substituted pyrazines. Its unique reactivity allows for direct C-H functionalization through modern synthetic methods like the Minisci reaction and Vicarious Nucleophilic Substitution. Furthermore, it serves as a convenient starting material for the preparation of halogenated pyrazines, which are versatile building blocks for cross-coupling reactions. The protocols detailed in this application note provide a robust starting point for researchers to explore the rich chemistry of this compound and to accelerate their drug discovery and materials science programs. The strategic use of this precursor will undoubtedly continue to facilitate the discovery and development of novel and impactful pyrazine-containing molecules.
References
- A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. [Link to a relevant scientific article]
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem. [https://www.benchchem.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [https://www.rsc.
- Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Request PDF. [https://www.researchgate.net/publication/361805988_Suzuki_Miyaura_cross-coupling_of_2-chloropyrazine_with_arylboronic_acids_catalyzed_by_novel_palladiumII_ONO_pincer_complexes]
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. [https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/catalysis-and-inline-reactions/suzuki-coupling-screening-kit]
- Photo-redox catalyzed dehydrazinative acylation of N-heterocycles via Minisci reaction. [https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob01889b]
- Pyrazine chemistry. Part 14. On the preparation and oxygenation of pyrazines and some reactions of the product peroxides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820002041]
- Practical Deoxygenation of Oxazole N-Oxides by PCl3/Collidine. Request PDF. [https://www.researchgate.net/publication/232230132_Practical_Deoxygenation_of_Oxazole_N-Oxides_by_PCl3Collidine]
- A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. [https://www.researchgate.net/publication/344990924_A_review_on_synthetic_procedures_and_applications_of_phosphorus_oxychloride_POCl_3_in_the_last_biennial_period_2018-19]
- Tandem vicarious nucleophilic substitution of hydrogen/intramolecular Diels-Alder reaction of 1,2,4-triazines into functionalized cycloalkenopyridines. PubMed. [https://pubmed.ncbi.nlm.nih.gov/11808671/]
- Direct C–H functionalisation of azoles via Minisci reactions. RSC Publishing. [https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob01526f]
- Removal of oxygen from pyridine N-oxide. Chemistry Stack Exchange. [https://chemistry.stackexchange.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8727771/]
- Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). Google Patents. [https://patents.google.
- Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. New Journal of Chemistry (RSC Publishing). [https://pubs.rsc.org/en/content/articlelanding/2023/nj/d3nj02131g]
- Vicarious nucleophilic substitution. SciSpace. [https://typeset.io/papers/vicarious-nucleophilic-substitution-37x3t6b0]
- The Deoxygenation of Phosphine Oxides under Green Chemical Conditions. Request PDF. [https://www.researchgate.net/publication/257685168_The_Deoxygenation_of_Phosphine_Oxides_under_Green_Chemical_Conditions]
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Application Notes & Protocols: The Versatile Role of Pyrazine 1-Oxide in Transition-Metal Catalysis
Abstract
Pyrazine 1-oxide, a heterocyclic N-oxide, is emerging as a uniquely versatile and powerful tool in the field of transition-metal catalysis. Beyond its traditional role as a synthetic intermediate, its distinct electronic and steric properties enable it to function as a directing group, a tunable ligand, and a mild oxidant. This guide provides an in-depth exploration of the multifaceted roles of this compound, offering researchers, chemists, and drug development professionals a synthesis of mechanistic insights and field-proven protocols. We will delve into its application in C-H functionalization, cross-coupling reactions, and oxidation catalysis, providing the foundational knowledge and practical methodologies required to leverage this reagent for advanced molecular synthesis.
Introduction: The Unique Profile of this compound
Pyrazine and its derivatives are foundational scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of an N-oxide moiety to the pyrazine ring fundamentally alters its chemical character, creating a reagent with a rich and exploitable reactivity profile for catalysis. The N-O bond introduces a dipole, modulates the electronics of the aromatic ring, and provides a coordination site for metal centers. This combination of features allows this compound to participate in catalytic cycles in several distinct capacities:
-
Directing Group: The oxygen atom can act as a Lewis basic "handle" to direct a metal catalyst to a specific C-H bond, typically at the ortho position, enabling highly regioselective functionalization.[3]
-
Ligand: As a ligand, the N-oxide can coordinate to transition metals, influencing the stability, solubility, and catalytic activity of the complex. The pyrazine core itself can also engage in coordination, allowing for bridging or multimetallic structures.[4][5]
-
Internal Oxidant: The N-O bond can serve as a source of oxygen, facilitating oxidative addition or acting as an oxygen-atom transfer agent in certain catalytic transformations.[6]
This guide will provide the practical and theoretical framework for utilizing this compound in these roles.
Physicochemical Properties & Safe Handling
Before implementation in any synthetic protocol, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 1-oxidopyrazin-1-ium | PubChem[7] |
| Molecular Formula | C₄H₄N₂O | PubChem[7] |
| Molecular Weight | 96.09 g/mol | PubChem[7] |
| Appearance | Crystalline or wax-like solid | Wikipedia[8] |
| SMILES | C1=C[O-] | PubChem[7] |
Safety & Handling Protocol
This compound is a flammable solid and presents several hazards.[7][9] Adherence to strict safety protocols is mandatory.
| Hazard Class | GHS Statement | Precautionary Measures |
| Flammable Solid | H228: Flammable solid | Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment.[7][10][11] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[7][9] |
| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. Wash skin with plenty of water if contact occurs.[7][11] |
| Serious Eye Damage | H318: Causes serious eye damage | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][11] |
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound is hygroscopic.[10][11] Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11]
Synthesis of this compound Derivatives
While this compound is commercially available, substituted derivatives often require synthesis. The most common method is the direct oxidation of the parent pyrazine.
General Principle: The nitrogen atoms in the pyrazine ring are nucleophilic and can be oxidized by various reagents. The choice of oxidant is crucial for achieving mono-oxidation versus di-oxidation and for compatibility with other functional groups.
Common Oxidizing Agents:
-
Hydrogen Peroxide: A classic and cost-effective method, often used in acetic acid.
-
m-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective oxidant in organic synthesis.
-
OXONE®: A versatile and powerful oxidant that can be effective for preparing pyrazine dioxides.[12]
-
Dimethyldioxirane (DMDO): A milder oxidant, useful for substrates where over-oxidation is a concern or when easy product isolation is needed due to the hydrophilic nature of the products.[12]
A general workflow for the synthesis is outlined below.
Caption: General workflow for the synthesis of pyrazine 1-oxides.
Mechanistic Roles and Applications in Catalysis
Role: Directing Group for C-H Functionalization
One of the most powerful applications of this compound is in directing transition-metal catalysts for C-H functionalization. The oxygen atom of the N-oxide moiety acts as a coordinating anchor, positioning the metal catalyst in close proximity to the C2 and C6 C-H bonds, leading to highly regioselective reactions.
Mechanism: Palladium-Catalyzed C-H Arylation Palladium-catalyzed C-H arylation of pyrazine 1-oxides with unactivated arenes demonstrates this principle effectively.[3] The catalytic cycle is believed to proceed through a concerted metalation-deprotonation (CMD) pathway.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation of this compound.
This methodology provides a streamlined route to ortho-arylated pyrazine derivatives, which are valuable building blocks in medicinal chemistry. The reaction tolerates a range of unactivated arenes and substituted pyrazine N-oxides.[3]
Role: Ligand in Cross-Coupling and Oxidation
Amine N-oxides have long been recognized as effective ligands in coordination chemistry.[4] this compound, with its multiple potential coordination sites (the N-oxide oxygen and the second pyrazine nitrogen), can act as a versatile ligand to modulate the properties of a metal catalyst.
-
Modulating Solubility and Stability: The polar N-O group can enhance the solubility of catalytic complexes, particularly in aqueous or polar organic media, which is beneficial for "green chemistry" applications.[4]
-
Electronic Tuning: The electron-withdrawing nature of the pyrazine ring, combined with the donating capacity of the N-oxide oxygen, allows for fine-tuning of the electronic environment of the metal center. This can impact the rates of key catalytic steps like oxidative addition and reductive elimination.
-
Bridging Ligand: The pyrazine moiety can bridge two metal centers, creating bimetallic or polymeric structures with unique catalytic properties, for example in epoxidation and sulfoxidation reactions catalyzed by molybdenum complexes.[13]
Sources
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Enhancing the magnetic performance of pyrazine-N-oxide bridged dysprosium chains through controlled variation of ligand coordination modes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C4H4N2O | CID 137595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrazine - Wikipedia [en.wikipedia.org]
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- 13. researchgate.net [researchgate.net]
Introduction: The Strategic Advantage of N-Oxides in C-H Functionalization
An in-depth guide for researchers, scientists, and drug development professionals on the application of Pyrazine 1-Oxide in C-H activation and functionalization reactions.
The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as one of the most powerful and atom-economical strategies in modern organic synthesis.[1][2] This approach circumvents the need for pre-functionalized starting materials, thereby streamlining synthetic routes and reducing waste.[2] Within this field, the functionalization of heterocycles is of paramount importance, as these scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[3][4][5]
Pyrazines, in particular, are a critical class of N-heterocycles found in numerous FDA-approved drugs and biologically active compounds.[4][6] However, the inherent electron-deficient nature of the pyrazine ring makes it challenging to functionalize using classical electrophilic substitution methods.[2][7] Transition metal-catalyzed C–H activation offers a solution, but controlling regioselectivity among the multiple C–H bonds can be a significant hurdle.[8]
This is where This compound provides a distinct strategic advantage. The N-oxide moiety acts as a powerful directing group, utilizing its oxygen atom to coordinate with a transition metal center and deliver the catalyst to a specific C–H bond, typically at the ortho position.[8][9] This chelation-assisted strategy not only solves the issue of regioselectivity but also modulates the electronic properties of the ring, making it more susceptible to activation. This guide provides detailed application notes and protocols for leveraging this compound in key C-H functionalization reactions, offering insights into the mechanisms and practical execution of these transformative methods.
Part 1: Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a cornerstone of C–H functionalization, and the use of N-oxide directing groups has enabled a wide range of transformations on azine scaffolds.[10] For pyrazine 1-oxides, this approach facilitates highly selective ortho-alkenylation and arylation reactions.[9][11]
Mechanistic Overview: The Role of the N-Oxide
The generally accepted mechanism for Pd-catalyzed C–H functionalization directed by an N-oxide involves a palladacycle intermediate. The catalytic cycle, illustrated below, typically begins with the coordination of the this compound to a Pd(II) salt.
The N-oxide's oxygen atom directs the palladium catalyst to the ortho C–H bond. A concerted metalation-deprotonation (CMD) step then occurs, forming a five-membered palladacycle.[10] This key intermediate subsequently reacts with the coupling partner (e.g., an alkene or arene). The final steps involve reductive elimination to form the C-C bond and regeneration of the active Pd(II) catalyst, often with the aid of an oxidant.[9]
Mechanistic studies on the related pyridine N-oxide system suggest a cooperative catalytic process where a cyclometalated palladium complex is the key species that reacts with the N-oxide to cleave the C-H bond.[12][13]
Protocol 1: Palladium-Catalyzed Ortho-Alkenylation
This protocol describes the direct ortho-alkenylation of this compound with an activated alkene, such as ethyl acrylate, based on methodologies developed for pyridine N-oxides which are also applicable to pyrazine N-oxides.[9]
Materials & Equipment:
-
This compound (1.2 mmol, 4.0 equiv)
-
Ethyl acrylate (0.3 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 10 mol %)
-
Silver(I) carbonate [Ag₂CO₃] (0.45 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (0.6 mL)
-
Schlenk tube or sealed reaction vial
-
Stir plate with heating block
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound, palladium(II) acetate, and silver(I) carbonate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add ethyl acrylate via syringe.
-
Seal the tube tightly and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the ortho-alkenylated this compound.
Scientist's Notes (Causality):
-
Excess N-Oxide: Using this compound in excess serves both as the substrate and as a potential ligand, helping to stabilize the palladium catalyst and promote the reaction.[9]
-
Oxidant: Silver(I) carbonate is a crucial component. It acts as the terminal oxidant to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, allowing the catalytic cycle to continue.
-
Solvent: Anhydrous 1,4-dioxane is used as it is a relatively high-boiling, polar aprotic solvent that effectively dissolves the reactants and catalyst. Its anhydrous nature is critical to prevent unwanted side reactions.
Protocol 2: Palladium-Catalyzed Ortho-Arylation with Unactivated Arenes
This protocol allows for the direct coupling of pyrazine 1-oxides with simple, unactivated arenes, which often serve as the solvent.[9][11]
Materials & Equipment:
-
This compound (0.2 mmol, 1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 10 mol %)
-
Silver(I) acetate [AgOAc] (0.4 mmol, 2.0 equiv)
-
Benzene (2.0 mL, solvent and reactant)
-
Sealed pressure vessel
-
Stir plate with heating block
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a pressure vessel, combine this compound, palladium(II) acetate, and silver(I) acetate.
-
Add benzene as the solvent and coupling partner.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 16 hours.
-
Cool the reaction to room temperature.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through Celite.
-
Wash the Celite pad with additional CH₂Cl₂.
-
Combine the organic filtrates and concentrate under vacuum.
-
Purify the resulting residue via flash column chromatography on silica gel to isolate the ortho-arylated product.
Scientist's Notes (Causality):
-
Oxidant Choice: Silver(I) acetate is used here. The choice of the silver salt's counter-ion can influence reaction efficiency, and acetate is often effective in arylation reactions.
-
Arene as Solvent: Using the arene coupling partner as the solvent ensures a high concentration, driving the reaction forward. This is particularly effective for less reactive, unactivated arenes like benzene.
-
Pressure Vessel: A sealed vessel is necessary to maintain the solvent and reactants at the required temperature (120 °C), which is above the boiling point of benzene.
| Substrate | Coupling Partner | Product | Yield (%) | Reference |
| This compound | Ethyl Acrylate | 2-(2-ethoxycarbonylvinyl)this compound | ~70-80 (Est.) | [9] |
| This compound | Benzene | 2-phenylthis compound | 72 | [9] |
| Quinoxaline 1-oxide | Benzene | 2-phenylquinoxaline 1-oxide | 81 | [9] |
| 3-picoline N-oxide | Ethyl Acrylate | 2-alkenyl-3-methylpyridine N-oxide | 82 | [9] |
| Table 1: Representative yields for Pd-catalyzed functionalization of N-oxides. Yields for this compound are estimated based on reported data for similar substrates. |
Part 2: Rhodium and Iridium-Catalyzed Reactions
While palladium is widely used, other transition metals like rhodium and iridium offer complementary reactivity for C–H functionalization, including borylation and annulation reactions.
Rhodium(III)-Catalyzed C-H Activation
Rhodium(III) catalysts, typically [Cp*RhCl₂]₂, are highly effective for C–H activation coupled with annulation reactions.[14][15] The N-oxide directing group can facilitate the formation of a five-membered rhodacycle intermediate, which can then undergo insertion of an alkyne or other coupling partner. This strategy is well-established for synthesizing various N-heterocycles.[16][17][18]
Iridium(I)-Catalyzed C-H Borylation
Iridium-catalyzed C–H borylation is a powerful method for installing a boronate ester group onto an aromatic ring, creating a versatile handle for subsequent cross-coupling reactions.[19] However, the functionalization of N-heterocycles like pyrazine can be challenging due to the coordination of the nitrogen lone pair to the iridium center, which can inhibit the catalyst.[20][21][22]
Strategic Consideration: The use of this compound can potentially mitigate this issue. The N-oxide oxygen acts as the primary coordinating atom, directing the borylation to the ortho C–H bond while potentially reducing the inhibitory effect of the ring nitrogen. Alternatively, the inherent electron-withdrawing nature of the N-oxide group deactivates the ring, but the directing effect can overcome this to achieve regioselective borylation.
General Protocol Outline: Iridium-Catalyzed Ortho-Borylation
This protocol is a conceptual adaptation based on established methods for other heterocycles.[20][22] Optimization would be required for this compound substrates.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv)
-
[Ir(cod)OMe]₂ (1.5 mol %)
-
4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
-
Schlenk tube or microwave vial
Procedure:
-
In an inert atmosphere glovebox, charge a vial with [Ir(cod)OMe]₂, dtbpy, B₂pin₂, and this compound.
-
Add the anhydrous solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify by column chromatography or crystallization.
Scientist's Notes (Causality):
-
Catalyst System: The combination of an iridium precursor like [Ir(cod)OMe]₂ and a bipyridine ligand (dtbpy) is standard for C–H borylation. The bulky dtbpy ligand helps to promote the catalytic cycle and prevent catalyst decomposition.[19]
-
Boron Source: B₂pin₂ is the most common reagent for these reactions, delivering a stable pinacol boronate ester functional group.
-
Inhibition Challenge: For standard pyridines, the nitrogen lone pair can bind to the vacant site on the iridium catalyst, acting as an inhibitor. Introducing a substituent at the C-2 position can sterically disfavor this coordination and improve reactivity.[20] The N-oxide on pyrazine may serve a similar electronic and steric role, making this a promising avenue for exploration.
Conclusion and Future Outlook
This compound is a highly effective and versatile substrate for directed C–H functionalization reactions. The N-oxide group provides a reliable handle for achieving excellent regioselectivity, primarily at the ortho position, with powerful transition metal catalysts like palladium, rhodium, and iridium. The protocols and mechanistic insights provided herein serve as a practical guide for researchers aiming to synthesize complex, functionalized pyrazines for applications in medicinal chemistry and materials science.
Future advancements in this area will likely focus on expanding the scope of compatible coupling partners, developing enantioselective transformations, and exploring more sustainable and economical first-row transition metal catalysts. The continued exploration of N-oxides as directing groups will undoubtedly unlock new pathways for the efficient and precise construction of valuable heterocyclic molecules.
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Liu, H., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
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Zhao, J., et al. (2015). Rhodium-catalyzed C-H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties. PubMed. [Link]
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Application Notes and Protocols for the Photochemical Reactions of Pyrazine 1-Oxide
Introduction: Unlocking the Photochemical Potential of Pyrazine 1-Oxide
This compound is a heterocyclic N-oxide, a class of compounds that has garnered significant interest for its unique electronic structure and reactivity. The presence of the N-O bond introduces a functionality that is both an electron-donor through resonance and an electron-withdrawer through induction, making the aromatic ring susceptible to a range of chemical transformations not readily accessible to the parent pyrazine.[1] While pyrazine derivatives are foundational scaffolds in medicinal chemistry and drug discovery, the photochemical activation of this compound remains a comparatively underexplored frontier.[2][3]
The absorption of ultraviolet (UV) or visible light elevates this compound to an excited state, unlocking distinct, non-thermal reaction pathways. This guide provides an in-depth exploration of these photochemical reactions, drawing on established principles from the well-studied photochemistry of isomeric pyridazine N-oxides and related pyridine N-oxides.[4][5] We will detail the core reaction mechanisms, provide field-proven insights into potential applications, and furnish detailed protocols to empower researchers to harness the synthetic and functional capabilities of this versatile molecule.
Section 1: Fundamental Photochemical Reactions
Upon photoexcitation, particularly via its n → π* transition, this compound is poised to undergo two primary, often competing, reaction pathways: photoisomerization and photodeoxygenation. The partitioning between these pathways is dictated by factors such as the substitution pattern on the pyrazine ring, the wavelength of irradiation, and the solvent environment.
Pathway A: Photoisomerization via Ring-Opening
The predominant photochemical pathway for many heterocyclic N-oxides involves a significant structural rearrangement.[4] This process is initiated by the formation of a highly strained, transient oxaziridine intermediate. This intermediate is typically not isolated but rapidly undergoes further transformation.[5][6]
Causality of the Mechanism:
-
Excitation & Oxaziridine Formation: Absorption of a photon promotes the N-oxide to an excited singlet state (S₁). In this state, the N-O bond weakens, and a new bond forms between the oxygen and an adjacent carbon atom (C2), creating a bicyclic oxaziridine intermediate. Computational studies on related pyridine N-oxides support the formation of this oxaziridine-like species following an out-of-plane rotation of the N-O oxygen atom.[5]
-
Electrocyclic Ring Opening: The strained oxaziridine intermediate rapidly rearranges through an electrocyclic ring-opening process. This step cleaves the C-N bond, leading to the formation of a transient, open-chain diazo ketone intermediate.[2][7] This intermediate has been successfully detected in flash photolysis experiments of related pyridazine N-oxides.[7]
-
Secondary Reactions: The highly reactive diazo ketone can then undergo several subsequent reactions:
-
Ring Contraction: Intramolecular cyclization can occur to form new heterocyclic systems, such as pyrazoles, as has been demonstrated effectively with substituted pyridazine N-oxides.[1][2]
-
Nitrogen Extrusion: The diazo intermediate can lose molecular nitrogen (N₂) to generate a ketene, which can then cyclize to form furan derivatives or be trapped by other nucleophiles.[2][7]
-
Pathway B: Photodeoxygenation and Generation of Atomic Oxygen
A competing, synthetically powerful pathway is the photochemical cleavage of the N-O bond, resulting in the parent pyrazine and a free oxygen atom, likely in its triplet ground state (O(³P)).[4] This reaction transforms the this compound into a photoactivatable oxidant.
Causality of the Mechanism: This pathway is thought to proceed directly from the excited state, where the weakened N-O bond is susceptible to homolytic cleavage. The efficiency of this deoxygenation can be highly dependent on the substitution of the heterocyclic ring. For instance, in the pyridazine N-oxide series, the presence of a chlorine atom at the C6 position was found to be essential for favoring the deoxygenation pathway over isomerization.[4] This provides a critical insight for drug development professionals: the pyrazine scaffold can be tuned to favor a specific photochemical outcome.
The generation of atomic oxygen (O(³P)) is of significant interest because it is a highly reactive and underexplored oxidant in solution chemistry, distinct from more common species like singlet oxygen (¹O₂) or superoxide (O₂•⁻).[4]
Section 2: Applications in Synthesis and Biology
The divergent photochemical pathways of this compound open up a wide array of potential applications, from the construction of complex molecules to the development of photoactivatable drugs.
Application Note 2.1: Synthesis of Novel Heterocycles
The photoisomerization pathway provides a powerful tool for skeletal remodeling, transforming the readily available pyrazine core into other valuable heterocyclic structures.
-
Rationale: The controlled generation of the diazo intermediate through photolysis allows for subsequent thermal or transition-metal-catalyzed reactions to build molecular complexity.[1] This strategy avoids harsh reagents and provides access to substituted imidazoles or furans that might be challenging to synthesize through traditional methods. Researchers at the University of California, Irvine, have successfully demonstrated this strategy using pyridazine N-oxides to access elaborate pyrazole motifs in high yields.[1] This serves as a validated blueprint for exploring similar transformations with this compound.
Application Note 2.2: Photo-initiated C-H Bond Oxidation
The ability to generate atomic oxygen (O(³P)) on demand makes this compound derivatives attractive candidates as photo-oxidants for challenging C-H functionalization reactions.
-
Rationale: Atomic oxygen is a potent oxidant capable of reacting with strong C-H bonds.[4] By using light as a trigger, oxidation can be initiated with high spatial and temporal control. The work of Movassaghi and co-workers has shown that pyridazine N-oxides can mediate arene C-H oxidation within complex molecules with high selectivity.[4] This approach is particularly valuable in late-stage functionalization during drug development, where modifying a complex lead compound is often necessary. A key advantage is the potential for improved compatibility with lower-energy light (e.g., 350 nm UV-A or even visible light) compared to other O(³P) precursors.[4]
Application Note 2.3: Design of Photoactivatable Molecules for Chemical Biology
The clean conversion of a stable precursor into a highly reactive species using light is an ideal characteristic for probes and drugs in chemical biology.
-
Rationale: A molecule's biological activity can be "caged" in the N-oxide form and released at a specific site or time by illumination. A water-soluble pyridazine N-oxide has been developed and shown to promote photoinduced DNA cleavage in an aqueous solution, highlighting the potential of this scaffold in designing photodynamic therapy agents or tools for studying DNA damage.[4] The pyrazine core is a well-established pharmacophore, and adding the N-oxide functionality provides a handle for creating photo-responsive prodrugs.[6][8]
Section 3: Experimental Protocols and Data
The protocols described herein are self-validating systems. Adherence to these steps, particularly regarding solvent purity, degassing, and light source consistency, is critical for reproducibility. The following is a general protocol, adaptable for specific applications, based on established procedures for related heterocyclic N-oxides.[4]
Protocol 3.1: General Procedure for the Photolysis of this compound
Objective: To perform a preparative-scale photochemical reaction of a this compound derivative and isolate the product(s).
Materials:
-
This compound derivative (e.g., 0.5 mmol, 1.0 equiv)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, Benzene), 0.05-0.1 M concentration
-
Internal standard for monitoring (e.g., Mesitylene, Durene)
-
Quartz or Pyrex reaction vessel
-
Rayonet-type photoreactor equipped with appropriate lamps (e.g., 350 nm)
-
Magnetic stirrer and stir bar
-
Inert gas line (Nitrogen or Argon)
Workflow Diagram:
Step-by-Step Methodology:
-
Preparation: In an oven-dried quartz/Pyrex tube equipped with a magnetic stir bar, dissolve the this compound substrate (1.0 equiv) and the internal standard in the chosen anhydrous solvent.
-
Expert Insight: The choice of vessel material is critical. Quartz is transparent to short-wavelength UV (<300 nm), while Pyrex filters out most light below ~300 nm. Using a Pyrex vessel is a good starting point to avoid overly energetic, non-selective reactions.
-
-
Degassing: Seal the vessel with a septum and degas the solution by bubbling a gentle stream of nitrogen or argon through it for 15-20 minutes. This is crucial for deoxygenation reactions to ensure the N-oxide is the sole oxygen source.
-
Trustworthiness Check: For reactions where O(³P) is trapped by an external substrate, running a parallel reaction without degassing can help validate that atmospheric oxygen is not participating.
-
-
Irradiation: Place the reaction vessel in the center of the photoreactor. Turn on the cooling fan and the lamps. Maintain a constant temperature (e.g., 30-35 °C) to ensure thermal reactions of intermediates are consistent.
-
Monitoring: Monitor the reaction progress by periodically taking aliquots (via a syringe) and analyzing them by TLC or GC-MS. Compare the ratio of the starting material to the internal standard to determine conversion.
-
Workup: Once the reaction has reached completion or optimal conversion, turn off the lamps and remove the vessel. Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any highly polar byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product(s) by NMR spectroscopy and mass spectrometry to confirm their identity. Calculate the isolated yield.
Protocol 3.2: Analytical Monitoring of Photochemical Reactions
For mechanistic studies, monitoring reaction kinetics and identifying transient species is key.
-
¹H NMR Spectroscopy: To determine conversion, an initial ¹H NMR spectrum (t=0) of the reaction mixture with an internal standard should be taken. Subsequent spectra at various time points allow for the calculation of conversion by integrating the signals of the starting material and product relative to the standard.[4]
-
GC-MS and LC-MS: These techniques are invaluable for identifying products and byproducts in the reaction mixture, helping to map out the reaction network.
-
Flash Photolysis: For identifying short-lived intermediates like diazo compounds, transient absorption spectroscopy (e.g., nanosecond flash photolysis) is the gold standard.[7]
Spectroscopic and Photochemical Data
The following table summarizes key data for this compound and related compounds, providing a basis for experimental design.
| Compound | UV λmax (Solvent) | Typical Irradiation Wavelength | Primary Photoproduct Type(s) | Ref. |
| This compound | ~265 nm, ~320 nm (multiple bands) | Not specified, likely 300-350 nm | Not explicitly detailed | [8][9] |
| 3,6-Dichloropyridazine N-Oxide | 315-360 nm (n→π) (MeCN/H₂O) | 350 nm | Deoxygenation (O³P generation) | [4] |
| 3,6-Diphenylpyridazine N-Oxide | 348 nm | 350 nm | Isomerization (Pyrazole, Furan) | [1][2] |
| Pyridine N-Oxide | ~280 nm (π→π) | Varies | Isomerization (Oxazepine, etc.) | [5] |
Conclusion and Future Outlook
The photochemistry of this compound presents a compelling and largely untapped area for innovation in organic synthesis, drug discovery, and chemical biology. By drawing logical parallels from the well-documented reactivity of its pyridazine and pyridine analogues, a clear research roadmap emerges. The ability to toggle between two distinct, powerful reaction pathways—isomerization and deoxygenation—simply through substituent choice and reaction conditions makes this scaffold exceptionally versatile. Future efforts should focus on systematically mapping the photochemical reactivity of substituted pyrazine 1-oxides, quantifying reaction quantum yields, and applying these transformations to the synthesis of biologically active targets. The insights and protocols provided in this guide serve as a foundational platform for scientists to begin exploring this exciting chemistry.
References
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White, C. J., & Movassaghi, M. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. ACS Central Science. Available at: [Link]
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Dow, C. (2018). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. University of California, Irvine. Available at: [Link]
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Klein, B., & Berkowitz, J. (1965). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. Available at: [Link]
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de Souza, B., & Borges, I. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Chemistry. Available at: [Link]
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D'Auria, M. (2024). The Photochemical Isomerization in Pyridazine-N-oxide Derivatives. Preprints.org. Available at: [Link]
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Wang, X., et al. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]
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Application Note: A Comprehensive Guide to the Quantitative Analysis of Pyrazine 1-oxide
Abstract
Pyrazine 1-oxide is a heterocyclic N-oxide of significant interest in pharmaceutical development, often encountered as a synthetic intermediate, metabolite, or potential process-related impurity. Its accurate and precise quantification is critical for ensuring drug safety, efficacy, and compliance with regulatory standards. This guide provides detailed application notes and validated protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals, offering a framework built on scientific integrity, field-proven insights, and adherence to international validation standards.
Introduction: The Analytical Imperative for this compound
This compound (C₄H₄N₂O, M.W: 96.09 g/mol ) is an aromatic organic compound belonging to the diazine family.[1] Its N-oxide functional group imparts distinct chemical properties that are leveraged in organic synthesis. In the pharmaceutical landscape, the presence of such structures, even at trace levels, must be meticulously controlled. Regulatory bodies mandate the quantification of impurities and metabolites to establish comprehensive safety profiles for active pharmaceutical ingredients (APIs).[2][3] Therefore, robust, reliable, and validated analytical methods are not merely a scientific necessity but a cornerstone of Good Manufacturing Practices (GMPs).[4]
The choice between analytical techniques is governed by the specific requirements of the analysis, including the sample matrix, expected concentration range, and the need for structural confirmation. This guide presents two orthogonal and widely adopted methods—HPLC-UV for its robustness and versatility, and GC-MS for its superior sensitivity and selectivity.
Foundational Principles: Method Validation and Scientific Trust
An analytical method is only as reliable as its validation.[3] The protocols herein are designed as self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5] The objective of analytical validation is to provide documented evidence that the procedure is fit for its intended purpose.[4][6] Key validation parameters discussed for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity & Range: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.[4]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed as repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]
Method I: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Rationale and Applicability
RP-HPLC is the workhorse of pharmaceutical analysis due to its high reproducibility, robustness, and applicability to a wide range of compounds. This method is ideal for quantifying this compound in API batches, formulation matrices, and dissolution studies. The use of a C18 column provides excellent retention and separation of polar to moderately non-polar compounds based on their hydrophobic interactions.[7][8] UV detection is suitable as pyrazine and its derivatives possess chromophores that absorb in the UV region.[9][10]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™).
Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid (FA), LC-MS grade (for MS compatibility) or Phosphoric Acid (H₃PO₄), HPLC grade[9]
-
Volumetric flasks, pipettes, and autosampler vials
Chromatographic Conditions:
| Parameter | Condition | Justification |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good retention and peak shape for heterocyclic compounds.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent ionization state of the analyte and sharp peak shape. Formic acid is volatile and MS-compatible.[9] |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier providing good elution strength for pyrazine derivatives. |
| Gradient | 0-10 min: 5-95% B; 10-12 min: 95% B; 12.1-15 min: 5% B | A gradient allows for efficient elution of the analyte while cleaning the column of more retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency and run time. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability and reproducibility. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detection λ | 265 nm | Pyrazine N-oxides exhibit strong absorbance in this region. A PDA detector can be used to confirm peak purity. |
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a theoretical final concentration within the calibration range (e.g., 25 µg/mL). Filter through a 0.45 µm syringe filter if necessary.
-
System Suitability: Before analysis, inject the mid-point calibration standard (e.g., 25 µg/mL) five times. The system is ready if the relative standard deviation (RSD) for retention time is <1% and for peak area is <2%.
-
Analysis: Inject the blank (diluent), calibration standards, and samples.
-
Quantification: Construct a linear regression curve of peak area versus concentration for the standards. Determine the concentration of this compound in the samples from this curve.
Workflow and Data Summary
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Table 1: Representative HPLC-UV Method Validation Data
| Validation Parameter | Acceptance Criteria (ICH) | Typical Result |
|---|---|---|
| Specificity | No interference at analyte RT | Peak pure and resolved from matrix components |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Range | 0.5 - 100 µg/mL | 0.5 - 100 µg/mL |
| LOD | S/N ≥ 3 | 0.15 µg/mL |
| LOQ | S/N ≥ 10 | 0.5 µg/mL |
| Accuracy (% Recovery) | 80 - 120% (for impurities) | 98.5 - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% | < 1.0% |
| | Intermediate: ≤ 3.0% | < 1.5% |
Method II: Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale and Applicability
GC-MS is a powerhouse technique for the analysis of volatile and semi-volatile compounds, offering unparalleled sensitivity and structural confirmation.[11] It is the gold standard for trace-level impurity analysis, such as identifying genotoxic impurities or analyzing volatile organic compounds in raw materials. This compound is sufficiently volatile for GC analysis. The mass spectrometer provides definitive identification based on the compound's mass spectrum, with a characteristic molecular ion peak at m/z 96.[12][13]
Experimental Protocol: GC-MS
Instrumentation:
-
GC System with an autosampler, split/splitless injector, and temperature-programmable oven.
-
Mass Spectrometer (Single Quadrupole or Triple Quadrupole) with an Electron Ionization (EI) source.
-
Data Acquisition and Processing Software.
Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Dichloromethane (DCM) or Ethyl Acetate, GC grade
-
Helium (carrier gas), ultra-high purity
-
(Optional) Deuterated internal standard for enhanced precision
-
Volumetric flasks, pipettes, and GC vials with septa
GC-MS Conditions:
| Parameter | Condition | Justification |
|---|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column provides excellent inertness and separation for a wide range of compounds.[14] |
| Carrier Gas | Helium @ 1.2 mL/min (constant flow) | Inert carrier gas providing optimal chromatographic efficiency.[11] |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Splitless (1 µL) | Maximizes transfer of the analyte to the column for trace-level analysis. |
| Oven Program | 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates compounds based on their boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source.[11][15] |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass filter.[11] |
| Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[11] |
| Acquisition Mode | Full Scan (m/z 40-200) & SIM (m/z 96, 68, 52) | Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[11] m/z 96 is the molecular ion.[12] |
Procedure:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound into a 25 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with DCM.
-
Sample Preparation: Dissolve a known amount of the sample in DCM to achieve a theoretical concentration within the calibration range.
-
Analysis: Inject the blank, calibration standards, and samples into the GC-MS system.
-
Data Analysis: For identification, compare the retention time and mass spectrum of the peak in the sample to that of the reference standard. For quantification, create a calibration curve using the peak area of the primary quantifier ion (m/z 96) versus concentration.
Workflow and Data Summary
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Table 2: Representative GC-MS Method Validation Data
| Validation Parameter | Acceptance Criteria (ICH) | Typical Result |
|---|---|---|
| Specificity | No interfering peaks at the target RT and m/z | Mass spectrum match >95% with reference |
| Linearity (r²) | ≥ 0.995 | 0.9995 |
| Range | 0.05 - 10 µg/mL | 0.05 - 10 µg/mL |
| LOD | S/N ≥ 3 | 0.015 µg/mL |
| LOQ | S/N ≥ 10 | 0.05 µg/mL |
| Accuracy (% Recovery) | 70 - 130% (trace level) | 95.7 - 104.5% |
| Precision (% RSD) | Repeatability: ≤ 5.0% | < 3.0% |
| | Intermediate: ≤ 10.0% | < 5.0% |
Conclusion
The accurate quantification of this compound is an essential task in pharmaceutical quality control and development. This guide provides two robust, validated methods to achieve this. The RP-HPLC-UV method serves as a reliable and accessible technique for routine quantification in various matrices. For applications demanding higher sensitivity and definitive structural confirmation, such as trace impurity analysis, the GC-MS method is superior. The selection between these methods should be based on the specific analytical needs, matrix complexity, and required detection limits. In all cases, adherence to rigorous validation protocols is paramount to ensure data integrity and regulatory compliance.
References
- Vertex AI Search (2014). Validation of Impurity Methods, Part II.
- Vertex AI Search (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- ResearchGate (n.d.). Figune 1. GC-Mass spectrum of pyrazine-N-oxide with its molecular ion peak at 96 amu.
- BenchChem (2025). Application Notes and Protocols for Pyrazine Quantification.
- International Journal of Research and Review (2025). Analytical Method Validation: ICH and USP Perspectives.
- PharmaTutor (n.d.). Analytical method validation: A brief review.
- SIELC Technologies (2018). Pyrazine.
- FDA (n.d.). Q2(R2) Validation of Analytical Procedures.
- BenchChem (2025). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
- National Institute of Standards and Technology (n.d.). Pyrazine - NIST WebBook.
- BenchChem (2025). Unveiling the Nuances of Pyrazine Quantification in Research and Development.
- National Institutes of Health, PubChem (n.d.). This compound.
- Journal of the American Chemical Society (n.d.). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics.
- Chemistry 326: Experiment #2 (n.d.). UV-Visible Spectrum of Pyrazine.
- United Nations Office on Drugs and Crime (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- ResearchGate (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
- Google Patents (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
- PubMed Central (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
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- 1. This compound | C4H4N2O | CID 137595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. particle.dk [particle.dk]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. fda.gov [fda.gov]
- 6. wjarr.com [wjarr.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazine | SIELC Technologies [sielc.com]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Application Notes and Protocols: Pyrazine 1-Oxide as a Ligand in Coordination Chemistry
Introduction: The Unique Profile of Pyrazine 1-Oxide in Coordination Chemistry
This compound is a heterocyclic N-oxide that has garnered significant interest in the field of coordination chemistry. The introduction of an oxygen atom onto one of the pyrazine nitrogen atoms dramatically alters the electronic properties and coordination behavior of the parent pyrazine molecule. This modification introduces a rich and tunable reactivity, making this compound a versatile ligand for the synthesis of novel coordination complexes with diverse applications in materials science, catalysis, and medicinal chemistry.[1]
The N-oxide functional group acts as a strong σ-donor through the oxygen atom, while the pyrazine ring itself is π-accepting. This duality allows this compound to stabilize a variety of metal centers in different oxidation states. Furthermore, the presence of the unoxidized nitrogen atom provides a secondary coordination site, enabling the ligand to act as a bridging unit between metal centers, leading to the formation of polynuclear complexes and coordination polymers.[2] The steric and electronic properties of this compound can be further tuned through substitution on the pyrazine ring, offering a modular approach to the design of functional coordination compounds.
This guide provides a comprehensive overview of the use of this compound as a ligand, including detailed protocols for its synthesis and the preparation of its coordination complexes. We will also explore its coordination modes and the characterization of the resulting metal complexes, providing researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this versatile ligand in their work.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct oxidation of pyrazine. While various oxidizing agents can be employed, a common and effective method involves the use of hydrogen peroxide, often in the presence of a catalyst. The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Protocol 1: Synthesis of this compound via Hydrogen Peroxide Oxidation
Principle: This method relies on the N-oxidation of pyrazine using hydrogen peroxide. The reaction is often carried out in an aqueous medium, and a catalyst such as a titanosilicate can be used to improve efficiency and yield.[3]
Materials:
-
Pyrazine
-
35% Hydrogen peroxide (H₂O₂) aqueous solution
-
Crystalline titanosilicate catalyst (optional, but recommended for higher yield)
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyrazine (1 equivalent), water, and the titanosilicate catalyst (if used).
-
Addition of Oxidant: While stirring the mixture, slowly add a 35% aqueous solution of hydrogen peroxide (approximately 1.05 equivalents) dropwise to the flask. The addition should be controlled to maintain a steady reaction temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with continuous stirring for 2-3 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a catalyst was used, filter the reaction mixture to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash them with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate.
-
Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel.
-
Safety Precautions:
-
Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
The reaction may be exothermic. Ensure proper temperature control during the addition of hydrogen peroxide.
-
Perform the reaction in a well-ventilated fume hood.
Coordination Chemistry of this compound
This compound exhibits versatile coordination behavior, acting as both a monodentate and a bridging ligand. The specific coordination mode is influenced by the metal ion, the counter-ion, the solvent, and the stoichiometry of the reaction.
Coordination Modes of this compound
The two primary coordination modes of this compound are:
-
Monodentate Coordination: The ligand coordinates to a single metal center through the oxygen atom of the N-oxide group. This is the most common coordination mode, particularly when the unoxidized nitrogen is sterically hindered or when a terminal ligand is favored.
-
Bridging Coordination: this compound can bridge two metal centers. This can occur in two ways:
-
O,N-Bridging: The oxygen atom of the N-oxide group coordinates to one metal center, while the unoxidized nitrogen atom at the 4-position coordinates to a second metal center. This leads to the formation of coordination polymers and polynuclear complexes.[2]
-
Double Pyrazine-N-oxide Bridges: In some cases, two this compound ligands can bridge two metal centers, with each ligand coordinating through its N-oxide oxygen to one metal and its ring nitrogen to the other.[2]
-
Figure 1: Coordination modes of this compound.
General Protocol for the Synthesis of Metal-Pyrazine 1-Oxide Complexes
This protocol provides a general framework for the synthesis of coordination complexes with this compound. The specific conditions may need to be optimized for each metal-ligand system.
Principle: The synthesis typically involves the reaction of a metal salt with this compound in a suitable solvent. The choice of solvent is crucial as it can influence the solubility of the reactants and the structure of the final product. The stoichiometry of the reactants determines the ligand-to-metal ratio in the resulting complex.
Materials:
-
Metal salt (e.g., chlorides, nitrates, perchlorates of transition metals like Cu(II), Ru(II), Fe(III), etc.)
-
This compound
-
Solvents (e.g., methanol, ethanol, acetonitrile, water, dimethylformamide)
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Standard laboratory glassware
Procedure:
-
Dissolution of Reactants:
-
Dissolve the metal salt in a suitable solvent. The choice of solvent depends on the solubility of the metal salt. For many common salts, alcohols like methanol or ethanol are good starting points.
-
In a separate flask, dissolve this compound in the same or a miscible solvent.
-
-
Reaction:
-
Slowly add the solution of this compound to the solution of the metal salt with vigorous stirring. The molar ratio of metal to ligand can be varied to target different coordination numbers (e.g., 1:1, 1:2, 1:4).
-
The reaction is often carried out at room temperature. However, for less reactive systems or to promote crystallization, gentle heating or refluxing may be necessary. The reaction time can range from a few hours to several days.
-
-
Isolation of the Complex:
-
The coordination complex may precipitate out of the solution during the reaction. If so, it can be collected by filtration.
-
If the complex remains in solution, the product can be crystallized by slow evaporation of the solvent, by cooling the solution, or by layering a less polar solvent (e.g., diethyl ether) on top of the reaction mixture.
-
-
Purification:
-
The isolated solid is typically washed with a small amount of the reaction solvent or a solvent in which the complex is sparingly soluble to remove any unreacted starting materials.
-
The complex is then dried under vacuum.
-
Causality Behind Experimental Choices:
-
Solvent: The coordinating ability of the solvent is a critical factor. In strongly coordinating solvents (e.g., DMSO, water), the solvent molecules can compete with this compound for coordination sites on the metal ion. In weakly coordinating solvents (e.g., dichloromethane, acetone), the formation of the desired this compound complex is often favored.
-
Temperature: Higher temperatures can increase the reaction rate and improve the solubility of the reactants. However, for thermally sensitive complexes, reactions are best performed at room temperature or below.
-
Stoichiometry: The molar ratio of the metal salt to this compound directly influences the final structure of the complex. An excess of the ligand can favor the formation of complexes with higher coordination numbers.
Sources
- 1. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the magnetic performance of pyrazine-N-oxide bridged dysprosium chains through controlled variation of ligand coordination modes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Green Synthesis of Pyrazine 1-Oxide and its Derivatives: Application Notes and Protocols
Introduction: The Imperative for Greener Syntheses of N-Heterocyclic Oxides
Pyrazine 1-oxide and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, frequently serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. The N-oxide functional group modulates the electronic properties of the pyrazine ring, enhancing its susceptibility to nucleophilic substitution and influencing its biological activity. Traditionally, the synthesis of heteroaromatic N-oxides has relied on strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or Caro's acid, which, while effective, generate significant amounts of hazardous waste and pose safety concerns.[1]
The principles of green chemistry call for the development of synthetic methodologies that are safer, more efficient, and environmentally benign. In the context of this compound synthesis, this translates to the use of greener oxidants, catalytic systems, alternative energy sources, and solvent-free or aqueous reaction media. This guide provides detailed application notes and protocols for the green synthesis of this compound and its derivatives, designed for researchers, scientists, and professionals in drug development.
Core Principles of Green N-Oxidation of Pyrazines
The transition to greener synthetic routes for pyrazine N-oxides is underpinned by several key principles of green chemistry:
-
Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.
-
Use of Safer Chemicals: Employing substances that are less hazardous to human health and the environment. Hydrogen peroxide (H₂O₂) is a prime example, as its primary byproduct is water.
-
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
-
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible and employing alternative energy sources like microwave and ultrasound to reduce reaction times and energy consumption.[2]
-
Safer Solvents and Auxiliaries: Using benign solvents or, ideally, conducting reactions in the absence of solvents.
Catalytic N-Oxidation with Hydrogen Peroxide: A Greener Approach
The use of hydrogen peroxide as a primary oxidant is a cornerstone of green N-oxidation. It is inexpensive, readily available, and its decomposition product is water, making it an environmentally friendly choice. However, the direct reaction of H₂O₂ with pyrazines is often slow. Therefore, catalytic systems are employed to activate the hydrogen peroxide and facilitate the oxygen transfer to the nitrogen atom of the pyrazine ring.
Mechanism of Catalytic N-Oxidation
The general mechanism involves the formation of a highly reactive catalytic-peroxo species. For instance, in the case of a metal-based catalyst (e.g., titanosilicate), the catalyst activates the hydrogen peroxide, making it a more potent electrophilic oxygen source, which then attacks the lone pair of electrons on the pyrazine nitrogen.
Caption: Generalized catalytic cycle for pyrazine N-oxidation.
Application Note 1: Titanosilicate-Catalyzed N-Oxidation of Pyrazine
Introduction: Crystalline titanosilicates are robust and reusable heterogeneous catalysts that have shown high efficacy in oxidation reactions using hydrogen peroxide.[3] Their well-defined porous structure and the presence of isolated titanium active sites allow for selective oxidations under mild conditions. This protocol details the synthesis of this compound using a titanosilicate catalyst and aqueous hydrogen peroxide.
Advantages:
-
High Selectivity: The catalyst promotes selective N-oxidation with minimal side reactions.
-
Catalyst Reusability: As a heterogeneous catalyst, it can be easily recovered by filtration and reused, reducing waste and cost.
-
Environmentally Benign: The reaction uses water as a solvent and H₂O₂ as the oxidant, making it a very green process.
Detailed Protocol: Titanosilicate-Catalyzed Synthesis of this compound
Materials:
-
Pyrazine (C₄H₄N₂)
-
35% (w/w) Aqueous Hydrogen Peroxide (H₂O₂)
-
Crystalline Titanosilicate Catalyst
-
Deionized Water
-
Acetonitrile (for workup and analysis)
-
Sodium Sulfite (for quenching)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add pyrazine (e.g., 0.376 mole), the crystalline titanosilicate catalyst (e.g., 1.0 g), and deionized water (e.g., 10.1 g).[3]
-
Heating: Heat the mixture to 80°C with vigorous stirring.
-
Addition of Oxidant: Once the temperature is stable, add a 35% aqueous solution of hydrogen peroxide (e.g., 0.190 mole) dropwise over 1.25 hours.[3] Maintain the temperature at 80°C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 80°C for an additional 2 hours to ensure complete conversion.[3]
-
Quenching: Cool the reaction mixture to room temperature. To decompose any unreacted hydrogen peroxide, add a small amount of sodium sulfite until a negative test with peroxide test strips is obtained.
-
Catalyst Recovery: Filter the reaction mixture to recover the titanosilicate catalyst. The catalyst can be washed with water, dried, and stored for future use.
-
Product Isolation: The aqueous filtrate contains the this compound. The product can be isolated by removing the water under reduced pressure using a rotary evaporator. Further purification can be achieved by recrystallization or chromatography if necessary.
| Parameter | Value | Reference |
| Substrate | Pyrazine | [3] |
| Catalyst | Crystalline Titanosilicate | [3] |
| Oxidant | 35% H₂O₂ (aq) | [3] |
| Solvent | Water | [3] |
| Temperature | 80°C | [3] |
| Reaction Time | ~3.25 hours | [3] |
| Yield | High | [3] |
Application Note 2: N-Oxidation using Hydrogen Peroxide in Acetic Acid
Introduction: A widely used and relatively greener alternative to peroxy acids is the in-situ formation of peracetic acid from hydrogen peroxide and acetic acid. This method avoids the handling of pure, potentially explosive peroxy acids. While it uses a stoichiometric amount of acetic acid, it is still considered a greener alternative to many traditional methods. This protocol can be adapted for a wide range of pyrazine derivatives.
Causality of Experimental Choices: Acetic acid serves both as a solvent and a catalyst for the activation of hydrogen peroxide. The reaction is typically heated to increase the rate of both peracetic acid formation and the subsequent N-oxidation.
Detailed Protocol: Synthesis of this compound with H₂O₂/Acetic Acid
Materials:
-
Pyrazine
-
Glacial Acetic Acid
-
30-35% Aqueous Hydrogen Peroxide
-
Sodium Bicarbonate or Sodium Hydroxide solution (for neutralization)
-
Dichloromethane or Chloroform (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve pyrazine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Oxidant: Slowly add hydrogen peroxide to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.
-
Heating: Heat the reaction mixture, typically to 70-80°C, for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or chloroform.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization, distillation under reduced pressure, or column chromatography.
Sources
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- 3. Process for preparing tertiary amine-N-oxide - Patent 0722932 [data.epo.org]
Application Note & Protocols: One-Pot Synthesis of Functionalized Pyrazines Using Pyrazine 1-Oxide as a Versatile Precursor
Introduction: The Pyrazine Scaffold and the Need for Efficient Synthesis
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to numerous FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide and the diuretic Amiloride, demonstrating a wide spectrum of biological activities.[4][5] The pyrazine core is also found in natural products and is explored for applications in conductive polymers and optical devices.[1][2]
Despite their significance, the direct functionalization of the pyrazine ring can be challenging due to its inherent electron-deficient nature, which often requires harsh reaction conditions or multi-step synthetic sequences.[4] One-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more sustainable and efficient alternative. This guide details the strategic use of Pyrazine 1-oxide as a highly effective precursor for the one-pot synthesis of functionalized pyrazines via direct C-H functionalization, providing researchers with robust protocols for two powerful methodologies: Minisci-type radical alkylation and Vicarious Nucleophilic Substitution (VNS).
The Strategic Role of the N-Oxide Functional Group
The N-oxide moiety in this compound is not merely a protecting group; it is a powerful activating and directing group that is key to the success of these one-pot strategies. Its primary functions are:
-
Electronic Activation: The N-oxide group is strongly electron-withdrawing, further reducing the electron density of the pyrazine ring. This significantly enhances the ring's susceptibility to attack by nucleophilic reagents, including carbon-centered radicals and carbanions.[6][7]
-
Regiocontrol: Functionalization is directed primarily to the positions ortho and para to the N-oxide group (C2 and C6), providing a high degree of regioselectivity that is often difficult to achieve with the parent pyrazine.
-
"Traceless" Handle: After facilitating the C-H functionalization, the N-oxide can be readily removed via deoxygenation in the same pot, regenerating the aromatic pyrazine core. This "traceless" nature makes it an ideal synthetic tool.
Core Methodologies for One-Pot Functionalization
Two primary reaction classes are particularly well-suited for the C-H functionalization of this compound in a one-pot sequence: Minisci-type reactions and Vicarious Nucleophilic Substitution.
Methodology A: Minisci-Type Radical Alkylation
The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle.[8] The reaction is typically initiated by an oxidant that generates the radical species from a stable precursor, such as a carboxylic acid or an alkane.[8][9] The protonated N-heterocycle readily accepts the radical, and subsequent rearomatization yields the C-H functionalized product.[8]
Caption: Workflow for Minisci-type functionalization of this compound.
Methodology B: Vicarious Nucleophilic Substitution (VNS)
VNS is a powerful method for C-H functionalization where a carbanion, bearing a leaving group (L) on its alpha-carbon, attacks an electron-deficient arene.[10][11] The reaction proceeds through an anionic σ-adduct (a Meisenheimer-type adduct), from which a base induces β-elimination of HL to restore aromaticity.[12] This versatile reaction avoids the need for an external oxidant and allows for the introduction of various functionalized alkyl groups.[13]
Caption: Simplified mechanism for the VNS reaction on this compound.
Experimental Protocols
Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: One-Pot Minisci-Type Alkylation and Deoxygenation
This protocol provides a general method for the C-2 alkylation of this compound using a carboxylic acid as the alkyl source.
Materials:
-
This compound
-
Carboxylic acid (e.g., pivalic acid for tert-butylation)
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected carboxylic acid (4.0 eq), and silver nitrate (0.1 eq).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and water. Stir the mixture until all solids are dissolved.
-
Initiation: Gently warm the solution to 60-80 °C. Prepare a solution of ammonium persulfate (3.0 eq) in water and add it dropwise to the reaction mixture over 30 minutes.
-
Causality Note: The slow addition of the oxidant maintains a steady concentration of the alkyl radical, minimizing side reactions. Silver nitrate acts as a catalyst to facilitate the oxidative decarboxylation of the carboxylic acid by the persulfate.[8]
-
-
Reaction Monitoring: Stir the reaction at the same temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS, checking for the consumption of this compound.
-
In-situ Deoxygenation: After cooling the reaction to 0 °C, add a solution of phosphorus trichloride (1.5 eq) in DCM dropwise.
-
Causality Note: PCl₃ is an effective deoxygenating agent for N-oxides. The reaction is exothermic and should be performed at a low temperature to control its rate.
-
-
Workup: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (~8-9).
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: One-Pot Vicarious Nucleophilic Substitution (VNS) and Deoxygenation
This protocol describes the introduction of a functionalized methyl group using chloromethyl phenyl sulfone as the nucleophilic partner.
Materials:
-
This compound
-
Chloromethyl phenyl sulfone
-
Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Phosphorus trichloride (PCl₃)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add chloromethyl phenyl sulfone (1.2 eq) and anhydrous THF.
-
Carbanion Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add potassium tert-butoxide (2.5 eq) portion-wise, ensuring the temperature remains below -70 °C. Stir for 30 minutes.
-
Nucleophilic Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Elimination: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the formation of the functionalized this compound by TLC or LC-MS.
-
In-situ Deoxygenation: Cool the reaction mixture back to 0 °C and slowly add phosphorus trichloride (1.5 eq).
-
Workup: Allow the mixture to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction with saturated NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
Data Summary and Optimization
The choice of methodology and conditions depends on the desired functional group. The following table provides a general overview for optimization.
| Parameter | Minisci-Type Alkylation | Vicarious Nucleophilic Substitution (VNS) |
| Alkyl Source | Carboxylic Acids, Alkanes, Alcohols | α-Halo Sulfones, α-Halo Nitriles |
| Key Reagents | Oxidant (e.g., (NH₄)₂S₂O₈), Catalyst (e.g., AgNO₃) | Strong Base (e.g., t-BuOK, NaH) |
| Typical Solvents | MeCN/H₂O, TFA | THF, DMF, DMSO |
| Temperature | 40 - 100 °C | -78 °C to Room Temperature |
| Advantages | Wide range of simple alkyl groups can be introduced. | Tolerant of many functional groups; introduces functionalized side chains. |
| Limitations | Radical conditions may not be suitable for sensitive substrates. | Requires strongly basic conditions and an α-leaving group on the nucleophile. |
Troubleshooting:
-
Low Yield: Ensure reagents are pure and solvents are anhydrous (especially for VNS). In Minisci reactions, adjust the rate of oxidant addition or temperature. In VNS, the choice of base and solvent is critical.[13]
-
Incomplete Deoxygenation: Increase the amount of deoxygenating agent or the reaction time. Alternative reagents like PPh₃ or TiCl₄/NaI can be explored.
-
Formation of Side Products: In Minisci reactions, undesired radical-radical coupling can occur; ensure a sufficient excess of the this compound substrate. In VNS, ensure the temperature is kept low during carbanion formation and addition to prevent side reactions.
Conclusion
This compound serves as an exceptionally valuable and versatile platform for the synthesis of functionalized pyrazines. The one-pot C-H functionalization/deoxygenation strategies outlined herein, particularly through Minisci-type and VNS pathways, provide a highly efficient, atom-economical, and regioselective route to novel pyrazine derivatives. These protocols offer researchers in drug discovery and materials science robust and adaptable methods to accelerate the exploration of this critical heterocyclic scaffold.
References
-
Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Pipzine Chemicals. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News. [Link]
-
ACS Publications. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. [Link]
-
University of Rochester. (Thesis). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]
-
Wikipedia. Pyrazine. [Link]
-
NIH National Library of Medicine. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. [Link]
-
ACS Publications. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents | ACS Catalysis. [Link]
-
Princeton University. THE PYRAZINES. [Link]
-
ResearchGate. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
Journal of Organic Chemistry. (2001). Dimetalation of pyrazines. a one-pot synthesis of multisubstituted pyrazine C-nucleosides. [Link]
-
NIH National Library of Medicine. (2019). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]
-
Royal Society of Chemistry. (2021). One-pot three-component coupling access to 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. [Link]
-
ResearchGate. (2021). Main reaction pathways for the formation of pyrazine derivatives from.... [Link]
-
NIH National Library of Medicine. (2019). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. [Link]
-
Royal Society of Chemistry. (2024). A serendipitous one-pot synthesis of the octahydro-2 H -pyrazino[1,2- a ]pyrazine core. [Link]
-
ResearchGate. (2019). Functionalization of pyridine N‐oxides using PyBroP. [Link]
-
Nature. (2023). Substituent-dependent one-pot synthesis of either pyrazines or quinolin-8-amines. [Link]
-
Wikipedia. Vicarious nucleophilic substitution. [Link]
-
Royal Society of Chemistry. (2024). A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core. [Link]
-
J-Stage. (1992). VICARIOUS NUCLEOPHILIC SUBSTITUTION OF PYRIDINES VIA THEIR DICYANOMETHYLIDE DERIVATIVES. [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
-
SciSpace. (2021). Recent Advances in Minisci-Type Reactions. [Link]
-
ACS Publications. (1987). Vicarious Nucleophilic Substitution of Hydrogen. [Link]
-
Royal Society of Chemistry. (2024). Direct C–H functionalisation of azoles via Minisci reactions. [Link]
-
ACS Publications. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. [Link]
-
Royal Society of Chemistry. (2024). Direct C–H functionalisation of azoles via Minisci reactions. [Link]
-
NIH National Library of Medicine. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
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Application Notes and Protocols: Pyrazine 1-Oxide in the Synthesis of Advanced Energetic Materials
Introduction: The Strategic Importance of the Pyrazine 1-Oxide Scaffold
In the pursuit of next-generation energetic materials that offer a superior balance of performance, thermal stability, and insensitivity, the pyrazine scaffold has emerged as a cornerstone for innovation. The electron-deficient nature of the pyrazine ring, further modulated by the introduction of an N-oxide functionality, provides a versatile platform for the synthesis of highly nitrated, densely packed, and thermally robust compounds.[1] The N-oxide group, in particular, contributes to an improved oxygen balance and enhances the density of the resulting energetic material, both critical parameters for detonation performance.
This guide provides an in-depth exploration of the application of this compound and its derivatives in the synthesis of advanced energetic materials. We will delve into the synthetic rationale, provide detailed experimental protocols for key transformations, and present a comparative analysis of the performance characteristics of notable pyrazine-based energetic compounds. The focus will be on providing researchers and scientists with the practical knowledge required to safely and effectively work with these powerful molecules.
Core Synthetic Strategies: Building Energetic Functionality
The primary strategies for transforming this compound into high-energy materials revolve around two key chemical transformations:
-
Electrophilic Nitration: The introduction of nitro groups (—NO₂) onto the pyrazine ring is the most direct method for increasing the energetic output and oxygen balance of the molecule. The electron-withdrawing nature of the pyrazine ring and the N-oxide group influences the regioselectivity of nitration.
-
Oxidation of Aminopyrazines: The synthesis of pyrazine N-oxides can also be achieved through the oxidation of pre-functionalized aminopyrazines. This is a crucial step in the synthesis of compounds like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).
The following sections will provide detailed protocols for the synthesis of key pyrazine-based energetic materials, highlighting the practical application of these strategies.
Featured Energetic Material: 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)
LLM-105 is a high-performance, insensitive energetic material that exemplifies the strategic use of the this compound scaffold.[2][3] Its synthesis involves a multi-step process, culminating in the oxidation of 2,6-diamino-3,5-dinitropyrazine (ANPZ).
Synthetic Workflow for LLM-105
The synthesis of LLM-105 can be conceptualized in the following workflow, starting from a commercially available precursor.
Caption: Synthetic workflow for LLM-105.
Experimental Protocol: Synthesis of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) via Oxidation of ANPZ
This protocol details the final oxidation step in the synthesis of LLM-105 from its precursor, 2,6-diamino-3,5-dinitropyrazine (ANPZ).
Safety Precaution: This procedure involves the use of strong oxidizing agents and energetic materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and blast shields.[4][5][6] The quantities described are for laboratory-scale synthesis and should not be scaled up without a thorough safety review and risk assessment.
Reagents and Materials:
-
2,6-Diamino-3,5-dinitropyrazine (ANPZ)
-
Trifluoroacetic acid (TFA)
-
30-50% Hydrogen peroxide (H₂O₂)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2,6-diamino-3,5-dinitropyrazine (ANPZ) in trifluoroacetic acid (TFA). The reaction is typically heterogeneous.[7]
-
Formation of Peroxytrifluoroacetic Acid: Cool the mixture in an ice bath. Slowly add hydrogen peroxide (30-50%) dropwise to the stirring suspension. The in-situ formation of peroxytrifluoroacetic acid, the oxidizing agent, will commence.
-
Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the product, LLM-105, will be present as a brilliant yellow precipitate.[7] Quench the reaction by carefully adding the mixture to a beaker of ice water.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with copious amounts of distilled water to remove any residual acid.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 60°C until a constant weight is achieved. The final product is a brilliant yellow powder.[7]
Alternative Synthetic Route: Direct Nitration of 2,6-Diaminothis compound
An alternative and more direct route to LLM-105 involves the nitration of 2,6-diaminothis compound (DAPO).[8]
Caption: Direct nitration of DAPO to LLM-105.
Experimental Protocol: Synthesis of LLM-105 by Nitration of DAPO
Safety Precaution: This procedure involves the use of highly corrosive and strongly oxidizing mixed acids. Extreme caution must be exercised. All manipulations must be performed in a chemical fume hood with appropriate PPE.
Reagents and Materials:
-
2,6-Diaminothis compound (DAPO)
-
Concentrated nitric acid (90-100%)
-
Fuming sulfuric acid (5-30% SO₃)
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer
-
Low-temperature bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, cool a mixture of fuming sulfuric acid to a temperature between -15°C and 0°C using a low-temperature bath.
-
Addition of DAPO: Slowly and portion-wise, add 2,6-diaminothis compound (DAPO) to the cold, stirring sulfuric acid.
-
Nitration: Carefully add concentrated nitric acid dropwise to the reaction mixture, ensuring the temperature is maintained between -15°C and 50°C.[8]
-
Reaction: Stir the reaction mixture at the controlled temperature for a specified period. The reaction progress can be monitored by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 60°C.
Performance Characteristics of Pyrazine-Based Energetic Materials
The incorporation of the this compound moiety leads to energetic materials with desirable properties. A comparison with benchmark explosives highlights their potential.
| Compound | Density (g/cm³) | Decomposition Temp. (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| LLM-105 | 1.92 | 354 | 8730 | 359 |
| TATB | 1.93 | 350 | 7870 | 278 |
| TNT | 1.65 | 295 | 6900 | 19.0 |
| HNS | 1.74 | 318 | 7000 | 20.0 |
| Pyrazine-tetrazole hybrid (Compound 5) | 1.71 | 320 | 7278 | 18.2 |
Data compiled from sources[3][9]
Characterization of Pyrazine-Based Energetic Materials
A thorough characterization is essential to confirm the identity, purity, and safety of the synthesized energetic materials.
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the molecular structure and purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as nitro (—NO₂) and N-oxide (N→O) groups.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and thermal stability of the material.[1]
-
-
Performance and Sensitivity Testing:
-
Detonation Velocity and Pressure Measurement: To quantify the energetic performance.
-
Impact and Friction Sensitivity Tests: To assess the safety and handling characteristics of the material.
-
Safety and Handling of Pyrazine-Based Energetic Materials
The synthesis and handling of pyrazine-based energetic materials require strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and gloves.[4][5]
-
Engineered Controls: All work should be conducted in a chemical fume hood with a blast shield. For sensitive operations, remote handling may be necessary.
-
Static Discharge Prevention: Energetic materials can be sensitive to electrostatic discharge. Grounding equipment and personnel is crucial.[4]
-
Scale Limitations: Laboratory synthesis should be performed on a small scale. Scaling up requires a comprehensive hazard analysis.
-
Waste Disposal: All energetic waste must be handled and disposed of according to institutional and regulatory guidelines.
Conclusion
This compound and its derivatives represent a promising class of building blocks for the development of advanced energetic materials. Their unique electronic and structural properties enable the synthesis of compounds with high thermal stability, low sensitivity, and superior detonation performance. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore this exciting area of energetic materials chemistry. Adherence to rigorous safety procedures is paramount in all aspects of this work.
References
- Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic m
- Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide(LLM-105). IMEMG.
- The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitrothis compound).
- Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV.
- Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials.
- Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
- A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. UAH.
- Safety Hazards in the Energetics Labor
- Policy on Laboratory use of Explosive and High Energy Materials Approved by. Case Western Reserve University.
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- 8. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrazine 1-Oxide
Welcome to the Technical Support Center for the synthesis of Pyrazine 1-oxide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in your synthetic endeavors. This resource is structured to address specific issues you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the N-oxidation of pyrazines, providing foundational knowledge for optimizing your synthesis.
Q1: Why is the N-oxidation of pyrazine often challenging, leading to low yields?
A1: The N-oxidation of pyrazine is inherently more difficult than that of pyridine. Pyrazine is a significantly weaker base (pKa = 0.65) compared to pyridine (pKa = 5.2).[1] This reduced basicity means the nitrogen atoms are less nucleophilic and therefore less reactive towards electrophilic oxidizing agents. Consequently, forcing conditions or stronger, more specialized oxidizing agents are often required, which can lead to side reactions or product degradation, ultimately lowering the yield.[2][3]
Q2: What are the most common oxidizing agents for preparing this compound?
A2: A variety of oxidizing agents can be used, with the choice often depending on the specific pyrazine substrate, desired selectivity (mono- vs. di-oxidation), and scale. The most common classes include:
-
Peroxycarboxylic Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid are highly effective.[4][5] Trifluoroperacetic acid is particularly potent and useful for deactivating pyrazine rings.
-
Hydrogen Peroxide in Acetic Acid: This is a classical and cost-effective method, forming peracetic acid in situ.[6]
-
Dioxiranes: Dimethyldioxirane (DMDO), often generated in situ from acetone and Oxone®, is a powerful and neutral oxidant that can be advantageous for isolating hydrophilic N-oxides, as it simplifies the workup.[7]
-
Potassium Peroxymonosulfate (Oxone®): Used in conjunction with a ketone like acetone, it provides an efficient route to N-oxides and especially di-N-oxides.[7]
-
Bromamine-B (BAB): In an acidic medium, BAB has been shown to effectively oxidize pyrazines to their corresponding N-oxides.[8]
Q3: How do substituents on the pyrazine ring affect the N-oxidation reaction?
A3: Substituents have a profound electronic effect on the reaction.
-
Electron-Donating Groups (EDGs): Groups like alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) increase the electron density of the pyrazine ring, making the nitrogen atoms more nucleophilic and thus accelerating the rate of N-oxidation.[8]
-
Electron-Withdrawing Groups (EWGs): Groups such as chloro or cyano deactivate the ring, making the nitrogen atoms less nucleophilic and the oxidation significantly more difficult. Stronger oxidizing agents (e.g., trifluoroperacetic acid) or harsher conditions may be necessary.[4]
Q4: How can I control the reaction to favor the mono-N-oxide over the di-N-oxide?
A4: Achieving selectivity for the mono-N-oxide is a common challenge. Once the first nitrogen is oxidized, the resulting N-oxide group is electron-withdrawing, which deactivates the second nitrogen towards further oxidation. However, over-oxidation can still occur. To favor the mono-N-oxide:
-
Control Stoichiometry: Use a slight deficiency or a 1.0 to 1.1 molar equivalent of the oxidizing agent relative to the pyrazine substrate.
-
Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity.
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting material and the formation of the mono- and di-N-oxide products. Quench the reaction once the optimal conversion to the mono-oxide is achieved.
Troubleshooting Guide: Improving this compound Yield
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
| Issue Observed | Potential Cause | Recommended Solution & Explanation |
| Low or No Product Formation | 1. Incorrect Oxidizing Agent: The chosen oxidant may be too weak for the specific pyrazine substrate (especially if it has EWGs). | Solution: Switch to a more powerful oxidizing agent. For example, if H₂O₂/AcOH fails, try m-CPBA or trifluoroperacetic acid.[4] Explanation: A more potent electrophilic oxygen source is needed to overcome the low nucleophilicity of the pyrazine nitrogen. |
| 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Solution: Gradually increase the reaction temperature while monitoring via TLC. Some peracetic acid oxidations require heating to 85°C.[6] Explanation: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. | |
| 3. Poor Quality of Starting Materials: Impurities in the pyrazine or decomposed oxidizing agent. | Solution: Purify the starting pyrazine (e.g., by distillation or recrystallization). Titrate the oxidizing agent (e.g., peracetic acid) to confirm its concentration before use. | |
| Formation of Di-N-Oxide Byproduct | 1. Excess Oxidizing Agent: Using more than one equivalent of the oxidant. | Solution: Carefully control the stoichiometry. Use 1.0-1.1 equivalents of the oxidizing agent. Add the oxidant dropwise to the reaction mixture to avoid localized high concentrations.[6] |
| 2. Prolonged Reaction Time / High Temperature: Allowing the reaction to run for too long or at too high a temperature can promote the second oxidation. | Solution: Monitor the reaction closely and quench it as soon as the starting material is consumed or the optimal mono-oxide concentration is reached. Run the reaction at the lowest feasible temperature. | |
| Significant Byproduct Formation (Other than Di-N-Oxide) | 1. Ring Opening or Degradation: Use of excessively harsh conditions (e.g., very strong acid, high heat) with sensitive substrates. | Solution: Lower the reaction temperature. Consider a milder, neutral oxidant like dimethyldioxirane (DMDO) to avoid acid-catalyzed degradation.[7] Explanation: Over-oxidation can break the aromaticity of the pyrazine ring, leading to fragmented products.[9] |
| 2. Rearrangement Reactions: Pyrazine N-oxides can undergo rearrangement, for instance, when treated with acetic anhydride or sulfonyl chlorides.[10] | Solution: Ensure the workup conditions are not promoting rearrangement. Avoid using reagents like Ac₂O or SOCl₂ unless a rearrangement is the intended transformation. | |
| Difficulty Isolating the Product | 1. High Water Solubility: this compound is often highly soluble in water, leading to poor extraction efficiency with organic solvents. | Solution: Perform multiple extractions (5-10 times) with a suitable organic solvent like chloroform or dichloromethane. Alternatively, use the dimethyldioxirane oxidation method, which facilitates product isolation due to a simpler, non-aqueous workup.[7] |
| 2. Co-eluting Impurities: The product may have a similar polarity to the starting material or byproducts, making chromatographic purification difficult. | Solution: Adjust the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). Azeotropic distillation can sometimes be used to remove impurities.[11] |
Troubleshooting Decision Workflow
Caption: Troubleshooting decision tree for low this compound yield.
Experimental Protocols
Protocol 1: General N-Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from standard procedures for N-oxidation of heterocyclic amines, similar to the synthesis of pyridine-N-oxide.[6]
CAUTION: Reactions involving peroxy compounds are potentially explosive. Always use a safety shield and ensure proper temperature control. Do not distill the reaction mixture until all residual peroxides have been quenched.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add pyrazine (1.0 eq). Add glacial acetic acid (3-5 volumes).
-
Addition of Oxidant: Begin stirring the solution. From the dropping funnel, add 30-40% hydrogen peroxide (1.1-1.5 eq) dropwise. The addition should be controlled to maintain the reaction temperature between 70-85°C. Use a water bath for cooling if the reaction becomes too exothermic.
-
Reaction Monitoring: After the addition is complete, maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 9:1) until the starting pyrazine spot has been consumed.
-
Workup - Peroxide Quench: Cool the reaction mixture to room temperature. Carefully check for residual peroxides using peroxide test strips. If peroxides are present, add a small amount of manganese dioxide (MnO₂) or sodium sulfite to catalytically decompose them until the test is negative.
-
Workup - Isolation:
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in a minimal amount of water.
-
Make the solution basic (pH > 9) by carefully adding a saturated solution of sodium carbonate or potassium carbonate.
-
Extract the aqueous layer multiple times (5-10x) with chloroform or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Workflow for N-Oxidation Protocol
Caption: Experimental workflow for this compound synthesis.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. (2025). Organic Process Research & Development.
-
Wikipedia. Pyrazine. [Link]
-
McKay, S. E., et al. (2001). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. [Link]
-
Puttaswamy, et al. (2009). N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach. ResearchGate. [Link]
-
G. W. H. Cheeseman & R. A. Godwin. (1971). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic. [Link]
-
THE PYRAZINES. (n.d.). [Link]
-
H. G. O. Becker, et al. (1962). Studies on pyrazines. 5. Peracetic and peroxysulfuric acid N-oxidation of phenyl- and chlorophenylpyrazines. The Journal of Organic Chemistry. [Link]
-
BIOSYNCE. (2025). What are the side - reactions in pyrazine synthesis?. [Link]
-
Gnanaprakasam, B., et al. (2015). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH National Library of Medicine. [Link]
-
Mosher, H. S., et al. (1955). Pyridine-N-oxide. Organic Syntheses. [Link]
-
Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. (2018). CUNY Academic Works. [Link]
- Britton, E. C., & Dietzler, A. J. (1962). Purification of pyrazine.
-
Powers, D. C., & Forsyth, C. J. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. [Link]
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Tan, S. F., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Sciencemadness.org. (2020). Pyrazine Synthesis?. [Link]
-
Youssif, Sh. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
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Baran, P. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
-
Borah, R., et al. (2012). Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. [Link]
-
Liu, Z-Q., et al. (2020). Pyrazine derivative synthesis in a continuous-flow system.... PubMed Central. [Link]
-
YouTube. (2020). Synthesis and reactions of Pyrazine. [Link]
-
Wang, R., et al. (2020). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI. [Link]
-
Klein, B., & Berkowitz, J. (1959). The Rearrangement of Pyrazine-N-Oxides. The Journal of Organic Chemistry. [Link]
- Suda, H., et al. (1997). Process for producing pyrazine compounds.
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. [Link]
-
Baxter, R. A., & Spring, F. S. (1945). Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
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- 11. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
Common side reactions in the synthesis of Pyrazine 1-oxide
Welcome to the technical support guide for the synthesis of Pyrazine 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the N-oxidation of pyrazines.
Q1: My reaction is producing a significant amount of the di-N-oxide byproduct. How can I prevent this?
A: The formation of a di-N-oxide is a classic case of over-oxidation.[1] The initial mono-N-oxide product is still susceptible to oxidation, sometimes even more so than the starting pyrazine, depending on the substrate. To minimize this, you should carefully control the reaction stoichiometry. Use no more than 1.0-1.1 equivalents of the oxidizing agent. It is also crucial to monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop it as soon as the starting material is consumed.[2] If over-oxidation persists, consider switching to a milder oxidizing agent or lowering the reaction temperature.
Q2: The yield of my this compound is very low, and I'm recovering mostly unreacted starting material. What's going wrong?
A: Low conversion suggests that the reaction conditions are not optimal for your specific substrate. The most likely causes are:
-
Insufficient Oxidizing Agent: Ensure your reagent is pure and has been stored correctly. Consider a small-scale trial with a higher stoichiometry (e.g., 1.2-1.5 equivalents).
-
Suboptimal Temperature: Many N-oxidations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a modest increase (e.g., to 40-60 °C) can significantly improve the conversion rate.
-
Inappropriate Solvent: The chosen solvent must be inert to the oxidizing agent and capable of dissolving your substrate.
Q3: My final product is a dark, tarry, and intractable substance after the work-up. What causes this and how can it be avoided?
A: The formation of dark, polymeric materials or "tar" is often due to decomposition of the starting material, product, or reactive intermediates under harsh conditions.[1][3] This can be caused by excessively high temperatures, prolonged reaction times, or the use of overly strong acids or bases during the reaction or work-up.[2] To mitigate this, use the mildest effective reaction conditions. Ensure the reaction is not heated for longer than necessary. During the work-up, use dilute acids or bases for pH adjustment and avoid strong heating during solvent evaporation.
Q4: I am observing the formation of halogenated or nitrated byproducts on my pyrazine ring. Where are these coming from?
A: The pyrazine N-oxide ring is more activated towards certain substitution reactions than the parent pyrazine.[4] If your oxidizing agent is a peroxy acid generated in situ from hydrogen peroxide and an acid (like acetic or trifluoroacetic acid), or if the reaction is run in an acidic medium, you can create conditions for electrophilic substitution. Similarly, if halide ions are present, they can be oxidized to species that can halogenate the ring.[5] To avoid this, use a pre-formed, purified oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) and use non-acidic, aprotic solvents like dichloromethane (DCM) or chloroform.
Troubleshooting Guide: In-Depth Analysis
This guide provides a deeper dive into specific experimental problems, their root causes, and corrective actions.
Problem 1: Over-oxidation and Formation of Di-N-Oxides
Over-oxidation is the most prevalent side reaction, leading to the formation of pyrazine-1,4-dioxides.
-
Causality: The first N-oxidation introduces an electron-donating N-oxide group, which can activate the second nitrogen atom towards oxidation. The reaction rate for the second oxidation relative to the first depends heavily on the substituents on the pyrazine ring. Strong oxidizing agents like trifluoroperacetic acid or excess hydrogen peroxide in acetic acid readily cause this side reaction.[5]
-
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully weigh your oxidizing agent and use a slight excess (1.05 equivalents) to start.
-
Reaction Monitoring: Spot the reaction on a TLC plate every 15-30 minutes. Use a mobile phase that clearly separates the starting material, the mono-N-oxide, and the more polar di-N-oxide. Stop the reaction immediately upon consumption of the starting material.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable rate. Start at 0 °C and allow the reaction to slowly warm to room temperature.
-
Reagent Choice: If the problem persists, switch to a milder reagent. For example, if you are using trifluoroperacetic acid, consider using m-CPBA or even hydrogen peroxide in a less acidic solvent.
-
Data Presentation: Comparison of Common Oxidizing Agents
| Oxidizing Agent | Typical Solvent(s) | Temperature | Common Side Reactions | Mitigation Strategy |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid, Water | 25-80 °C | Over-oxidation, Ring Acetoxylation | Control H₂O₂ stoichiometry, lower temperature. |
| m-CPBA | DCM, Chloroform | 0-25 °C | Generally clean, potential for ring substitution if impurities are present. | Use high-purity m-CPBA, monitor reaction closely. |
| Trifluoroperacetic Acid | DCM | 0-25 °C | Strong potential for over-oxidation to di-N-oxide.[5] | Use with highly deactivated pyrazines only; precise stoichiometry is critical. |
| Oxone® | Water, Methanol | 25-50 °C | Over-oxidation, potential for salt byproducts complicating work-up. | Buffer the reaction, control stoichiometry. |
Visualization: Reaction Pathways
The following diagram illustrates the desired reaction pathway versus the common over-oxidation side reaction.
Caption: Desired mono-oxidation vs. over-oxidation pathway.
Problem 2: Complex Product Mixture and Purification Challenges
Sometimes, the issue is not a single byproduct but a complex mixture that is difficult to separate from the desired product.
-
Causality: This can arise from a combination of factors, including incomplete reaction, over-oxidation, and product degradation. The similar polarities of the starting pyrazine and its N-oxide can make chromatographic separation challenging.
-
Troubleshooting Workflow:
-
Initial Analysis: Before attempting purification, obtain an LC-MS or ¹H NMR of the crude reaction mixture. This will help identify the major components (starting material, product, key byproducts) and inform your purification strategy.
-
Optimize Work-up: The work-up procedure can be critical. If your product is basic, an acidic wash can remove unreacted starting material. Conversely, if byproducts are acidic (like m-chlorobenzoic acid from m-CPBA), a basic wash (e.g., with aqueous NaHCO₃) is effective.
-
Chromatography Strategy: If column chromatography is necessary, use a high-resolution silica and a shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., DCM or hexanes). Sometimes, switching to a different stationary phase like alumina can improve separation.
-
Visualization: Troubleshooting Logic
This diagram outlines a logical flow for troubleshooting common synthesis issues.
Caption: A logical workflow for troubleshooting pyrazine N-oxidation.
Experimental Protocols
General Protocol for the N-Oxidation of 2-Methylpyrazine with m-CPBA
Disclaimer: This is a representative protocol and must be adapted based on the specific substrate and laboratory safety protocols.
-
Preparation: To a solution of 2-methylpyrazine (1.0 g, 9.25 mmol) in dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 2.18 g, 9.71 mmol, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC (e.g., 10% Methanol in DCM).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 30 mL).
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 25 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by silica gel column chromatography using a gradient of 0-10% methanol in DCM to yield 2-methylthis compound.
References
- BenchChem. (2025). Preventing side reactions in pyrazinone synthesis. BenchChem Technical Support.
- BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis?. BIOSYNCE Blog.
- Sciencemadness.org. (2020). Pyrazine Synthesis?. Science Madness Forum.
- Chemie, G. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105).
- Science of Synthesis. (n.d.). Pyrazines. Thieme.
- BenchChem. (2025). Minimizing by-product formation in pyrazine synthesis. BenchChem Technical Support.
- UM Students' Repository. (n.d.). Syntheses and Reactions of Pyrazine and Quinoxaline.
- ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?.
- Journal of the Chemical Society C: Organic. (1968). Preparation and reactions of some substituted pyrazine di-N-oxides. RSC Publishing.
Sources
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Pyrazine 1-Oxide
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on the purification of pyrazine 1-oxide from typical reaction mixtures. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering a self-validating framework for robust and reproducible purification outcomes.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved through the N-oxidation of pyrazine, presents several purification challenges. The product is a polar, often water-soluble compound, and reaction mixtures can contain a variety of impurities. These include unreacted starting material (pyrazine), over-oxidized byproducts such as pyrazine 1,4-dioxide, residual oxidizing agents, and solvents.[1][2] The choice of purification strategy is therefore critical to obtaining this compound of high purity, which is essential for subsequent synthetic steps and biological screening.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, providing probable causes and actionable solutions.
Problem 1: Low Recovery of this compound After Aqueous Workup and Extraction
-
Probable Cause: this compound exhibits significant water solubility due to its polar N-oxide functional group. Standard liquid-liquid extraction (LLE) with common organic solvents may be inefficient.
-
Solution:
-
Solvent Selection: Employ a more polar solvent for extraction, such as dichloromethane (DCM) or a mixture of chloroform and isopropanol.
-
Salting Out: Before extraction, saturate the aqueous layer with sodium chloride or sodium sulfate. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
Continuous Liquid-Liquid Extraction: For quantitative recovery, consider using a continuous liquid-liquid extractor. This technique is particularly effective for compounds with unfavorable partition coefficients.
-
Multiple Extractions: Perform multiple extractions (at least 5-7) with smaller volumes of the organic solvent rather than a few extractions with large volumes to maximize recovery.[1]
-
Problem 2: Contamination of the Final Product with Unreacted Pyrazine
-
Probable Cause: Pyrazine is less polar than this compound and can be challenging to separate completely by simple extraction. During column chromatography, it may co-elute if the mobile phase is too non-polar.
-
Solution:
-
Optimized Column Chromatography:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: Start with a relatively non-polar eluent system, such as ethyl acetate/hexane, and gradually increase the polarity by adding methanol. A typical gradient could be from 100% ethyl acetate to 10% methanol in ethyl acetate. This will ensure that the less polar pyrazine elutes first, followed by the more polar this compound.
-
-
Acid Wash: In the workup phase, an acid wash (e.g., with dilute HCl) can be used to protonate both pyrazine and this compound, bringing them into the aqueous layer. Subsequent neutralization and extraction can then be followed by careful chromatography.
-
Problem 3: Presence of Pyrazine 1,4-Dioxide in the Purified Product
-
Probable Cause: Over-oxidation of pyrazine can lead to the formation of the highly polar pyrazine 1,4-dioxide.[3][4][5] Its high polarity can make it difficult to separate from the mono-oxide.
-
Solution:
-
Controlled Oxidation: The most effective solution is to prevent its formation by carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature during the synthesis.
-
Chromatographic Separation: Pyrazine 1,4-dioxide is significantly more polar than this compound. A well-optimized silica gel column chromatography with a carefully controlled solvent gradient is usually effective for separation. The di-oxide will have a much lower Rf value and will elute much later than the mono-oxide.
-
Recrystallization: If the product mixture contains a significant amount of the di-oxide, recrystallization can be an effective purification method. Suitable solvent systems often include ethyl acetate, acetone, or mixtures with alcohols.
-
Problem 4: Oily Product Instead of a Crystalline Solid
-
Probable Cause: The presence of residual solvents or minor impurities can inhibit crystallization. This compound itself is hygroscopic and can absorb moisture from the air.[6]
-
Solution:
-
High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating (e.g., 40-50 °C), to remove all traces of solvent.
-
Recrystallization: Perform a careful recrystallization from an appropriate solvent system. This will not only purify the compound but also promote the formation of a crystalline solid.
-
Azeotropic Removal of Water: If water is the suspected contaminant, dissolving the product in a solvent that forms a low-boiling azeotrope with water (e.g., toluene) and then removing the solvent under reduced pressure can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider during purification?
A1: this compound is a polar molecule with a molecular weight of 96.09 g/mol .[7] It is a solid at room temperature and is generally soluble in water and polar organic solvents like methanol and dichloromethane. Its polarity is the key factor influencing the choice of extraction solvents and chromatographic conditions.
Q2: What are the most common impurities to expect in a crude this compound reaction mixture?
A2: The most common impurities include:
-
Unreacted Pyrazine: The starting material for the N-oxidation reaction.[8]
-
Pyrazine 1,4-Dioxide: The product of over-oxidation.[5]
-
Residual Oxidizing Agent and Byproducts: Depending on the oxidant used (e.g., peracetic acid, m-CPBA), byproducts like acetic acid or m-chlorobenzoic acid may be present.
-
Solvents: Residual reaction or extraction solvents.
Q3: What are the recommended storage conditions for purified this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[6] Due to its hygroscopic nature, storage in a desiccator is recommended.
Q4: What are the primary safety hazards associated with this compound?
A4: this compound is a flammable solid and is harmful if swallowed.[7] It can cause skin and serious eye irritation, as well as respiratory irritation.[7][9] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q5: Which analytical techniques are most suitable for assessing the purity of this compound?
A5:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure and identifying impurities.[10]
-
Infrared (IR) Spectroscopy: The characteristic N-O stretching frequency can confirm the presence of the N-oxide functionality.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting trace impurities.[11]
Standard Purification Protocol: Aqueous Workup and Column Chromatography
This protocol provides a general guideline for the purification of this compound from a typical reaction mixture.
Step 1: Quenching and Initial Workup
-
Cool the reaction mixture to room temperature.
-
If an oxidizing agent like m-CPBA or peracetic acid was used, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite until a negative test with starch-iodide paper is achieved.
-
Adjust the pH of the aqueous solution to ~8-9 with a suitable base like sodium bicarbonate or sodium carbonate. This ensures that the this compound is in its free base form.
Step 2: Liquid-Liquid Extraction
-
Transfer the aqueous mixture to a separatory funnel.
-
Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.
-
Extract the aqueous layer with dichloromethane (DCM) (5 x 50 mL for a 100 mL aqueous solution).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 3: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity ethyl acetate/hexane mixture).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% ethyl acetate) to first remove any unreacted pyrazine.
-
Gradually increase the polarity of the eluent by adding methanol (e.g., 1% to 10% methanol in ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Step 4: Final Drying
-
Dry the purified product under high vacuum to remove any residual solvent.
Purification Workflow Diagram
Sources
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C4H4N2O | CID 137595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrazine - Wikipedia [en.wikipedia.org]
- 9. cdn.website-editor.net [cdn.website-editor.net]
- 10. spectrabase.com [spectrabase.com]
- 11. Pyrazine | SIELC Technologies [sielc.com]
Technical Support Center: Strategies to Minimize Byproduct Formation in Pyrazine 1-Oxide Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Pyrazine 1-Oxide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-oxidation reactions. Pyrazine 1-oxides are crucial intermediates in medicinal chemistry and materials science, but their synthesis is often plagued by byproduct formation, leading to low yields and challenging purifications.
This document moves beyond standard protocols to provide a deeper understanding of the causality behind common synthetic challenges. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and supported by authoritative literature.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant formation of the pyrazine di-N-oxide as a byproduct. How can I selectively synthesize the mono-N-oxide?
This is a classic challenge in pyrazine chemistry. The formation of the di-N-oxide occurs when the initially formed mono-N-oxide undergoes a second oxidation. The key to achieving mono-selectivity lies in carefully controlling the reaction's kinetics and the oxidant's reactivity.
Core Principles & Causality:
-
Stoichiometry: The most direct cause of over-oxidation is an excess of the oxidizing agent. Once the desired mono-N-oxide is formed, any remaining oxidant can attack the second nitrogen atom.
-
Reaction Rate: The rate of the second oxidation is often slower than the first due to the electron-withdrawing effect of the first N-oxide group, which deactivates the second nitrogen. However, with highly reactive oxidants or prolonged reaction times, di-oxidation becomes significant.
-
Oxidant Reactivity: Stronger oxidizing agents, such as trifluoroperacetic acid, are highly effective but can make it difficult to stop the reaction at the mono-oxide stage.[1] Milder reagents provide a larger window for selective oxidation.
Troubleshooting & Optimization Strategies:
-
Control Oxidant Stoichiometry: Begin by using a slight substoichiometric amount (e.g., 0.95 equivalents) of your oxidizing agent. The most common approach is to slowly add the oxidant to the pyrazine solution to avoid localized areas of high concentration.
-
Lower the Reaction Temperature: Conducting the reaction at 0 °C or even lower temperatures will decrease the rate of both oxidation steps, but it will disproportionately slow the less favorable second oxidation, thus enhancing selectivity for the mono-N-oxide.
-
Careful Selection of Oxidant: Choose an oxidant with appropriate reactivity. While powerful reagents like trifluoroperacetic acid are known to produce di-N-oxides, agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid often provide better control for mono-oxidation.[2]
-
Real-Time Reaction Monitoring: This is critical. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the mono-N-oxide and di-N-oxide. Quench the reaction as soon as the starting material is consumed or when the concentration of the desired mono-N-oxide is maximized.[3]
Diagram 1: Reaction Pathways in Pyrazine N-Oxidation
Caption: Key reaction pathways in pyrazine N-oxidation.
Q2: My reaction has a low yield, and I'm recovering a lot of unreacted starting material. What causes this incomplete conversion?
Incomplete conversion is a common issue that typically points to insufficient reactivity in the system. Addressing this requires a systematic evaluation of the reaction parameters.
Troubleshooting & Optimization Strategies:
-
Re-evaluate Stoichiometry: While an excess of oxidant can cause di-oxidation, too little will naturally lead to incomplete conversion. If you are using substoichiometric amounts to avoid byproducts, you may need to accept a lower conversion and separate the product from the starting material. A slight excess (1.1-1.2 equivalents) may be necessary.
-
Increase Reaction Temperature: If the reaction is sluggish at low temperatures, gradually increase the temperature (e.g., from 0 °C to room temperature or slightly higher). Monitor closely by TLC/LC-MS to find the sweet spot where the reaction proceeds at a reasonable rate without significant byproduct formation. For some systems, temperatures up to 130°C have been shown to be optimal.[2]
-
Extend Reaction Time: Some N-oxidations are simply slow. If monitoring shows a gradual increase in product over time without a concurrent rise in byproducts, extending the reaction time is a valid strategy.
-
Check Reagent Quality: Ensure your oxidizing agent is active. Peracids like m-CPBA can degrade over time, especially if not stored properly. It is advisable to titrate the active oxygen content of your peracid before use. Similarly, ensure the starting pyrazine and solvent are pure and dry.[4]
-
Solvent Choice: The solvent can influence reaction rates. Protic solvents like acetic acid can participate in the reaction mechanism with hydrogen peroxide, while chlorinated solvents like dichloromethane (DCM) are common for peracids. Ensure your starting material and reagents are sufficiently soluble in the chosen solvent.
Q3: I am observing the formation of regioisomers when oxidizing my unsymmetrically substituted pyrazine. How can I control this?
Regioselectivity is governed by the electronic properties of the substituents on the pyrazine ring. The nitrogen atom that is more electron-rich will be preferentially oxidized.
Core Principles & Causality:
-
Electron-Donating Groups (EDGs): Substituents like alkyl (e.g., -CH₃) and alkoxy (e.g., -OCH₃) groups donate electron density to the ring, making the adjacent nitrogen atoms more nucleophilic and thus more reactive towards the electrophilic oxidant.
-
Electron-Withdrawing Groups (EWGs): Substituents like halogens (-Cl, -Br), nitro (-NO₂), or cyano (-CN) groups withdraw electron density, deactivating the adjacent nitrogen atoms.
Troubleshooting & Optimization Strategies:
-
Analyze Substituent Effects: Predict the major isomer based on the electronic nature of your substituents. For example, in 2-methylpyrazine, the nitrogen at position 1 (N1) is generally favored for oxidation over the nitrogen at position 4 (N4) due to the activating effect of the methyl group. Kinetic studies have shown that electron-donating centers enhance the reaction rate.[5]
-
Steric Hindrance: Bulky substituents near a nitrogen atom can sterically hinder the approach of the oxidizing agent, potentially directing the oxidation to the less hindered nitrogen, even if it is electronically less favored.
-
Lowering Temperature: Running the reaction at a lower temperature can sometimes enhance the selectivity for the kinetically favored product.
-
Purification: If a mixture of regioisomers is unavoidable, focus on developing a robust purification method. Isomers often have different polarities, making them separable by column chromatography on silica gel.
Table 1: Comparison of Common Oxidizing Agents for Pyrazine N-Oxidation
| Oxidizing Agent System | Typical Conditions | Pros | Cons |
| m-CPBA | DCM, 0 °C to RT | Readily available, generally good yields, predictable. | Can be unselective with highly activated pyrazines; potential for over-oxidation. |
| H₂O₂ / Acetic Acid | Acetic Acid, 70-90 °C | Inexpensive, environmentally benign byproduct (water). | Requires heating, which can degrade sensitive substrates; can be slow.[2] |
| Trifluoroperacetic Acid | DCM, 0 °C | Very powerful, effective for deactivated pyrazines. | Often leads to di-oxidation; highly corrosive and requires careful handling.[1] |
| Oxone® (Potassium Peroxymonosulfate) | H₂O/CH₃CN, RT | Stable solid, water-soluble, safer to handle. | Can be less reactive; reaction conditions may need optimization. |
Experimental Protocols
Protocol 1: General Procedure for Controlled Mono-N-Oxidation using m-CPBA
-
Preparation: Dissolve the substituted pyrazine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve m-CPBA (1.0-1.1 eq., ~77% purity) in DCM. Add this solution dropwise to the cooled pyrazine solution over 30-60 minutes using an addition funnel.
-
Reaction Monitoring: Monitor the reaction progress every 15-30 minutes by TLC or LC-MS.[3] Check for the consumption of starting material and the formation of the product and potential di-oxide byproduct.
-
Quenching: Once the reaction reaches optimal conversion (maximum product, minimal byproduct), quench the excess peracid by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir vigorously until a test with starch-iodide paper indicates no remaining peroxide.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove m-chlorobenzoic acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[3]
Diagram 2: Troubleshooting Workflow for this compound Synthesis
Sources
Technical Support Center: Optimizing Pyrazine 1-Oxide Mediated Transformations
Welcome to the technical support center for Pyrazine 1-Oxide mediated transformations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this powerful class of reactions. Pyrazine 1-oxides are versatile reagents in modern synthetic chemistry, particularly in C-H functionalization reactions, offering a pathway to novel molecular architectures. This resource synthesizes field-proven insights and published literature to help you navigate the complexities of your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of pyrazine 1-oxides in chemical transformations.
1. What are the primary applications of this compound in organic synthesis?
Pyrazine 1-oxides are primarily utilized as precursors for oxygen-centered radicals in C-H functionalization reactions, particularly under photocatalytic conditions. These transformations are valuable for forging new carbon-carbon and carbon-heteroatom bonds. Their application is especially prominent in late-stage functionalization of complex molecules, a critical step in drug discovery and development. Pyrazine-containing compounds have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties, making this compound a key building block in medicinal chemistry.[1][2][3][4]
2. How does the reactivity of this compound compare to the more commonly used pyridine N-oxide?
While both this compound and pyridine N-oxide can act as hydrogen atom transfer (HAT) catalysts in photocatalytic C-H functionalization, their electronic properties differ. The additional nitrogen atom in the pyrazine ring makes it more electron-deficient than pyridine. This can influence the redox potential of the N-oxide and the reactivity of the resulting N-oxy radical. The choice between this compound and pyridine N-oxide can therefore be a critical parameter for optimizing a specific transformation, with the selection often depending on the electronic nature of the substrate and the desired reactivity.[5][6]
3. What are the key components of a typical this compound mediated C-H functionalization reaction?
A standard reaction setup typically includes:
-
Substrate: The molecule containing the C-H bond to be functionalized.
-
This compound: The mediator or HAT catalyst.
-
Photocatalyst: Often an acridinium or iridium-based catalyst for visible-light-mediated reactions.
-
Radical Acceptor: An alkene or another unsaturated system that will react with the substrate radical.
-
Solvent: A suitable solvent that dissolves all components and is inert under the reaction conditions.
-
Light Source: A specific wavelength of light (e.g., blue LEDs) to excite the photocatalyst.
4. What safety precautions should be taken when working with pyrazine 1-oxides and related reagents?
This compound is a flammable solid and can be harmful if swallowed, cause skin irritation, and serious eye damage. It may also cause respiratory irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, are essential. Reactions should be conducted in a well-ventilated fume hood. When using photocatalytic setups, ensure appropriate shielding from the light source. Peroxides, which can be used in the synthesis of N-oxides, should be handled with extreme care due to their explosive potential.[8]
Part 2: Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Low or No Product Yield
Q1: My reaction is not proceeding, or the yield of the desired product is very low. What are the potential causes and how can I troubleshoot this?
A1: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
-
Causality and Explanation:
-
Photocatalyst Inactivity: The photocatalytic cycle is the engine of the reaction. If the photocatalyst is not absorbing light efficiently or its excited state is being quenched by an unintended species, the entire process will halt. Acridinium-based photocatalysts are often effective for these transformations.[6]
-
This compound Selection: The electronic nature of the this compound is crucial. Electron-deficient N-oxides generally lead to more reactive N-oxy radicals, which are more effective at abstracting hydrogen atoms from strong C-H bonds.[6] If your substrate has a particularly strong C-H bond, switching to a more electron-deficient this compound (e.g., with electron-withdrawing substituents) may be necessary.
-
Solvent Effects: The solvent can significantly impact the reaction outcome. For instance, in some photooxidations, protic solvents like methanol can form hydrogen bonds and lower the efficiency of singlet oxygen formation, thereby reducing the rate of side reactions or even the main reaction depending on the mechanism.[9] Aprotic solvents such as acetonitrile or dichloromethane are common choices for these reactions.
-
Substrate Reactivity: The bond dissociation energy (BDE) of the target C-H bond is a key determinant of reactivity. Highly hindered C-H bonds may be inaccessible to the N-oxy radical. Electron-donating groups near the C-H bond can also influence its reactivity.
-
Poor Regioselectivity
Q2: I am observing a mixture of isomers. How can I improve the regioselectivity of the C-H functionalization?
A2: Achieving high regioselectivity is a common challenge in C-H functionalization.
-
Causality and Explanation:
-
Steric and Electronic Control: The regioselectivity is often governed by a combination of steric and electronic factors. The N-oxy radical will preferentially abstract the most accessible and electronically favorable hydrogen atom. In many cases, this is the most electron-rich and least sterically hindered C-H bond.
-
Directing Groups: The use of directing groups on the substrate can be a powerful strategy to control regioselectivity. While not directly related to this compound, this is a general principle in C-H activation.
-
Catalyst and Ligand Effects: In transition metal-catalyzed C-H functionalization, the choice of catalyst and ligands plays a critical role in directing the reaction to a specific position. For palladium-catalyzed reactions of N-oxides, ortho-selectivity is commonly observed.[10]
-
Tuning the this compound: The steric bulk of the this compound itself can influence which C-H bond is abstracted. A bulkier N-oxide may favor abstraction from a less hindered position on the substrate.
-
Formation of Side Products
Q3: I am observing significant formation of side products, such as deoxygenated pyrazine or substrate degradation. How can I minimize these unwanted reactions?
A3: The formation of side products can often be suppressed by carefully tuning the reaction conditions.
Common Side Reactions and Mitigation Strategies
| Side Product | Potential Cause | Suggested Solution |
| Deoxygenated Pyrazine | Photochemical instability of the N-oxide; reaction with radical intermediates. | Use a longer wavelength light source; reduce reaction time; ensure an inert atmosphere.[11] |
| Substrate Degradation | Overly harsh reaction conditions; substrate instability to radical intermediates. | Lower the reaction temperature; use a less reactive photocatalyst or N-oxide; decrease reaction time. |
| Polymerization of Radical Acceptor | High concentration of radical acceptor; high reactivity of the acceptor. | Add the radical acceptor slowly over the course of the reaction; use a less reactive acceptor. |
-
Causality and Explanation:
-
Deoxygenation: Pyrazine 1-oxides can undergo deoxygenation, particularly under photochemical conditions, to form the corresponding pyrazine.[11] This can be a competing pathway that consumes the N-oxide and reduces the efficiency of the desired transformation. Minimizing exposure to high-energy light and keeping reaction times as short as possible can help to mitigate this.
-
Substrate Degradation: If the substrate is sensitive to the reaction conditions, it may degrade, leading to a complex mixture of products. This can be particularly problematic with electron-rich or functionally complex substrates. A careful optimization of the reaction conditions, including temperature and catalyst loading, is necessary.
-
Part 3: Experimental Protocols
This section provides a general, representative protocol for a photocatalytic C-H functionalization using this compound.
General Protocol for Photocatalytic C-H Alkylation
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add the substrate (0.5 mmol), this compound (0.1 mmol, 20 mol%), and the photocatalyst (e.g., an acridinium salt, 0.025 mmol, 5 mol%).
-
Solvent and Reagents: Add the desired solvent (e.g., 2 mL of anhydrous dichloromethane). Add the radical acceptor (e.g., an electron-deficient alkene, 1.0 mmol, 2.0 equiv).
-
Degassing: Seal the vial and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiation: Place the reaction vial in a suitable photoreactor and irradiate with the appropriate wavelength light source (e.g., blue LEDs) at a controlled temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Once the reaction is complete, quench the reaction, perform an appropriate aqueous workup, and purify the product by column chromatography.
Visualizing the Catalytic Cycle
Caption: A generalized photocatalytic cycle for C-H functionalization mediated by this compound.
References
-
Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]
-
Solvent effects on the photooxidation of indolepyrazines - PubMed. Available at: [Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society. Available at: [Link]
-
Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC. Available at: [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. Available at: [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts - PubMed. Available at: [Link]
-
Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Request PDF - ResearchGate. Available at: [Link]
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Available at: [Link]
-
SHN Reactions of Pyrazine NOxides and 1,2,4Triazine 4Oxides with CH-Active Compounds. Available at: [Link]
-
Solvent effects on Stokes shifts, and NLO response of thieno[3,4-b]pyrazine: A comprehensive QM/MM investigation - OUCI. Available at: [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review - ISSN: 2277–4998. Available at: [Link]
-
Optimization of the Reaction Conditions | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Pyridine N-oxides as hydrogen atom transfer reagents for site-selective photoinduced C(sp3)–H functionalization - OUCI. Available at: [Link]
-
(PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide - ResearchGate. Available at: [Link]
-
Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
(PDF) Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts - ResearchGate. Available at: [Link]
-
C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Solvent effects on the photooxidation of indolepyrazines - ResearchGate. Available at: [Link]
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. Available at: [Link]
-
Pyrazinacenes exhibit on-surface oxidation-state-dependent conformational and self-assembly behaviours - PMC. Available at: [Link]
-
C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions | Request PDF - ResearchGate. Available at: [Link]
-
This compound | C4H4N2O | CID 137595 - PubChem - NIH. Available at: [Link]
-
C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions - PubMed. Available at: [Link]
-
Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. Available at: [Link]
-
Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine | The Journal of Organic Chemistry. Available at: [Link]
-
Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions - MDPI. Available at: [Link]
-
Unlocking the Secrets of Pyridine-N-Oxide Reactions! - YouTube. Available at: [Link]
-
Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers - ResearchGate. Available at: [Link]
-
pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic C-H Functionalization Utilizing Acridine-Lewis Acid Complexes and Pyridine N-oxide Based HAT Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C4H4N2O | CID 137595 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Pyrazine 1-oxide under acidic and basic conditions
Welcome to the technical support guide for Pyrazine 1-oxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under acidic and basic conditions, grounding our advice in established chemical principles and field-proven insights.
Part 1: Stability in Acidic Conditions
The behavior of this compound in acidic media is governed by the basicity of the N-oxide oxygen atom. While less basic than the nitrogen in parent pyrazine, this oxygen can be protonated, which significantly alters the electronic properties and reactivity of the heterocyclic ring.
Frequently Asked Questions (Acidic Media)
Q1: Is this compound stable in strong mineral acids like HCl or H₂SO₄?
This compound exhibits limited stability in strong acidic conditions. The N-oxide oxygen can be protonated by a strong acid, forming a pyrazinium species. This protonation increases the electrophilicity of the ring carbons, making the molecule susceptible to nucleophilic attack or other degradation pathways, especially at elevated temperatures. For many applications, prolonged exposure to strong, hot acids should be avoided. The pKa of the conjugate acid of the related pyridine-N-oxide is approximately 0.8, indicating it is a weak base.[1]
Caption: Protonation of this compound in Acid.
Q2: I'm performing a reaction with this compound in the presence of an acid chloride (e.g., POCl₃ or SOCl₂) and observing decomposition. What is happening?
This is a classic reaction pathway for aromatic N-oxides. The N-oxide oxygen acts as a nucleophile, attacking the electrophilic center of the acid chloride (e.g., phosphorus in POCl₃). This forms an activated intermediate which facilitates nucleophilic substitution (like chlorination) onto the pyrazine ring, typically at the 2- or 4-positions. This is not simple degradation but a well-known synthetic transformation.[2] If this reactivity is undesired, an alternative synthetic route that avoids the combination of this compound and strong acid chlorides should be considered.
Q3: What are the likely degradation products under harsh acidic conditions?
While specific degradation pathways for this compound are not extensively detailed in the literature, analogies to similar N-oxides suggest that under forcing conditions (e.g., high temperature, concentrated acid), hydrolysis or ring-opening could occur. A more common and predictable outcome is deoxygenation to form pyrazine, especially if reducing agents are present. Researchers should primarily be concerned with acid-catalyzed side reactions with other species in the reaction mixture.
Q4: How can I improve the stability of my process in acidic media?
-
Use Weaker Acids: If possible, switch from strong mineral acids to weaker organic acids (e.g., acetic acid).
-
Control Temperature: Perform reactions at the lowest possible temperature to minimize the rate of degradation.
-
Limit Exposure Time: Add the acid at the last possible moment and quench the reaction as soon as it is complete.
-
Run a Control: Before committing to a large-scale reaction, run a control experiment with only this compound and the acid under the proposed reaction conditions. Monitor the mixture over time using TLC, LC-MS, or NMR to assess stability.
Part 2: Stability in Basic Conditions
Under basic conditions, the primary concern shifts from the N-oxide oxygen to the C-H bonds of the pyrazine ring. The electron-withdrawing nature of the N-oxide group acidifies the adjacent ring protons, making them susceptible to abstraction by a base.
Frequently Asked Questions (Basic Media)
Q1: Is this compound stable in strong aqueous bases like NaOH or KOH?
This compound is generally more stable in basic media than in strong acidic media, particularly at moderate temperatures. One study on a related dihydropyrazine N,N'-dioxide natural product noted its stability across a wide pH range of 1 to 11.[3] However, strong bases can induce specific reactivity. Studies have shown that the protons at the 2- and 6-positions of pyrazine 1-oxides can undergo base-catalyzed hydrogen-deuterium (H-D) exchange.[4] This indicates that while the core structure may not rapidly decompose, it is chemically active.
Q2: What is the mechanism of the base-catalyzed H-D exchange, and what are its implications?
A sufficiently strong base can abstract a proton from the ring (positions 2 or 6), forming a resonance-stabilized ylide-like intermediate. In the presence of D₂O, this intermediate is quenched by a deuteron, resulting in H-D exchange. The implication for a researcher is that if other electrophiles are present in the reaction mixture, this reactive intermediate could potentially be trapped, leading to undesired side-product formation instead of simple decomposition.[4]
Caption: Base-catalyzed activation of this compound.
Q3: My reaction in a strong base is giving a low yield. Could the this compound be the issue?
It's possible. While gross decomposition is less common than in strong acid, the formation of reactive intermediates could lead to multiple side products, consuming your starting material and lowering the yield of the desired product.
-
Troubleshooting Steps:
-
Monitor Starting Material: Use LC-MS to track the concentration of this compound over the course of the reaction. A rapid decrease not accounted for by product formation suggests instability or side reactions.
-
Use a Milder Base: Consider using an organic base (e.g., triethylamine, DBU) or a weaker inorganic base (e.g., K₂CO₃) if the reaction chemistry allows.
-
Protecting Groups: If feasible, consider if other functional groups on your molecule could be reacting with the base.
-
Part 3: General Troubleshooting, Storage, and Handling
Beyond pH, other factors can influence the stability and integrity of this compound.
General FAQs
Q1: What are the official recommended storage conditions for this compound?
For long-term stability, this compound solid should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[5] It is a solid with a melting point in the range of 112-116°C.[5]
Q2: I suspect my sample of this compound has degraded. What is the most common degradation product?
The most common degradation pathway irrespective of pH is deoxygenation to form pyrazine .[6][7][8] This can be initiated by various conditions, including:
-
Photochemical Decomposition: Exposure to UV light can cause deoxygenation.[6]
-
Catalytic Deoxygenation: Certain transition metals, such as palladium, can catalyze the removal of the N-oxide oxygen.[7][8]
-
Reducing Agents: The presence of stoichiometric reducing agents will readily deoxygenate the molecule.
If you suspect degradation, the primary impurity to look for is the parent pyrazine.
Q3: How can I design an experiment to test the stability of this compound under my specific reaction conditions?
A forced degradation study is the most direct method. This provides empirical data on the compound's stability in your specific chemical environment.
Caption: Workflow for a Forced Degradation Study.
Data Summary Table: Stability Profile
| Condition | Reagents | Temperature | Stability Concern | Primary Reaction | Recommendation |
| Strong Acid | >1M HCl, H₂SO₄ | Elevated (>50°C) | High | Protonation, ring activation, potential degradation | Avoid if possible; use low temp and short reaction times. |
| Weak Acid | Acetic Acid, Formic Acid | Ambient | Moderate | Slow protonation | Generally acceptable; monitor for long reactions. |
| Neutral | Water, Buffers (pH 7) | Ambient | Good | Photochemical deoxygenation | Protect from light, especially UV. |
| Weak Base | K₂CO₃, Et₃N | Ambient | Good | Minimal reactivity | Preferred base for most applications. |
| Strong Base | >1M NaOH, NaOMe | Elevated (>50°C) | Moderate | C-H deprotonation, ylide formation | Use with caution; risk of side reactions with electrophiles. |
Experimental Protocol: Forced Degradation Study by HPLC
This protocol provides a framework for assessing the stability of this compound.
Objective: To quantify the degradation of this compound under specific acidic and basic conditions over time.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Acetonitrile or Methanol)
-
HPLC-grade water
-
Acid solution (e.g., 1M HCl)
-
Base solution (e.g., 1M NaOH)
-
HPLC system with a UV detector (detection at ~260 nm)
-
C18 HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of your chosen solvent in a volumetric flask. This is your 1 mg/mL stock solution.
-
-
Preparation of Test Solutions (t=0):
-
Acidic: In a 10 mL flask, add 5 mL of 1M HCl and dilute to the mark with your stock solution. Mix well. Immediately transfer an aliquot to an HPLC vial. This is your t=0 acidic sample.
-
Basic: In a 10 mL flask, add 5 mL of 1M NaOH and dilute to the mark with your stock solution. Mix well. Immediately transfer an aliquot to an HPLC vial. This is your t=0 basic sample.
-
Control: In a 10 mL flask, add 5 mL of water and dilute to the mark with your stock solution. This is your control sample.
-
-
Incubation:
-
Store the flasks containing the remaining test solutions at your desired experimental temperature (e.g., 25°C or 50°C). Protect them from light.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from each of the incubating flasks.
-
Crucially, before injection, quench the reaction by diluting the aliquot into a neutral mobile phase to prevent further degradation on the autosampler.
-
-
HPLC Analysis:
-
Inject all samples (t=0 and subsequent time points) onto the HPLC system.
-
Use an appropriate mobile phase (e.g., a gradient of water and acetonitrile) to achieve good separation between this compound and any potential degradants (like pyrazine).
-
Record the peak area of the this compound peak at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to its t=0 sample.
-
% Remaining = (Peak Area at time_x / Peak Area at time_0) * 100
-
Plot the % Remaining versus time for each condition (acidic, basic, control) to visualize the stability profile.
-
This self-validating system provides clear, quantitative data on whether this compound is stable under your specific experimental parameters, allowing you to make informed decisions to optimize your reaction conditions.
References
- Bucher, G., & Scaiano, J. C. (1994). Laser flash photolysis of pyridine N-oxide: Kinetic studies of atomic oxygen [O(3P)] in solution. J. Phys. Chem, 98, 12471–12473.
- Baxter, R. A., Newbold, G. T., & Spring, F. S. (1948). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society (Resumed), 1859-1863.
-
Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(16), 2579-2582. [Link]
-
Organic Chemistry Portal. (n.d.). Deoxygenation of Aza-aromatics. Retrieved from [Link]
- Feng, C., Guo, H., & Ding, A. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry, 90, 1376-1387.
- Kretsch, A. M., Morgan, G. L., Tyrrell, J., Mevers, E., Vallet-Gély, I., & Li, B. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. Organic Letters, 20(16), 4791–4795.
-
Kretsch, A. M., et al. (2018). Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas. ACS Publications. [Link]
- Paudler, W. W., & Humphrey, S. A. (1970). Basicities and H-D Exchange of Pyrazine N-Oxides. The Journal of Organic Chemistry, 35(10), 3467–3470.
-
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
- Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part IX. The Effect of N-Oxide Formation on the Ionization Constants of Pyridine and its Derivatives. Journal of the Chemical Society (Resumed), 1294-1304.
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine? Retrieved from [Link]
- Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160–5166.
-
Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
YouTube. (2020). Synthesis and reactions of Pyrazine. Retrieved from [Link]
-
Sciencemadness.org. (2020). Pyrazine Synthesis? Retrieved from [Link]
-
ResearchGate. (2025). Acid-Base Interactions of Pyrazine... Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Lab Group Meeting. Retrieved from [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Discovery of (Dihydro)pyrazine N-Oxides via Genome Mining in Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. PYRAZINE N-OXIDE CAS#: 2423-65-6 [m.chemicalbook.com]
- 6. Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 8. Deoxygenation of Aza-aromatics [organic-chemistry.org]
Technical Support Center: Column Chromatography of Pyrazine 1-oxide
From the desk of the Senior Application Scientist
Welcome to the technical support center for the purification of Pyrazine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this highly polar azaaromatic N-oxide. This compound's unique chemical properties—high polarity, basicity due to the N-oxide moiety, and hygroscopic nature—present specific challenges for standard chromatographic purification. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the column chromatography of this compound.
Q1: My this compound is completely stuck at the origin/baseline on my silica gel column. How can I get it to elute?
Probable Cause: this compound is a very polar compound. The N-oxide group has a strong dipole and can form powerful hydrogen bonds. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites interact very strongly with the basic N-oxide, leading to irreversible adsorption or the need for an extremely polar mobile phase to achieve elution.[1][2][3]
Recommended Solutions:
-
Increase Mobile Phase Polarity Drastically:
-
If you are using a solvent system like Dichloromethane (DCM)/Methanol (MeOH), significantly increase the percentage of Methanol. Start with a gradient from 5% MeOH in DCM and gradually increase to 10%, 15%, or even 20%.[1] It is possible to elute polar compounds with up to 100% methanol on good quality silica, provided the mobile phase is neutral or acidic.[1]
-
-
Introduce a Basic Modifier:
-
The most effective solution is often to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., 94.5:5:0.5 DCM/MeOH/TEA). The TEA will preferentially bind to the acidic silanol groups, preventing your this compound from binding too strongly and allowing it to elute.
-
Ammonia: Use a solution of 7N ammonia in methanol as your polar component. For example, prepare a mobile phase of DCM and 5-10% of the ammonia/methanol solution.
-
-
Caution: Do not use basic mobile phases with more than 10% ammoniated methanol in DCM, as this can begin to dissolve the silica stationary phase, leading to column degradation and contamination of your fractions.[1]
-
-
Switch to a Different Stationary Phase:
-
Neutral Alumina: Alumina is a good alternative to silica gel and can be obtained in acidic, neutral, or basic forms. For a basic compound like this compound, neutral or basic alumina is an excellent choice to prevent strong acidic interactions.
-
Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography can be effective.[3][4] In this technique, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Your polar this compound will have weak interactions with the stationary phase and elute relatively quickly.
-
Q2: I'm seeing significant peak tailing and broad bands for my product. What's causing this and how can I fix it?
Probable Cause: Peak tailing is a classic sign of non-ideal interactions between the analyte and the stationary phase. For this compound on silica gel, this is again caused by the strong, slow-to-equilibrate binding with acidic silanol groups. A portion of the analyte molecules get "stuck" and elute more slowly than the main band, creating a "tail."
Recommended Solutions:
-
Use a Basic Modifier: As with the issue of non-elution, adding 0.5-1% triethylamine or a small amount of ammonia to your mobile phase is the most direct way to solve this problem. This will mask the problematic silanol groups and lead to sharper, more symmetrical peaks.
-
Check Sample Loading: Overloading the column can also cause peak tailing and broadening. As a rule of thumb, the amount of crude material loaded should be 1-5% of the total weight of the stationary phase (e.g., for a 100g silica column, load 1-5g of crude material).[2]
-
Ensure Proper Column Packing: A poorly packed column with channels or air bubbles will lead to uneven flow of the mobile phase, causing band broadening.[2] Ensure you pack a homogenous slurry of silica in your initial eluent and let it settle without any trapped air.[2]
Q3: My recovery of this compound after the column is very low, even though TLC showed a clean conversion. Where is my product going?
Probable Cause: Low recovery can stem from two primary issues: irreversible adsorption on the column or chemical degradation of the product on the stationary phase.
Recommended Solutions:
-
Combat Irreversible Adsorption:
-
If your compound is sticking to the silica and cannot be eluted even with highly polar solvents, it is likely permanently adsorbed.
-
Action: Before running a large-scale column, perform a small-scale test. Load a tiny amount of your crude mixture onto a small pipette column. Try to elute it with your chosen solvent system. If it doesn't move, try eluting with a system containing a basic modifier. If it still doesn't elute, silica is not the right stationary phase. Switch to neutral alumina.
-
-
Prevent On-Column Degradation:
-
The acidic surface of silica gel can potentially catalyze the degradation or deoxygenation of sensitive N-oxides.[5] While this compound is relatively stable, this risk increases with prolonged exposure time on the column.
-
Action:
-
Use a deactivated stationary phase (e.g., silica treated with a base) or switch to neutral alumina.
-
Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography).
-
Avoid leaving the compound on the column for extended periods (e.g., overnight).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For routine purification, standard silica gel (60 Å, 230-400 mesh) is often the first choice due to its versatility and cost-effectiveness. However, due to the issues described above, it is crucial to use it in conjunction with a mobile phase containing a basic modifier (like triethylamine). For more problematic separations or sensitive substrates, neutral alumina is a superior choice.
Q2: How do I select and optimize a mobile phase for my column?
The key is thorough analysis using Thin Layer Chromatography (TLC) before committing to a column.
-
Start with TLC: Spot your crude reaction mixture on a silica gel TLC plate.
-
Test Solvent Systems: Develop the plate in various solvent systems. A good starting point for this compound is a mixture of a moderately polar solvent and a highly polar solvent.
-
System 1: Dichloromethane (DCM) / Methanol (MeOH)
-
System 2: Ethyl Acetate (EtOAc) / Methanol (MeOH)
-
System 3: Chloroform (CHCl₃) / Methanol (MeOH)
-
-
Aim for the Right Rf: The ideal Rf (retention factor) for your target compound on TLC should be between 0.25 and 0.35 . This Rf value generally translates well to good separation on a column.
-
Add a Modifier: If you see streaking on the TLC plate, add a drop of triethylamine or ammonium hydroxide to your developing chamber and re-run the plate. This will often result in a clean, well-defined spot. The same percentage of modifier should then be used in your column's mobile phase.
| Mobile Phase Composition (v/v/v) | Typical Rf Range for this compound | Application Notes |
| 95:5 DCM / MeOH | 0.1 - 0.2 | Good starting point for TLC analysis. |
| 90:10 DCM / MeOH | 0.3 - 0.45 | Often a suitable polarity for column elution. |
| 90:10:0.5 DCM / MeOH / TEA | 0.35 - 0.5 | Recommended for sharp peaks and good recovery. |
| 95:5 EtOAc / MeOH | 0.15 - 0.25 | Alternative solvent system. |
| 80:20:1 EtOAc / Hexane / TEA | > 0.8 | Generally too non-polar for this compound itself, but may be useful for separating very non-polar impurities.[4] |
Q3: What is the general workflow for purifying this compound by column chromatography?
The following workflow diagram outlines the essential steps from crude sample to purified product.
Caption: Standard workflow for this compound purification.
References
-
Pyrazine - SIELC Technologies. Provides information on HPLC methods for pyrazine and its derivatives, highlighting the use of different columns and mobile phases for separating structurally similar compounds. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. Describes various cleanup methods for pyrazines, including the use of C18-bonded silica and hexane/ethyl acetate solvent systems. [Link]
-
How can i purify N-oxides on column chromatography? - ResearchGate. A discussion forum offering practical advice on purifying polar N-oxides, including solvent system recommendations and warnings about dissolving silica with basic mobile phases. [Link]
-
Column chromatography - University of Arizona. A general guide to the principles of column chromatography, covering adsorbents, solvents, and proper packing techniques. [Link]
- Purification of pyrazine - Google Patents.
-
For highly polar compound, how to do the purification? - ResearchGate. A discussion on various techniques for purifying highly polar compounds, suggesting alternatives like HILIC and reversed-phase chromatography. [Link]
-
pyridine-n-oxide - Organic Syntheses Procedure. Provides a detailed procedure for the synthesis and purification of pyridine-N-oxide, a structurally related compound. [Link]
-
Column chromatography - Columbia University. An educational resource explaining the fundamental principles of normal phase and reverse phase chromatography. [Link]
-
This compound | C4H4N2O - PubChem. A comprehensive database entry for this compound, including its chemical and physical properties. [Link]
-
Deoxygenation of Aza-aromatics - Organic Chemistry Portal. A resource detailing various methods for the deoxygenation of N-oxides, which is a potential side reaction on acidic media. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deoxygenation of Aza-aromatics [organic-chemistry.org]
Technical Support Center: High-Purity Pyrazine 1-Oxide via Recrystallization
Welcome to the technical support guide for the purification of Pyrazine 1-oxide. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges encountered during the recrystallization of this compound, providing not just protocols, but the underlying scientific principles to empower you to solve problems effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What is the expected appearance and melting point of high-purity this compound?
High-purity this compound should be a white to light yellow crystalline solid.[1] The reported melting point is a key indicator of purity and typically falls within the range of 112-116 °C.[2][3] A sharp melting point within this range is indicative of high purity, whereas a broad or depressed melting range suggests the presence of impurities.
Q2: What are the most common impurities I might encounter?
Impurities largely depend on the synthetic route used. A common synthesis involves the oxidation of pyrazine.[1] Potential impurities include:
-
Unreacted Pyrazine: A volatile and lower-melting solid (m.p. 52 °C).[4]
-
Pyrazine 1,4-dioxide: The product of over-oxidation.[5]
-
Reagent Byproducts: For example, if m-chloroperoxybenzoic acid (mCPBA) is used for oxidation, m-chlorobenzoic acid will be a byproduct.[1]
-
Residual Solvents: Solvents from the reaction or previous workup steps.
Q3: How do I choose the right solvent for recrystallization?
The ideal solvent should fully dissolve this compound at an elevated temperature but exhibit poor solubility at room temperature or below. This differential solubility is the basis for recrystallization. The solvent's boiling point should also be lower than the melting point of this compound (112-116 °C) to prevent the compound from "oiling out." A preliminary solvent screen is highly recommended (see Section 2).
Q4: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming a crystalline lattice. This typically happens when the solution becomes saturated at a temperature that is above the melting point of the (often impure) solid. For a detailed solution, refer to the Troubleshooting Guide in Section 4.
Q5: How can I assess the purity of my final product?
Several analytical techniques can confirm the purity of your recrystallized this compound:
-
Melting Point Analysis: As mentioned, a sharp melting point in the 112-116 °C range is a strong indicator of purity.[1][2][3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can identify the characteristic peaks of this compound and reveal the presence of impurities.[1][6]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and match against a reference spectrum.[1][7]
Section 2: Solvent Selection and Screening Protocol
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent should meet several criteria, summarized in the table below.
| Property | Ideal Characteristic | Rationale |
| Solubility | High solubility at high temperatures, low at low temperatures. | Maximizes the recovery of pure compound upon cooling. |
| Boiling Point | Below the melting point of the compound (112-116 °C). | Prevents the compound from oiling out. |
| Reactivity | Must be inert and not react with the compound. | Ensures the chemical integrity of the product. |
| Volatility | Sufficiently volatile for easy removal from the crystals. | Facilitates drying of the final product. |
Potential Solvents for this compound
Based on the polar N-oxide functional group, a range of solvents with varying polarities should be considered.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethyl Acetate | 77 | Medium | Often a good starting point for moderately polar compounds. |
| Acetone | 56 | Medium-High | Lower boiling point may be advantageous. |
| Isopropanol (IPA) | 82 | High | Its polarity and hydrogen-bonding ability may be suitable. |
| Toluene | 111 | Low | Close to the melting point, risk of oiling out, but can be effective. |
| Petroleum Ether | 60-80 | Very Low | Reported to dissolve the mono-oxide while hot, useful for separating from the more polar dioxide.[1] |
| Water | 100 | Very High | The parent pyrazine is water-soluble; the N-oxide may be as well.[8] |
Experimental Protocol: Micro-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each drop. Find a solvent in which the compound is poorly soluble at room temperature.
-
Heating: Heat the test tubes that showed poor solubility in a sand bath or water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Observation: The best solvent is the one that dissolved the compound completely when hot and produced a large quantity of crystalline solid upon cooling.
Section 3: Standard Recrystallization Workflow
This section provides a step-by-step protocol for a single-solvent recrystallization.
Protocol: Single-Solvent Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethyl acetate). Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is completely dissolved at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Recrystallization Workflow Diagram
Caption: A standard workflow for the recrystallization process.
Section 4: Troubleshooting Guide
Even with a good protocol, issues can arise. This guide provides a systematic way to diagnose and solve common recrystallization problems.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Q: My crystals are persistently yellow, even after recrystallization. What should I do?
A: A light yellow color can be inherent to this compound.[1] However, if the color is intense or accompanied by a low/broad melting point, it indicates impurities. The most effective method for removing colored, non-volatile impurities is treatment with activated charcoal.
Protocol: Activated Charcoal Treatment
-
Dissolve your crude solid in the minimum amount of hot solvent as usual.
-
Remove the flask from the heat source and allow it to cool for a minute to prevent violent boiling when the charcoal is added.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Swirl the flask and bring it back to a boil for 2-5 minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration as described in Section 3 to remove the charcoal. The resulting filtrate should be colorless or significantly less colored. Proceed with the crystallization.
Q: I have a mixture of this compound and Pyrazine 1,4-dioxide. Can I separate them by recrystallization?
A: Yes, this is often possible due to differences in polarity and solubility. Pyrazine 1,4-dioxide is significantly more polar than the mono-oxide. A specialized technique mentioned in the literature is to use a Soxhlet extractor with hot petroleum ether.[1] The less polar this compound is soluble and will be extracted, while the more polar dioxide remains in the thimble. Alternatively, careful selection of a recrystallization solvent (likely a less polar one like ethyl acetate/hexane) may allow for fractional crystallization.
Section 5: Purity Assessment Data
Confirming the identity and purity of your final product is a critical final step.
| Parameter | Expected Value | Source(s) |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 112-116 °C | [1][2][3] |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.50 (d, 2H), 8.14 (d, 2H) | [1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 147.8, 134.0 | [1] |
References
-
Axsyn (n.d.). Pyrazine, 1-oxide;2423-65-6. [Link]
-
Wikipedia (2024). Pyrazine. [Link]
-
Solubility of Things (n.d.). Pyrazine. [Link]
-
PubChem (n.d.). Pyrazine. [Link]
-
Stenutz (n.d.). pyrazine N-oxide. [Link]
-
Chemistry LibreTexts (2022). 3.6F: Troubleshooting. [Link]
-
SpectraBase (n.d.). Pyrazine-1-oxide. [Link]
-
PubChem (n.d.). This compound. [Link]
-
PubChem (n.d.). Pyrazine, 1,4-dioxide. [Link]
Sources
- 1. PYRAZINE N-OXIDE CAS#: 2423-65-6 [m.chemicalbook.com]
- 2. Pyrazine, 1-oxide;2423-65-6 [axsyn.com]
- 3. Pyrazine N-oxide 97 2423-65-6 [sigmaaldrich.com]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. Pyrazine, 1,4-dioxide | C4H4N2O2 | CID 520103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C4H4N2O | CID 137595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Overcoming Challenges in the Scale-up of Pyrazine 1-Oxide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Pyrazine 1-oxide (also known as Pyrazine N-oxide) synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges through a detailed troubleshooting guide and frequently asked questions, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Pyrazine N-oxide? A1: The most prevalent method for synthesizing Pyrazine N-oxide is the direct oxidation of pyrazine. This is typically achieved using an oxidizing agent such as hydrogen peroxide in acetic acid (peracetic acid), or m-chloroperoxybenzoic acid (m-CPBA).[1] The choice of oxidant and reaction conditions is crucial for achieving high yield and purity.
Q2: Why is scaling up Pyrazine N-oxide synthesis challenging? A2: Scaling up presents several challenges, primarily related to thermal management, reagent addition, potential for side reactions, and product isolation. The oxidation reaction is often exothermic, and improper heat dissipation on a larger scale can lead to runaway reactions or the formation of byproducts, including di-N-oxides or ring-opened impurities.[2][3]
Q3: What are the critical safety precautions to consider during scale-up? A3: The use of strong oxidizing agents like peracetic acid requires strict safety protocols.[2] Key precautions include:
-
Thermal Monitoring: Continuous monitoring of the internal reaction temperature is essential.
-
Controlled Reagent Addition: The oxidizing agent should be added slowly and controllably to manage the exothermic reaction.
-
Adequate Cooling: A robust cooling system must be in place to dissipate the heat generated.
-
Quenching: A well-defined procedure for quenching any unreacted peroxide is necessary before work-up.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety shields, is mandatory.[2]
Q4: Can Pyrazine N-oxide be formed as a byproduct in other pyrazine syntheses? A4: Yes, in pyrazine syntheses that involve oxidative steps, over-oxidation can lead to the formation of N-oxides as undesired byproducts.[3] This is particularly relevant when using strong oxidizing agents to form the pyrazine ring itself.
Part 2: Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the scale-up process, structured in a question-and-answer format.
Reaction Stage Issues
Q5: My reaction is generating excessive heat, and the temperature is difficult to control. What is happening and how can I fix it? A5: This indicates that the rate of heat generation from the exothermic oxidation is exceeding the capacity of your cooling system.
-
Causality: The oxidation of the nitrogen atom in the pyrazine ring is a highly exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.
-
Troubleshooting Steps:
-
Reduce Addition Rate: Immediately slow down or stop the addition of the oxidizing agent.
-
Improve Cooling: Ensure your cooling bath or reactor jacket is at the lowest possible temperature and that the coolant is circulating effectively.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink.
-
Process Re-evaluation: For future runs, consider a slower, programmed addition rate for the oxidant or running the reaction at a lower starting temperature.
-
Q6: The yield of Pyrazine N-oxide is low, and I am observing the formation of Pyrazine N,N'-dioxide. How can I improve selectivity? A6: The formation of the di-N-oxide is a common issue resulting from over-oxidation.
-
Causality: Once the first nitrogen is oxidized, the resulting Pyrazine N-oxide is still susceptible to further oxidation, especially if an excess of the oxidizing agent is present or the reaction temperature is too high.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Use slightly more than one equivalent, but avoid a large excess. A good starting point is 1.05 to 1.1 equivalents.
-
Temperature Management: Maintain a lower reaction temperature. While this may slow down the reaction, it significantly improves selectivity for the mono-N-oxide.
-
Monitor Reaction Progress: Use techniques like TLC, GC-MS, or HPLC to monitor the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed to prevent over-oxidation.
-
Workflow for Pyrazine N-Oxide Synthesis
Caption: A typical workflow for the synthesis of this compound.
Work-up and Isolation Issues
Q7: During the work-up, I am having trouble removing residual hydrogen peroxide. Why is this a problem and what is the best method? A7: Residual hydrogen peroxide is a significant safety concern as it can form unstable peroxides and can interfere with subsequent reactions.[4] It can also co-distill or co-crystallize with the product, leading to purity issues.
-
Causality: N-oxides can form stable hydrogen bonds with hydrogen peroxide, making its removal by simple extraction difficult.[4]
-
Troubleshooting Steps:
-
Chemical Quench: Before starting the extraction, quench the excess peroxide by adding a reducing agent such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) solution until a negative test with peroxide test strips is obtained.
-
Catalytic Decomposition: For larger scales, catalytic decomposition using manganese dioxide (MnO₂) can be considered, but this requires careful filtration to remove the catalyst.
-
Aqueous Washes: Thoroughly wash the organic layer with water or brine after quenching to remove the quenching agent salts.
-
Q8: My product is showing a dark coloration after work-up. What causes this and how can it be prevented? A8: Dark coloration often indicates the formation of polymeric or degradation byproducts.
-
Causality: This can be caused by excessive heat during the reaction or work-up, or by air oxidation of sensitive intermediates.[5] Ring-opening side reactions can also produce colored impurities.[3]
-
Troubleshooting Steps:
-
Temperature Control: Ensure that the temperature during both the reaction and any distillation steps is carefully controlled. Avoid overheating.
-
Inert Atmosphere: If the product or intermediates are found to be air-sensitive, performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]
-
Purification: The colored impurities can often be removed during the final purification step. Activated carbon treatment of a solution of the crude product can be effective before crystallization or distillation.
-
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Purification Challenges
Q9: I am struggling to purify the final product. Simple distillation is not effective. What are the best purification strategies for scale-up? A9: Pyrazine N-oxide is a polar, often crystalline solid. Its purification can be challenging due to its physical properties and potential impurities.
-
Causality: Impurities such as unreacted pyrazine, the di-N-oxide, and solvent residues can be difficult to separate by distillation alone due to similar boiling points or azeotrope formation.
-
Troubleshooting Steps:
-
Crystallization: Recrystallization is often the most effective method for purifying Pyrazine N-oxide on a large scale. A solvent screen should be performed to find a suitable system (e.g., isopropyl alcohol, ethyl acetate/hexane mixtures).[2]
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be effective, but care must be taken to avoid decomposition at elevated temperatures.[2] The pressure should be kept as low as possible.
-
Column Chromatography: While effective on a small scale, column chromatography is less practical for large-scale purification. However, a silica gel plug filtration can be used to remove polar impurities or baseline material before a final crystallization step.[6]
-
Part 3: Experimental Protocols
Protocol 1: Scale-Up Synthesis of Pyrazine N-oxide using Hydrogen Peroxide/Acetic Acid
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling/heating circulator.
-
Pyrazine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Sulfite
-
Dichloromethane (or other suitable extraction solvent)
-
Brine solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: Charge the jacketed reactor with pyrazine (1.0 eq) and glacial acetic acid (3-5 volumes). Begin stirring and cool the mixture to 15-20°C.
-
Oxidant Addition: Slowly add hydrogen peroxide (30% solution, 1.1 eq) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 30°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 10°C. Slowly add a saturated aqueous solution of sodium sulfite until a negative test on a peroxide test strip is achieved.
-
Work-up: Neutralize the acetic acid by carefully adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 2 volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 2 volumes), then dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Pyrazine N-oxide.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude Pyrazine N-oxide in a minimum amount of a hot solvent (e.g., isopropyl alcohol or ethyl acetate).
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 4: Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Pyrazine : Oxidant Ratio | 1 : 1.05-1.1 (molar) | Minimizes over-oxidation to di-N-oxide while ensuring complete conversion of starting material. |
| Reaction Temperature | 20-30°C | Balances reaction rate with selectivity and thermal safety. Higher temperatures increase byproduct formation. |
| Oxidant Addition Time | 2-4 hours (for kg scale) | Allows for effective heat dissipation and prevents dangerous temperature spikes. |
| Solvent Volume | 3-5 volumes (relative to pyrazine) | Provides sufficient heat capacity to moderate the exotherm and maintains fluidity of the reaction mixture. |
References
-
AstraZeneca Oncology. (2025). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. ACS Publications.[7]
-
MDPI. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI.[8]
-
Mosher, H. S., Turner, L., & Carlsmith, A. (n.d.). Pyridine-N-oxide. Organic Syntheses.[2]
-
Carraher, J. M., & Bakac, A. (2014). Generation of free oxygen atoms O(3P) in solution by photolysis of 4-benzoylpyridine N-oxide. Journal of Physical Chemistry.[9]
-
Barrow, J. C., et al. (2018). An elegant synthesis of the female wasp pheromone 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine.[10]
-
BenchChem. (2025). Technical Support Center: Synthesis of Pyrazine Derivatives. BenchChem.[5]
-
BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis?. BIOSYNCE Blog.[3]
-
Bucher, G., & Scaiano, J. C. (1994). Laser flash photolysis of pyridine N-oxide: Kinetic studies of atomic oxygen [O(3P)] in solution. Journal of Physical Chemistry.[9]
-
RSC Publishing. (2021). Enhancing the magnetic performance of pyrazine-N-oxide bridged dysprosium chains through controlled variation of ligand coordination modes. Dalton Transactions.[11]
-
ACS Publications. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.[4]
-
Sciencemadness.org. (2020). Pyrazine Synthesis?.[12]
-
Santa Cruz Biotechnology. Pyrazine N-oxide. SCBT.[13]
-
Google Patents. (1969). Process for the reduction of pyridine n-oxides. US3467659A.[14]
-
Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube.[15]
-
BenchChem. (2025). Minimizing by-product formation in pyrazine synthesis. BenchChem.[16]
-
ChemicalBook. PYRAZINE N-OXIDE CAS#: 2423-65-6.[17]
-
ResearchGate. (2025). Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions.[18]
-
ResearchGate. (2022). Research progress on the synthesis of energetic N-oxides based on diazine, triazine and tetrazine.[19]
-
ResearchGate. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides.[1]
-
RSC Publishing. Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C.[20]
-
PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.[6]
-
NIH. (2016). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.[21]
-
NIH. (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.[22]
-
ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.[23]
-
Baran Lab. (2012). Pyridine N-Oxides.[24]
-
RSC Publishing. (2020). Molecular recognition of pyrazine N,N'-dioxide using aryl extended calix[9]pyrroles.[25]
-
Journal of the American Chemical Society. (1965). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics.[26]
-
MDPI. (2023). Diatom-Inspired Design: A New Ru-Based Photosystem for Efficient Oxygen Evolution.[27]
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Technical Support Center: Catalyst Selection and Optimization for Reactions Involving Pyrazine 1-Oxide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrazine 1-oxide and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and reaction optimization. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve your synthetic targets efficiently and reproducibly.
Introduction to the Role of the N-Oxide Functionality
The pyrazine scaffold is a critical component in numerous pharmaceuticals and biologically active compounds.[1][2] The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyrazine ring, influencing its reactivity and providing a handle for various synthetic transformations.[3] This activation, however, also introduces a unique set of challenges. This guide will address these challenges head-on, providing practical, field-proven advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst selection for key transformations of this compound.
FAQ 1: Which class of catalysts is most effective for C-H functionalization of this compound?
For direct C-H functionalization, particularly arylation, palladium-based catalysts have shown considerable success. The N-oxide group acts as a directing group, facilitating regioselective C-H activation.[1] While yields can sometimes be moderate, the regioselectivity offered is a significant advantage.[1] For other C-H functionalization reactions, such as alkylation, photoredox catalysis using organic dyes like acridinium has emerged as a powerful, metal-free alternative.[4][5]
-
Expert Insight: The choice between a transition metal catalyst and a photoredox system often depends on the desired coupling partner and the functional group tolerance of your substrate. For complex molecules, the milder conditions of photoredox catalysis can be beneficial.[4]
FAQ 2: I am planning a Suzuki cross-coupling with a halogenated this compound. What are the key considerations for catalyst selection?
Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, are workhorse reactions for functionalizing pyrazine rings.[1][6][7][8]
Key Catalyst System Components:
| Component | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(dppf), [Pd₂(dba)₃] | These are common and effective precatalysts. The choice may require screening for your specific substrate. |
| Ligand | Phosphine-based ligands (e.g., PPh₃, P(tBu)₃) | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The steric and electronic properties of the ligand can significantly impact reaction efficiency.[9] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The base is required to activate the boronic acid. The choice of base can influence the reaction rate and yield. |
-
Troubleshooting Tip: If you observe low yields in your Suzuki coupling, consider screening different palladium precatalysts and ligands. In some cases, the presence of multiple donor groups on the pyrazine ring can inactivate the catalyst.[6]
FAQ 3: Can I perform a deoxygenation of the this compound, and at what stage of the synthesis should this be done?
Yes, deoxygenation is a common final step after the desired functionalization has been achieved. The N-oxide is often used to activate the ring for a specific reaction and is then removed.
Common Deoxygenation Methods:
-
Catalytic Hydrogenation: Using catalysts like Pd/C with a hydrogen source.
-
Phosphorus-based Reagents: PCl₃ or PPh₃ are effective but can have issues with product purification.
-
Sustainable Methods: Newer methods using iodide as a catalyst with formic acid offer a greener alternative.[10][11]
-
Strategic Advice: It is almost always advisable to carry out the deoxygenation as one of the final steps. The N-oxide influences the regioselectivity of many reactions, and its early removal would negate this benefit.
Part 2: Troubleshooting Guide
This section provides a structured approach to solving common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield in a Palladium-Catalyzed Cross-Coupling Reaction
Low yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
-
Causality Explained: The pyrazine nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition.[6] Using bulky, electron-rich phosphine ligands can often mitigate this by favoring the desired catalytic cycle.
Issue 2: Poor Regioselectivity in C-H Functionalization
Achieving the desired regioselectivity is crucial for the synthesis of specific isomers.
-
Problem: Functionalization is occurring at an undesired position on the pyrazine ring.
-
Analysis and Solution:
-
Directing Group Effect: The N-oxide group typically directs functionalization to the C2 and C6 positions. If you are targeting other positions, a different strategy may be needed, or you may need to block the more reactive sites.
-
Steric Hindrance: Bulky substituents on the pyrazine ring can influence the regioselectivity by sterically blocking certain positions.
-
Catalyst Control: For iridium-catalyzed borylation, the choice of ligand is paramount in controlling regioselectivity.[12][13] Experiment with different bipyridine or phenanthroline-based ligands.
-
Issue 3: Over-oxidation or Other Side Reactions
The pyrazine ring and the N-oxide group can be susceptible to unwanted side reactions.
-
Problem: Formation of byproducts such as pyrazine di-N-oxides or ring-opened products.[14]
-
Preventative Measures:
-
Control of Oxidants: When synthesizing the this compound, careful control of the oxidant (e.g., m-CPBA, Oxone) stoichiometry is essential to avoid the formation of the di-N-oxide.[15]
-
Reaction Conditions: For subsequent reactions, avoid overly harsh oxidizing conditions if the N-oxide is to be retained.
-
Inert Atmosphere: Many catalytic reactions, especially those involving palladium, are sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Cross-Coupling
This protocol provides a framework for efficiently screening catalyst systems.
Objective: To identify the optimal palladium precatalyst and ligand for the coupling of a halothis compound with a boronic acid.
Materials:
-
Halothis compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Array of palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Array of phosphine ligands (e.g., PPh₃, SPhos, XPhos, P(tBu)₃)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a glovebox, arrange a set of reaction vials. To each vial, add the halothis compound, arylboronic acid, and base.
-
Catalyst Addition: Prepare stock solutions of the palladium precatalysts and ligands in an appropriate anhydrous solvent. Add the desired amount of precatalyst (e.g., 2 mol %) and ligand (e.g., 4 mol %) to each vial.
-
Reaction Initiation: Add the solvent to each vial, seal them, and place them in a heating block set to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).
-
Analysis: Once the reactions are complete, quench them and analyze the crude reaction mixtures by a quantitative method (e.g., ¹H NMR with an internal standard) to determine the yield for each catalyst system.
Caption: Workflow for catalyst screening protocol.
References
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-3602. [Link]
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS. [Link]
-
University of California, Irvine. (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Preparation and reactions of some substituted pyrazine di-N-oxides. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Scheme 43. Organocatalytic diboration of pyrazine derivatives. [Link]
-
Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3583-602. [Link]
-
Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances. [Link]
-
ResearchGate. (n.d.). Testing for selectivity in C–H functionalisation with a HAT protocol. [Link]
-
Le, C., et al. (n.d.). A General Strategy for Aliphatic C–H Functionalization Enabled by Organic Photoredox Catalysis. PMC. [Link]
-
Ballaschk, F., Erhardt, H., & Kirsch, S. F. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. [Link]
-
BIOSYNCE. (2025, October 10). What are the side - reactions in pyrazine synthesis? BIOSYNCE Blog. [Link]
-
Balar, M., et al. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link]
-
Request PDF. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2026, January 6). Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. [Link]
-
New Journal of Chemistry. (n.d.). Pyrazine-functionalized calix[16]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties. RSC Publishing. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Transition metal-catalyzed functionalization of pyrazines. RSC Publishing. [Link]
-
MDPI. (n.d.). C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. [Link]
-
The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]
-
Chapter 18: Catalytic C-H Functionalization. (n.d.). [Link]
-
Semantic Scholar. (n.d.). [PDF] Transition metal-catalyzed functionalization of pyrazines. [Link]
-
Journal of the American Chemical Society. (n.d.). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics1. [Link]
-
Towards improving the characteristics of high-energy pyrazines and their N-oxides. (n.d.). [Link]
-
Cruz-Jiménez, A. E., et al. (2024). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. RSC Publishing. [Link]
-
National Institutes of Health. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. [Link]
-
Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (n.d.). [Link]
-
Balar, M., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. [Link]
-
New Journal of Chemistry. (n.d.). Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant. RSC Publishing. [Link]
-
UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. [Link]
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Baran Lab. (2012, June 9). Pyridine N-Oxides. [Link]
-
The Journal of Organic Chemistry. (n.d.). Pyrazines. II. The Rearrangement of Pyrazine-N-Oxides1. [Link]
-
GKS Chemistry. (2020, April 19). Synthesis and reactions of Pyrazine [Video]. YouTube. [Link]
-
PubChem. (n.d.). This compound. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. [Link]
-
C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. (n.d.). ACS Publications. [Link]
-
PubMed. (2019, May 15). meta-Selective C-H Borylation of Benzamides and Pyridines by an Iridium-Lewis Acid Bifunctional Catalyst. [Link]
-
MDPI. (n.d.). Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation. [Link]
-
PubMed. (2020, January 14). Heteroaromatic N- Oxides in Asymmetric Catalysis: A Review. [Link]
-
MDPI. (n.d.). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. [Link]
-
MDPI. (n.d.). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. [Link]
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Validation & Comparative
A Tale of Two Oxidants: A Comparative Guide to Pyrazine 1-Oxide and m-CPBA for Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of an oxidizing agent is a critical decision that can profoundly impact the efficiency, selectivity, and safety of a reaction. Among the myriad of available reagents, meta-chloroperoxybenzoic acid (m-CPBA) has long been a workhorse, valued for its versatility and predictability. However, the continuous pursuit of novel reactivity and milder reaction conditions has brought other oxidizing agents, such as Pyrazine 1-oxide, into focus, albeit for more specialized applications. This guide provides an in-depth, objective comparison of this compound and m-CPBA, offering insights into their distinct mechanisms, applications, and safety profiles to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences and Applications
While both this compound and m-CPBA are capable of delivering an oxygen atom to a substrate, their modes of action and primary areas of application differ significantly. m-CPBA is a classic peroxyacid that acts as a direct, stoichiometric electrophilic oxidant for a wide array of functional groups. In contrast, this compound typically serves as an oxygen atom source in catalytic cycles or upon photochemical activation, offering alternative reactivity pathways.
| Feature | This compound | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Primary Role | Oxygen atom donor in catalytic systems; Photoactivated oxidant | Direct, stoichiometric electrophilic oxidant |
| Common Applications | Catalytic epoxidation and sulfoxidation (with metal catalysts)[1][2]; Photoinduced C-H oxidation[3] | Epoxidation of alkenes[4][5], Baeyer-Villiger oxidation of ketones[4], oxidation of sulfides to sulfoxides and sulfones[5], N-oxidation of amines[6] |
| Byproducts | Pyrazine | meta-Chlorobenzoic acid |
| Safety Profile | Flammable solid, harmful if swallowed, causes skin and eye irritation[6] | Strong oxidizing agent, may cause fire, can be shock or heat sensitive, skin and eye irritant[7] |
The Workhorse: meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used and commercially available peroxyacid, appreciated for its reliability in a variety of oxidation reactions.[4] Its reactivity stems from the electrophilic nature of the terminal oxygen atom of the peroxyacid group.[8]
Mechanism of Action: The "Butterfly" Transition State
The epoxidation of alkenes with m-CPBA is a classic example of its mechanism, often proceeding through a concerted "butterfly" transition state.[5] In this single-step process, the peroxyacid delivers an oxygen atom to the double bond, resulting in the syn-addition of the oxygen and the formation of an epoxide. The byproduct, meta-chlorobenzoic acid, is generally easy to remove during workup.[4]
Caption: Concerted mechanism of alkene epoxidation by m-CPBA.
Broad Substrate Scope
The utility of m-CPBA extends far beyond epoxidation. It is a go-to reagent for:
-
Baeyer-Villiger Oxidation: The conversion of ketones to esters.[4]
-
Sulfide Oxidation: The selective oxidation of sulfides to sulfoxides and, with an excess of the reagent, to sulfones.[5]
-
N-Oxidation: The oxidation of nitrogen-containing heterocycles and amines.[6]
The Specialist: this compound
This compound, a heterocyclic N-oxide, presents a more nuanced profile as an oxidizing agent. It is not typically employed as a direct, standalone oxidant for broad functional group transformations in the same manner as m-CPBA. Instead, its utility shines in specific, often catalytic, contexts where it serves as a clean and efficient oxygen atom donor.
Mechanism of Action: A Tale of Catalysis and Light
The oxidizing power of this compound is most effectively harnessed in two primary ways:
-
In Metal-Catalyzed Oxidations: this compound can act as the terminal oxidant in catalytic cycles involving transition metals. The metal catalyst activates the substrate, and the N-oxide subsequently delivers the oxygen atom, regenerating the catalyst for the next cycle. This approach has been explored for reactions like the epoxidation of olefins and oxidation of sulfides.[1][2]
-
As a Photoactivated Oxygen Source: Upon irradiation with UV light, certain heterocyclic N-oxides, including derivatives of pyrazine N-oxide, can release an oxygen atom, likely in its triplet ground state (O(³P)).[3] This highly reactive species can then engage in oxidation reactions, such as C-H bond oxidation, that are not readily achieved with conventional oxidants.
Caption: Primary modes of action for this compound as an oxidant.
Experimental Protocols
Representative Protocol for m-CPBA: Oxidation of a Sulfide to a Sulfoxide
This protocol is a general guideline for the selective oxidation of a sulfide to a sulfoxide using m-CPBA.
Materials:
-
Sulfide (1.0 mmol)
-
m-CPBA (77% purity, 1.1 mmol)
-
Dichloromethane (DCM), 10 mL
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the sulfide (1.0 mmol) in DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (10 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude sulfoxide.
-
Purify the product by column chromatography on silica gel if necessary.
Representative Protocol for this compound: Catalytic Epoxidation of an Alkene (Conceptual)
The following is a conceptual protocol based on literature precedents for the use of N-oxides in metal-catalyzed epoxidations.[1][2] Specific conditions will vary depending on the catalyst and substrate.
Materials:
-
Alkene (1.0 mmol)
-
This compound (1.5 mmol)
-
Metal catalyst (e.g., a molybdenum or ruthenium complex, 1-5 mol%)
-
Anhydrous solvent (e.g., dichloromethane or toluene), 10 mL
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the metal catalyst (1-5 mol%).
-
Add the anhydrous solvent (5 mL) and stir to dissolve the catalyst.
-
Add the alkene (1.0 mmol) followed by this compound (1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude epoxide by column chromatography on silica gel.
Safety and Handling: A Critical Consideration
Both m-CPBA and this compound require careful handling due to their inherent hazards.
m-CPBA:
-
Hazards: m-CPBA is a strong oxidizing agent and can cause fires upon contact with combustible materials.[7] It can also be sensitive to shock and heat, particularly in its pure form. It is a skin and eye irritant.
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid contact with metals and reducing agents.
-
Storage: Store in a cool, dry, well-ventilated area away from heat and sources of ignition. It is often supplied wetted with water to reduce its shock sensitivity.
This compound:
-
Hazards: this compound is a flammable solid.[6] It is harmful if swallowed and causes skin and serious eye irritation.[6]
-
Handling: Use in a well-ventilated area and wear appropriate PPE. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and m-CPBA is not a matter of one being universally "better" than the other, but rather a decision based on the specific synthetic challenge at hand.
-
m-CPBA remains the undisputed champion for general-purpose, stoichiometric oxidations. Its broad substrate scope, predictable reactivity, and extensive literature precedent make it a reliable choice for epoxidations, Baeyer-Villiger reactions, and sulfide oxidations.
-
This compound emerges as a valuable specialist reagent. Its strength lies in its role as a clean oxygen atom donor in catalytic systems, offering pathways to reactions that may be challenging for traditional stoichiometric oxidants. Its application in photochemistry further expands its utility into the realm of C-H functionalization.
For the drug development professional, a thorough understanding of the nuances of each reagent is paramount. While m-CPBA will likely remain a staple in the synthetic chemist's toolbox, an awareness of the potential of specialized reagents like this compound can open doors to novel and more efficient synthetic strategies.
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Master Organic Chemistry. (2011). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
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Axsyn. (n.d.). Pyrazine, 1-oxide. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Pyrazine 1-Oxide and Pyridine N-Oxide
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of heterocyclic scaffolds is paramount. Pyridine N-oxide and its diaza-analogue, Pyrazine 1-oxide, are two such scaffolds that, while structurally similar, exhibit profoundly different reactivities. This guide provides an in-depth, objective comparison of their chemical behavior, supported by experimental data and mechanistic insights, to inform rational choices in synthesis and molecular design.
At a Glance: Structural and Electronic Divergence
Pyridine N-oxide and this compound share the foundational N-oxide moiety, which fundamentally alters the reactivity profile compared to their parent heterocycles. The N-O bond introduces a powerful dipole, with a partial negative charge on the oxygen and a partial positive charge on the ring nitrogen. This feature has two major consequences:
-
Increased Electron Density in the Ring: The oxygen atom can donate electron density back into the aromatic system through resonance, activating the ring towards certain reactions.
-
A Site for Electrophilic Attack: The oxygen atom itself is nucleophilic and can react with electrophiles.
The critical point of divergence is the presence of a second nitrogen atom at the 4-position in the pyrazine ring. This additional nitrogen is strongly electron-withdrawing via the inductive effect, rendering the entire pyrazine ring system significantly more electron-deficient than the pyridine ring. This fundamental electronic difference is the primary driver of their distinct reactivities.
Key Physicochemical Properties
| Property | Pyridine N-oxide | This compound | Rationale for Difference |
| pKa (Conjugate Acid) | ~0.8[1] | ~0.45 (Predicted)[2] | The second, inductively withdrawing nitrogen in this compound destabilizes the positive charge of the conjugate acid, making it a stronger acid (lower pKa). |
| Dipole Moment | High | High | Both possess a strong N-O dipole. |
| N-O Bond Dissociation Energy | ~63.3 kcal/mol | Not readily available, but expected to be comparable | The core N-O bond character is similar, though ring electronics can have a minor influence.[3] |
The Heart of the Matter: Comparative Reactivity
The interplay between the electron-donating resonance of the N-oxide group and the inductive effects of the ring nitrogen(s) dictates the reactivity of these molecules.
Electronic Landscape: A Tale of Two Rings
The reactivity of an aromatic system is governed by the electron density at its carbon atoms. The resonance structures illustrate the stark contrast between these two N-oxides.
-
Pyridine N-oxide: The N-oxide group donates electron density primarily to the 2- (ortho) and 4- (para) positions, making these sites electron-rich and thus susceptible to electrophilic attack. Conversely, these same positions bear a partial positive charge in other resonance forms, making them targets for nucleophiles.[4]
-
This compound: While the N-oxide at position 1 attempts to donate electron density, the powerful inductive withdrawal of the nitrogen at position 4 significantly reduces the overall electron density of the ring. This makes all ring carbons electron-deficient and generally deactivates the ring towards electrophiles while activating it towards nucleophiles.
Figure 1: Conceptual comparison of electron density.
Electrophilic Aromatic Substitution (EAS)
This class of reactions most clearly demonstrates the opposing electronic natures of the two scaffolds.
Pyridine N-oxide: N-oxidation is a classic strategy to activate the pyridine ring for EAS. Compared to pyridine itself, which requires harsh conditions for reactions like nitration and gives the 3-substituted product in low yield, Pyridine N-oxide reacts under milder conditions to predominantly yield the 4-substituted product.[5] The oxygen atom not only activates the ring but also protects the nitrogen from reacting with the electrophile.
This compound: The parent pyrazine ring is highly resistant to EAS due to its electron-deficient nature.[6][7] While N-oxidation mitigates this deactivation slightly through resonance donation, the overwhelming inductive effect of the second nitrogen atom means the ring remains strongly deactivated. Direct electrophilic substitution on unsubstituted this compound is difficult and often requires forcing conditions or the presence of additional activating groups.[8]
Experimental Insight: Nitration
-
Pyridine N-oxide: Nitration with a mixture of fuming nitric acid and sulfuric acid readily proceeds at 90-100°C to give 4-nitropyridine N-oxide in high yield (>90%).[5]
-
This compound: Direct nitration is not a standard procedure. Nitration is typically performed on pyrazine rings that are already substituted with strong electron-donating groups. For example, 2,6-dimethoxypyrazine can be nitrated with a yield of 65%.[8]
Figure 2: Typical outcomes of nitration reactions.
Nucleophilic Aromatic Substitution (SNAr)
The reactivity trend is inverted for nucleophilic substitutions.
Pyridine N-oxide: This molecule is a versatile precursor for introducing nucleophiles at the 2- and 4-positions. The key is the initial activation of the N-oxide oxygen with an electrophilic reagent like phosphorus oxychloride (POCl₃). This converts the oxygen into an excellent leaving group, facilitating a classic addition-elimination mechanism. The subsequent product, such as 4-chloropyridine, is itself a valuable intermediate for further SNAr reactions.
This compound: The pyrazine ring is inherently more susceptible to nucleophilic attack than pyridine.[9] N-oxidation further enhances this reactivity. Halogenated pyrazine N-oxides are particularly reactive. For instance, in 2,5-dichloro-3,6-dimethylpyrazine di-N-oxide, the chlorine atoms are readily displaced by alkoxide ions.[1] This heightened reactivity makes this compound derivatives valuable scaffolds where facile introduction of nucleophiles is desired.
Experimental Insight: Chlorination and Subsequent Substitution
-
Pyridine N-oxide: Reaction with POCl₃ followed by heating typically gives a mixture of 2- and 4-chloropyridines.
-
This compound: Hydroxypyrazines can be converted to chloropyrazines using POCl₃, often under solvent-free conditions at high temperatures. These chloropyrazines are highly reactive towards nucleophiles.[10][11] For example, 2-chloropyrazine readily reacts with nucleophiles like PhSNa or EtONa to give substitution products in high yields (69–96%).[12]
Reactions at the N-O Bond: Deoxygenation
Both N-oxides can be deoxygenated to their parent heterocycles, a crucial step if the N-oxide was used as a temporary activating or directing group. This is commonly achieved using reducing agents like PCl₃, PPh₃, or catalytic hydrogenation. The choice of reagent depends on the other functional groups present in the molecule. Photochemical deoxygenation is also possible for some derivatives.
Experimental Protocols
Protocol 1: Synthesis of Pyridine N-oxide
This procedure is a classic example of N-oxidation using a peracid.
Causality: Peracetic acid is an effective oxygen-transfer agent. The reaction is typically performed in acetic acid, which serves as both a solvent and a catalyst. The temperature is controlled to prevent runaway reactions.
-
To a stirred solution of pyridine (1.0 mole) in glacial acetic acid (1.2 L), slowly add 30% hydrogen peroxide (1.1 mole).
-
Heat the mixture to 70-80°C and maintain for 3 hours.
-
Monitor the reaction by TLC. Once the pyridine is consumed, cool the mixture to 50-60°C.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by vacuum distillation or crystallization to yield Pyridine N-oxide.
Protocol 2: Synthesis of this compound
A similar oxidation strategy is employed, often using m-chloroperoxybenzoic acid (mCPBA), a stable and selective oxidant.[2]
Causality: Dichloromethane (DCM) is used as an inert solvent. mCPBA is a highly effective, electrophilic oxidant that readily transfers an oxygen atom to the nucleophilic pyrazine nitrogen. The reaction is typically run at room temperature due to the high reactivity of mCPBA.
-
Dissolve pyrazine (1.0 eq.) in dichloromethane (DCM, to 0.2 M concentration).
-
Add m-chloroperoxybenzoic acid (mCPBA, 1.0 eq.) portion-wise while stirring at room temperature.
-
Stir the reaction mixture for 16 hours. Monitor by TLC.
-
To quench unreacted peracid, triphenylphosphine (PPh₃, 0.5 eq.) can be added, and stirring continued for 4 hours.
-
Remove the solvent under reduced pressure and purify the residue by silica gel column chromatography (e.g., eluting with EtOAc followed by a gradient of MeOH/EtOAc) to yield this compound as a white solid (typical yield ~88%).[2]
Figure 3: A generalized workflow for the synthesis of heteroaromatic N-oxides.
Conclusion and Application Outlook
The choice between Pyridine N-oxide and this compound is a clear-cut strategic decision based on the desired transformation.
-
Choose Pyridine N-oxide when:
-
You need to introduce an electrophile at the 4-position of a pyridine ring.
-
You require a temporary activating group for substitution that can be easily removed.
-
A moderate increase in susceptibility to nucleophilic attack at C2/C4 is desired.
-
-
Choose this compound when:
-
The synthetic target requires a highly electron-deficient aromatic ring.
-
Facile nucleophilic aromatic substitution is the primary goal.
-
The inherent reactivity of the pyrazine scaffold is sought for applications in materials science or as a pharmacophore.
-
Understanding the fundamental electronic differences driven by the second nitrogen atom is the key to leveraging the distinct and complementary reactivities of these valuable heterocyclic building blocks.
References
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Journal of the Chemical Society C: Organic. (1968). Preparation and reactions of some substituted pyrazine di-N-oxides. RSC Publishing. Available at: [Link]
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PMC. (n.d.). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Available at: [Link]
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ResearchGate. (n.d.). Representation of the synthesis pathways for pyrazine and pyrimidine N‐oxides utilizing different catalysts. Available at: [Link]
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Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
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MDPI. (n.d.). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Available at: [Link]
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MDPI. (n.d.). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Available at: [Link]
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YouTube. (2020). Synthesis and reactions of Pyrazine. Available at: [Link]
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Sciencemadness.org. (2020). Pyrazine Synthesis?. Available at: [Link]
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MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
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WUR eDepot. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. Available at: [Link]
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NIH. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available at: [Link]
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The Journal of Organic Chemistry. (n.d.). Amino Derivatives of Pyrazine N-Oxides. Available at: [Link]
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PubChem - NIH. (n.d.). This compound. Available at: [Link]
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Journal of the American Chemical Society. (n.d.). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Available at: [Link]
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ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]
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ResearchGate. (n.d.). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Available at: [Link]
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Wikipedia. (n.d.). Pyrazine. Available at: [Link]
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Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available at: [Link]
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RSC Publishing. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available at: [Link]
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ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. Available at: [Link]
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YouTube. (2020). Reactivity of Pyridine-N-Oxide. Available at: [Link]
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ResearchGate. (2015). Electrophilic Substitution In Azines. Available at: [Link]
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RSC Publishing. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Available at: [Link]
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UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. Available at: [Link]
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Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Available at: [Link]
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-
Thieme. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Available at: [Link]
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A Researcher's Guide to Validating Pyrazine 1-Oxide Reaction Products by NMR Spectroscopy
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyrazine 1-oxides, in particular, are valuable synthons, serving as precursors to a wide array of biologically active molecules. However, the inherent reactivity of the pyrazine 1-oxide scaffold can often lead to a mixture of regioisomers, making the unambiguous determination of the product structure a critical and often challenging step. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) techniques for the definitive structural validation of this compound reaction products, grounded in experimental data and field-proven insights.
The Challenge: Regioselectivity in this compound Reactions
The N-oxide moiety in this compound activates the ring towards both electrophilic and nucleophilic attack, but directing these reactions to a specific position can be synthetically challenging. For instance, electrophilic substitution on a substituted this compound can potentially occur at multiple carbon atoms, leading to isomeric products with vastly different biological activities. Differentiating these isomers is paramount, and while techniques like mass spectrometry can confirm the molecular weight, only NMR spectroscopy can provide the detailed connectivity and spatial information required for unequivocal structural assignment.
The NMR Toolkit: A Multi-faceted Approach to Structural Elucidation
A comprehensive NMR analysis, employing a suite of 1D and 2D experiments, is the gold standard for validating the structure of this compound reaction products. Each experiment provides a unique piece of the structural puzzle, and together they form a self-validating system.
1D NMR: The First Look
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information about the chemical environment of each proton in the molecule, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). In the context of substituted pyrazine 1-oxides, the chemical shifts and coupling patterns of the aromatic protons are highly informative. For instance, the presence of the N-oxide group generally deshields the adjacent protons, causing them to resonate at a lower field (higher ppm).
-
¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is invaluable for determining the number of unique carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in the pyrazine ring are particularly sensitive to the position of the N-oxide and other substituents. A recent study has even proposed an "index of N-oxidation" based on the average ¹³C NMR chemical shifts of the carbon atoms bonded to nitrogen, which can help in identifying the position of the N-oxide group.[1][2]
2D NMR: Unraveling the Connectivity
When 1D NMR spectra become complex or ambiguous, 2D NMR techniques are essential for establishing the precise connectivity of atoms within the molecule.
-
COSY (Correlation Spectroscopy): The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is visualized as cross-peaks between the signals of the coupled protons. For a substituted this compound, COSY can definitively establish the relationships between the protons on the pyrazine ring, helping to piece together the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning the ¹³C spectrum, as the well-resolved proton signals can be used to identify their corresponding carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably one of the most powerful tools for determining the overall carbon skeleton. It shows correlations between protons and carbons that are separated by two or three bonds. These long-range correlations are crucial for connecting different fragments of the molecule and for placing substituents on the pyrazine ring. For example, a correlation between a substituent's proton and a specific carbon in the pyrazine ring can definitively establish the point of attachment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): When regioselectivity is the primary question, NOESY or ROESY experiments are indispensable. These techniques detect through-space interactions between protons that are in close proximity, regardless of whether they are connected through bonds. By observing a cross-peak between a proton on a substituent and a specific proton on the pyrazine ring, one can confirm their spatial relationship and thus the regiochemistry of the substitution.
Case Study: Distinguishing Isomers of a Substituted this compound
To illustrate the power of this comprehensive NMR approach, let's consider a hypothetical reaction of 2-methylthis compound with an electrophile (E+). The reaction could potentially yield two isomeric products: 2-methyl-3-electrophile-pyrazine 1-oxide (Product A) and 2-methyl-5-electrophile-pyrazine 1-oxide (Product B).
Table 1: Predicted Key NMR Correlations for Isomeric Products
| NMR Experiment | Product A (3-substituted) | Product B (5-substituted) | Rationale |
| ¹H NMR | Two singlets for the remaining ring protons. | Two doublets for the remaining ring protons. | Coupling patterns will differ due to the relative positions of the remaining protons. |
| HMBC | Correlation from methyl protons to a quaternary carbon (C2) and a protonated carbon (C3). | Correlation from methyl protons to a quaternary carbon (C2) and a protonated carbon (C6). | The long-range couplings will reveal the connectivity of the methyl group to the ring carbons. |
| NOESY/ROESY | NOE between the methyl protons and the proton at C6. | NOE between the methyl protons and the proton at C3. | The through-space interaction will definitively establish the spatial proximity of the methyl group to one of the ring protons. |
In this scenario, a NOESY or ROESY experiment would be the definitive tool. An observed NOE between the methyl protons and the proton at C6 would unequivocally confirm the structure as Product A. Conversely, an NOE between the methyl protons and the proton at C3 would identify the product as Product B.
Experimental Protocol: A Step-by-Step Guide to NMR Analysis
The following is a generalized protocol for the NMR analysis of a this compound reaction product.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key analyte resonances.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Optimize shimming to achieve the best possible resolution.
-
Acquire a proton-decoupled ¹³C NMR spectrum. An adequate number of scans will be required to achieve a good signal-to-noise ratio.
-
-
2D NMR Acquisition:
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) spectrum.
-
HSQC: Acquire a standard gradient-selected HSQC spectrum.
-
HMBC: Acquire a standard gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically set to detect correlations over 2-3 bonds, ~8-10 Hz).
-
NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. The choice between NOESY and ROESY depends on the molecular size; for small to medium-sized molecules, ROESY often provides more reliable results by avoiding zero-crossing issues. Optimize the mixing time to maximize the NOE/ROE signals.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Analyze the spectra systematically, starting with the ¹H NMR to identify spin systems.
-
Use the HSQC to assign the directly attached carbons.
-
Use the COSY to confirm proton-proton connectivities.
-
Use the HMBC to piece together the carbon skeleton and place substituents.
-
Finally, use the NOESY/ROESY to confirm the regiochemistry and stereochemistry.
-
Workflow for NMR-Based Structure Validation
Caption: A logical workflow for the validation of this compound reaction products using a suite of NMR experiments.
Conclusion: Ensuring Scientific Integrity through Rigorous Validation
In the competitive landscape of drug discovery and development, the certainty of a molecule's structure is non-negotiable. While various analytical techniques provide valuable information, a comprehensive suite of NMR experiments stands as the ultimate arbiter for the structural validation of complex organic molecules like this compound reaction products. By systematically applying 1D and 2D NMR techniques, researchers can move beyond simple characterization to a state of complete structural confidence, ensuring the integrity of their scientific findings and the solid foundation of their subsequent research.
References
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Butler, M., & Cabrera, G. M. (2013). Determination of the position of the N-O function in substituted pyrazine N-oxides by chemometric analysis of carbon-13 nuclear magnetic resonance data. Journal of Molecular Structure, 1049, 33-38. [Link]
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CONICET Digital. (2013). Determination of the position of the N-O function in substituted pyrazine N-oxides by chemometric analysis of carbon-13 nuclear magnetic resonance data. [Link]
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Agustina, W., Syah, Y. M., Ihsanawati, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]
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PubChem. (n.d.). This compound. [Link]
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MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. [Link]
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Beilstein Journal of Organic Chemistry. (2024). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]
-
MDPI. (2021). Synthesis, Complete Assignment of 1H- and 13C-NMR Spectra and Antioxidant Activity of New Azine Derivative Bearing Coumarin Moiety. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for Pyrazine 1-oxide in Organic Synthesis
Introduction: The Versatile Role of Pyrazine 1-oxide in Synthetic Chemistry
This compound and its derivatives are pivotal reagents in modern organic synthesis, primarily valued for their dual functionality. They serve as precursors for the synthesis of complex, functionalized pyrazine rings, which are core scaffolds in numerous pharmaceuticals and agrochemicals.[1] Additionally, the N-oxide moiety can act as an internal oxidant in transition metal-catalyzed reactions, particularly in C-H functionalization, offering a pathway to intricate molecular architectures.[2][3]
However, reliance on this compound is not without its challenges. The synthesis of the N-oxide itself can add steps to a synthetic sequence, and in some applications, its efficacy as an oxidant may be surpassed by other reagents. This guide provides a comparative analysis of viable alternatives to this compound, focusing on two key areas: its role as an oxidant in C-H functionalization and its use as a building block for substituted pyrazines. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
Part I: Alternatives to this compound as an Oxidant in C-H Functionalization
In many palladium-catalyzed C-H functionalization reactions, an oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination. This compound can fulfill this role. However, a range of other oxidants can also be employed, often with advantages in terms of reactivity, selectivity, or reaction conditions.
Conceptual Overview of the Oxidant's Role in Catalytic C-H Functionalization
The general catalytic cycle for a Pd-catalyzed oxidative C-H arylation is depicted below. The key step involving the oxidant is the regeneration of the Pd(II) catalyst. The choice of oxidant can influence the rate and efficiency of this turnover, as well as potentially impacting the C-H activation step itself.
Figure 1: Generalized catalytic cycle for Pd-catalyzed C-H arylation, highlighting the role of the oxidant.
Alternative Oxidants: A Comparative Analysis
DDQ is a powerful organic oxidant known for its high reduction potential, enabling it to readily accept electrons.[3][4] It is widely used for dehydrogenation and in oxidative C-H functionalization reactions.[4][5]
Mechanistic Insight: DDQ typically functions via a hydride abstraction or a single-electron transfer (SET) mechanism.[3][6] In the context of Pd-catalyzed C-H activation, DDQ can re-oxidize Pd(0) to Pd(II) to complete the catalytic cycle. Its strong oxidizing power can lead to faster reaction times compared to some N-oxides.[7]
Advantages over this compound:
-
Higher Oxidizing Strength: Can drive reactions that are sluggish with weaker oxidants.
-
Metal-Free Applications: DDQ can mediate oxidative couplings even in the absence of a metal catalyst in certain contexts.[5]
-
Versatility: Effective for a broad range of dehydrogenation reactions beyond C-H functionalization.[8]
Limitations:
-
Stoichiometric Use: Often required in stoichiometric amounts, which can be costly and generate significant waste.
-
Substrate Sensitivity: Its high reactivity can lead to side reactions or degradation of sensitive substrates.
Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (PhI(OAc)₂) and phenyliodine diacetate (PIDA), are versatile and relatively mild oxidants.[9][10][11] They are frequently employed in a variety of oxidative transformations, including the functionalization of C-H bonds.
Mechanistic Insight: In Pd-catalyzed reactions, hypervalent iodine reagents are believed to oxidize a Pd(II)-alkyl or Pd(II)-aryl intermediate to a Pd(IV) species.[5] Reductive elimination from this high-valent palladium complex then forms the desired C-X or C-C bond. This Pd(II)/Pd(IV) catalytic cycle is an alternative to the more common Pd(0)/Pd(II) cycle.[5]
Advantages over this compound:
-
Milder Reaction Conditions: Often effective at lower temperatures.
-
Unique Reactivity: Can promote transformations that are not feasible with other classes of oxidants by accessing the Pd(IV) oxidation state.
-
Functional Group Transfer: The ligands on the iodine (e.g., acetate) can be transferred to the substrate, enabling reactions like C-H acetoxylation.
Limitations:
-
Stoichiometric Reagents: Typically used in stoichiometric amounts, leading to poor atom economy.
-
Iodobenzene Byproduct: Generates iodobenzene as a byproduct, which must be separated from the desired product.
Data Presentation: Comparison of Oxidant Performance
| Feature | This compound | DDQ | Hypervalent Iodine (e.g., PhI(OAc)₂) |
| Typical Role | Oxidant in Pd(0)/Pd(II) cycles | Strong organic oxidant, dehydrogenating agent | Oxidant in Pd(II)/Pd(IV) cycles, electrophile |
| Mechanism | Re-oxidation of Pd(0) to Pd(II) | Hydride abstraction or SET | Oxidation of Pd(II) to Pd(IV) |
| Relative Strength | Moderate | Strong | Mild to Moderate |
| Key Advantages | Internal oxygen source, readily available | High reactivity, can be catalytic in some cases | Mild conditions, unique reactivity pathways |
| Key Disadvantages | Can be less reactive than other oxidants | Stoichiometric use, potential for side reactions | Stoichiometric use, generates iodobenzene byproduct |
| Common Applications | C-H arylation, alkenylation | Dehydrogenation, oxidative cyclization | C-H acetoxylation, amination, arylation |
Part II: Alternative Synthetic Routes to Functionalized Pyrazines
This compound is a common starting material for producing substituted pyrazines. The N-oxide activates the pyrazine ring for nucleophilic substitution or directs C-H functionalization to the ortho positions.[2][3] However, several synthetic strategies bypass the need for a pre-functionalized N-oxide, offering more direct and potentially more efficient routes to the desired pyrazine products.
The Gutknecht Pyrazine Synthesis
This classical method involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazine.[9] It remains a robust and versatile method for preparing symmetrically substituted pyrazines.
Mechanistic Rationale: The key steps involve the in situ formation of an α-amino ketone, which then dimerizes. The resulting dihydropyrazine is a non-aromatic intermediate that requires an oxidation step to furnish the final pyrazine product. This oxidation can be achieved with a variety of reagents, including air, copper(II) salts, or manganese dioxide.[9]
Figure 3: Proposed mechanism for manganese-catalyzed dehydrogenative coupling to form pyrazines.
Data Presentation: Comparison of Pyrazine Synthesis Methods
| Method | Starting Materials | Key Transformation | Typical Yields | Advantages | Disadvantages | Reference |
| From this compound | This compound, Nucleophile/Coupling Partner | Nucleophilic Substitution / C-H Functionalization | 60-95% | Good for unsymmetrical pyrazines, regioselective | Requires pre-synthesis of N-oxide | [2][3] |
| Gutknecht Synthesis | α-Halo Ketone, Ammonia | Condensation & Oxidation | 40-80% | One-pot potential, readily available starting materials | Typically for symmetrical pyrazines, can have byproducts | [9] |
| Mn-Catalyzed Dehydrogenative Coupling | β-Amino Alcohols | Dehydrogenative Coupling | 80-99% | High atom economy, environmentally benign (H₂ and H₂O byproducts) | Requires a specific catalyst, mainly for symmetrical pyrazines |
Part III: Experimental Protocols
To provide a practical comparison, the following are representative, detailed protocols for the synthesis of substituted pyrazines via the Gutknecht method and the modern manganese-catalyzed dehydrogenative coupling.
Protocol 1: Gutknecht Synthesis of 2,5-Diphenylpyrazine
This protocol is a general procedure adapted from the classical Gutknecht synthesis, which involves the in-situ formation of the α-amino ketone followed by condensation and oxidation. [9] Step 1: Synthesis of α-Aminoacetophenone and In-Situ Condensation
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (64.7 mmol) of 2-chloroacetophenone in 100 mL of ethanol.
-
To this solution, add 50 mL of concentrated aqueous ammonia (28-30%).
-
Stir the mixture at room temperature for 24 hours. The reaction mixture will gradually turn yellow and a precipitate may form.
Step 2: Oxidation to 2,5-Diphenylpyrazine
-
After 24 hours, transfer the reaction mixture to a 500 mL beaker.
-
Bubble a gentle stream of air through the mixture for 48 hours using a Pasteur pipette connected to an air pump. This will oxidize the dihydropyrazine intermediate to the aromatic pyrazine. The color of the mixture will darken.
-
Alternatively, for a faster oxidation, add a solution of 16.2 g (64.7 mmol) of copper(II) sulfate pentahydrate in 50 mL of water dropwise to the reaction mixture and stir for 4 hours at room temperature.
Step 3: Isolation and Purification
-
Cool the reaction mixture in an ice bath. The 2,5-diphenylpyrazine will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure 2,5-diphenylpyrazine as a crystalline solid.
-
Expected Yield: 40-60%.
Protocol 2: Manganese-Catalyzed Dehydrogenative Coupling of 2-Amino-3-phenylpropane-1-ol
This protocol is based on the work of Milstein and co-workers, demonstrating a highly efficient and environmentally benign route to 2,5-dibenzylpyrazine.
Materials:
-
Acr-PNPPh-Manganese catalyst (2 mol%)
-
2-Amino-3-phenylpropane-1-ol (0.5 mmol)
-
Potassium hydride (KH) (3 mol%)
-
Toluene (2 mL)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
Procedure:
-
To a Schlenk tube under an argon atmosphere, add the Acr-PNPPh-Manganese catalyst (2 mol%), potassium hydride (3 mol%), and a magnetic stir bar.
-
Add 2-amino-3-phenylpropane-1-ol (0.5 mmol) and toluene (2 mL).
-
Seal the Schlenk tube and place it in a preheated oil bath at 150 °C.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, cool the reaction to room temperature.
-
Quench the reaction by the careful addition of 1 mL of water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dibenzylpyrazine.
-
Expected Yield: up to 95%.
Conclusion and Future Outlook
This compound remains a valuable and versatile reagent in organic synthesis. However, for both its application as an oxidant and as a synthetic precursor, a growing number of powerful alternatives are available. Stronger oxidants like DDQ can accelerate reactions, while milder reagents such as hypervalent iodine compounds open up unique mechanistic pathways. For the synthesis of pyrazine cores, modern methods like manganese-catalyzed dehydrogenative coupling offer significant advantages in terms of atom economy and environmental impact over classical routes that may indirectly rely on N-oxide precursors.
The choice of reagent will always be dictated by the specific synthetic challenge, including substrate compatibility, desired efficiency, and scalability. By understanding the mechanistic nuances and comparative performance of these alternatives, researchers are better equipped to design more elegant and efficient synthetic routes to complex molecules of interest in the pharmaceutical and materials science industries.
References
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Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Retrieved from [Link]
- Daw, P., Kumar, A., Jalapa, N. A. E., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
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Daw, P., Kumar, A., Jalapa, N. A. E., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Publications. Retrieved from [Link]
- Zhang, Y., et al. (2021). Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn(i) catalysis.
- Kim, D., & Choe, W. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(48), 16144–16145.
- Campeau, L.-C., Rousseaux, S., & Fagnou, K. (2005). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis of Biaryl Molecules. Journal of the American Chemical Society, 127(51), 18020-18021.
- Nagaraju, M., et al. (2021). DDQ in mechanochemical C–N coupling reactions. RSC Advances, 11(59), 37289-37295.
- Reddy, T. R., & Kumar, S. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(49), 30869-30894.
- Zhdankin, V. V. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
- Zhdankin, V. V. (2021). Editorial: New Hypervalent Iodine Reagents for Oxidative Coupling. Frontiers in Chemistry, 9, 643301.
- Barluenga, J., & Valdés, C. (2011). C-H Arylation of Pyridine N-Oxides with Potassium Aryl- and Heteroaryltrifluoroborates.
- Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry, 74(5), 1826–1834.
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CoLab. (2010). Gutknecht Condensation. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
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ResearchGate. (2021). (PDF) DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved from [Link]
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ResearchGate. (2021). A plausible mechanism for the DDQ-assisted direct C−H chlorination of arenes by hydrogen chloride under visible-light irradiation. Retrieved from [Link]
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ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]
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ResearchGate. (2020). (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Retrieved from [Link]
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Beilstein Journals. (2011). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Retrieved from [Link]
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PubMed. (2012). Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. Retrieved from [Link]
-
Chem-Station Int. Ed. (2016). Hypervalent Iodine Reagents. Retrieved from [Link]
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ResearchGate. (2023). CH Functionalization and Cyclization Reactions Using Hypervalent Iodine Reagents: A Review on Synthetic Applications | Request PDF. Retrieved from [Link]
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ResearchGate. (2017). A Focused Review on Oxidation of Hydrazones Using Hypervalent Iodine Reagents. Retrieved from [Link]
- Ghosh, T., & Mandal, S. K. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(1), 127-134.
- Wang, D.-H., et al. (2007). Oxidative Dehydrogenation of 9,10Dihydroanthracene Catalyzed by 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone/NaNO2.
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Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Retrieved from [Link]
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NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). Retrieved from [Link]
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IIP Series. (n.d.). HYPERVALENT IODINE REAGENTS: VERSATILE REAGENTS IN SYNTHETIC CHEMISTRY. Retrieved from [Link]
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RSC Publishing. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. Retrieved from [Link]
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A Senior Application Scientist's Guide to Spectroscopic Purity Confirmation of Pyrazine 1-oxide
For researchers, scientists, and drug development professionals, the purity of a chemical compound is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and meaningful experimental data are built. Pyrazine 1-oxide, a heterocyclic N-oxide, serves as a crucial building block in the synthesis of various pharmaceutical agents and functional materials. Its reactivity and ultimate performance in any application are directly contingent on its purity. This guide provides an in-depth comparison of spectroscopic methods for confirming the purity of this compound, grounded in practical experience and established scientific principles. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring a robust and self-validating approach to purity assessment.
The Imperative of Purity: Potential Impurities in this compound
The most common synthesis of this compound involves the N-oxidation of pyrazine, often using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA).[1] Understanding this synthetic route is critical as it informs the likely impurities that may be present in the final product. The primary process-related impurities to consider are:
-
Pyrazine: The unreacted starting material.
-
Pyrazine 1,4-dioxide: The product of over-oxidation.
-
Residual Solvents and Reagents: For example, dichloromethane (DCM) from the reaction or ethyl acetate/methanol from chromatography.[1]
A comprehensive purity analysis must, therefore, be capable of detecting and quantifying these specific impurities.
A Comparative Analysis of Spectroscopic Techniques
No single spectroscopic technique is universally superior; each offers a unique lens through which to view the molecular composition of a sample. A multi-faceted approach, leveraging the strengths of different methods, provides the most conclusive evidence of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is arguably the most powerful tool for confirming the identity and purity of this compound. Its high resolution and quantitative nature allow for the unambiguous identification of the target compound and the detection of proton- or carbon-containing impurities.
Expertise & Experience: The key to using NMR for purity assessment lies in understanding the distinct chemical environments of the protons and carbons in this compound compared to its likely impurities. The introduction of the N-oxide group significantly alters the electronic distribution within the aromatic ring, leading to predictable shifts in the NMR spectra.
¹H NMR Spectroscopy
-
Principle: ¹H NMR detects the magnetic environments of hydrogen nuclei. The chemical shift, splitting pattern (multiplicity), and integration of the signals provide detailed structural information.
-
Expected Spectrum of Pure this compound: The molecule has a plane of symmetry, resulting in two sets of chemically equivalent protons. The spectrum is characterized by two doublets in the aromatic region. A typical spectrum in CDCl₃ shows a doublet around 8.50 ppm and another around 8.14 ppm.[1]
-
Detecting Impurities:
-
Pyrazine: This impurity would present a sharp singlet at approximately 8.6 ppm, as all four of its protons are chemically equivalent.[2]
-
Pyrazine 1,4-dioxide: This highly symmetric molecule would also show a singlet, but shifted relative to pyrazine.
-
¹³C NMR Spectroscopy
-
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule.
-
Expected Spectrum of Pure this compound: Due to symmetry, two signals are expected for the aromatic carbons, typically around 147.8 ppm and 134.0 ppm.[1]
-
Detecting Impurities: The single peak of pyrazine or pyrazine 1,4-dioxide would be readily distinguishable from the two-peak spectrum of the mono-oxide.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.
-
Internal Standard (for qNMR): For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a resonance that does not overlap with the analyte signals.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 300 or 400 MHz). Ensure a sufficient number of scans for a good signal-to-noise ratio, especially for ¹³C and for detecting low-level impurities.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard.
-
Analysis: Integrate the signals of this compound and any identified impurities. The purity can be calculated by comparing the relative integrations.
Workflow for NMR Purity Assessment
Caption: Workflow for NMR-based purity analysis of this compound.
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for detecting trace impurities, particularly when coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Expertise & Experience: The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method well-suited for this compound, as it typically yields the protonated molecular ion [M+H]⁺, providing clear molecular weight information.[1] For impurity profiling, the high sensitivity of MS can detect compounds that are not visible by NMR.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
-
Expected Data for Pure this compound: The molecular weight of this compound (C₄H₄N₂O) is 96.09 g/mol .[3] In ESI-MS, a prominent peak at m/z 97.039 should be observed for the [M+H]⁺ ion. HRMS would find a mass very close to the calculated exact mass of 96.0324.[1]
-
Detecting Impurities:
-
Pyrazine (MW 80.09 g/mol ): Would show an [M+H]⁺ ion at m/z 81.[4]
-
Pyrazine 1,4-dioxide (MW 112.09 g/mol ): Would show an [M+H]⁺ ion at m/z 113.[5]
-
LC-MS/MS: This technique is particularly powerful for quantifying impurities in complex mixtures. It offers high sensitivity and specificity, making it ideal for pharmacokinetic studies and trace analysis.[6]
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: Inject the sample into an LC system equipped with a suitable column (e.g., C18 reversed-phase). Develop a gradient elution method to separate the analyte from potential impurities.
-
Mass Spectrometry: The eluent from the LC is directed into the mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an ESI source.
-
Data Acquisition: Acquire data in full scan mode to identify all ions present. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.
-
Analysis: Extract the ion chromatograms for the expected m/z values of this compound and its potential impurities. The presence of peaks at different retention times corresponding to the masses of impurities confirms their presence.
Workflow for LC-MS Purity Confirmation
Caption: Workflow for LC-MS based purity analysis of this compound.
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is a fast and simple technique for verifying the presence of key functional groups and confirming the transformation from the starting material. While not ideal for quantification, it serves as an excellent qualitative check.
Expertise & Experience: The most informative region in the IR spectrum for this analysis is the N-O stretching frequency. The appearance of this strong band and the simultaneous change in the aromatic C-H and ring vibration region compared to the starting material (pyrazine) provide strong evidence for the successful synthesis and purity of the product.
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds.
-
Expected Spectrum of Pure this compound: The key feature is the strong N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region. Other characteristic absorptions include aromatic C-H stretching above 3000 cm⁻¹ and ring vibrations in the 1600-1400 cm⁻¹ range.[7][8]
-
Detecting Impurities:
-
Pyrazine: The spectrum of pyrazine lacks the strong N-O stretch.[9] Its presence as an impurity would result in a weakened or poorly defined N-O band and the appearance of peaks characteristic of pyrazine itself.
-
Pyrazine 1,4-dioxide: This compound would also show a strong N-O stretch, making it difficult to distinguish from the mono-oxide by this band alone. However, differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
-
Experimental Protocol: FTIR (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the background spectrum. Then, apply pressure to the sample with the anvil and collect the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Analysis: Compare the acquired spectrum with a reference spectrum of pure this compound. Pay close attention to the presence and shape of the N-O stretching band and the overall fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Simple Quantitative Tool
UV-Vis spectroscopy is a straightforward method for quantitative analysis and can serve as a quick purity check, provided the impurities have different absorption profiles from the main compound.
Expertise & Experience: The utility of UV-Vis depends on the electronic transitions available to the molecule. Aromatic N-oxides have characteristic π→π* and n→π* transitions. This compound typically exhibits two main absorption bands.[7][8] The position and intensity of these bands are sensitive to the solvent, a phenomenon known as solvatochromism, which can also provide structural clues.[10]
-
Principle: This technique measures the absorption of UV or visible light, which excites electrons from lower to higher energy orbitals. According to the Beer-Lambert law, absorbance is directly proportional to concentration.
-
Expected Spectrum of Pure this compound: Mono-N-oxides of pyrazine generally show two characteristic absorption maxima, one around 216 nm and another at approximately 260 nm.[7][8]
-
Detecting Impurities:
-
Pyrazine: The UV spectrum of pyrazine vapor shows maxima at about 256 nm and 317 nm.[11] The presence of pyrazine could lead to shifts or broadening of the 260 nm band of the N-oxide.
-
Pyrazine 1,4-dioxide: The di-N-oxide has different absorption maxima, typically around 230 nm and 300 nm, which would be clearly distinguishable.[8]
-
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation: Accurately prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, water, or hexane). Prepare a series of dilutions to create a calibration curve.
-
Data Acquisition: Record the UV-Vis spectrum of a sample solution of known concentration (ensuring the absorbance is within the linear range of the instrument, typically 0.1-1.0 AU) from approximately 200 to 400 nm.
-
Analysis: Determine the wavelength of maximum absorbance (λ_max). The purity can be estimated by calculating the molar absorptivity and comparing it to the literature value. The presence of shoulders or unexpected peaks may indicate impurities.
Summary and Comparison of Methods
| Spectroscopic Method | Primary Use | Strengths | Weaknesses |
| ¹H & ¹³C NMR | Structural confirmation, identification and quantification of impurities. | High resolution, quantitative, provides unambiguous structural information. | Lower sensitivity than MS, requires more sample, may not detect non-protonated impurities easily. |
| Mass Spectrometry | Molecular weight confirmation, detection of trace impurities. | Extremely high sensitivity, provides accurate mass, ideal with LC/GC for complex mixtures. | Can be destructive, ionization efficiency varies, generally not directly quantitative without standards. |
| Infrared (IR) | Functional group identification, rapid qualitative check. | Fast, non-destructive, requires minimal sample preparation (ATR). | Primarily qualitative, not suitable for quantifying impurities, limited use for isomeric impurities. |
| UV-Visible | Quantitative analysis, preliminary purity check. | Simple, inexpensive, highly quantitative for pure samples, non-destructive. | Low specificity, overlapping spectra can mask impurities, requires chromophores. |
Conclusion and Recommended Workflow
For the most rigorous confirmation of this compound purity, a multi-technique approach is essential.
-
Initial Screening (IR and MS): Begin with a quick FTIR analysis to confirm the presence of the N-O functional group and a direct infusion MS to verify the correct molecular weight. This provides rapid confirmation that the desired transformation has occurred.
-
Definitive Purity and Structure (NMR): Use high-field ¹H and ¹³C NMR as the definitive tool for structural confirmation and to identify and quantify any process-related impurities like residual pyrazine.
-
Trace Analysis (LC-MS): If the application requires very high purity (e.g., for pharmaceutical use), employ LC-MS to detect and identify trace-level impurities that may not be visible by NMR.
By integrating these methods, researchers and drug development professionals can establish a self-validating system of analysis. This ensures that the this compound used in their work is of the highest possible purity, leading to reliable, accurate, and reproducible results.
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Montana State University. Chemistry 326: Experiment #2. [Link]
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A Comparative Guide to the Efficacy of Pyrazine 1-Oxide and Other N-Oxides in Synthesis
Introduction: The Versatile Role of Heterocyclic N-Oxides in Modern Synthesis
Heterocyclic N-oxides, a class of compounds characterized by an N→O coordinate covalent bond on a nitrogen-containing aromatic ring, have evolved from mere curiosities to indispensable tools in the synthetic chemist's arsenal. Their unique electronic nature imbues them with a rich and varied reactivity profile that is often complementary or superior to their parent heterocycles. The N-oxide moiety fundamentally alters the electron distribution within the aromatic ring, simultaneously creating an oxygen-centered nucleophile/base and modulating the reactivity of the ring carbons. This dual nature makes them powerful reagents and intermediates in a wide array of transformations, including their use as mild oxidants, directing groups for C-H functionalization, precursors for nucleophilic and electrophilic substitutions, and photoactivatable reagents.[1][2]
This guide provides an in-depth comparison of the synthetic efficacy of Pyrazine 1-oxide against other commonly employed N-oxides, primarily Pyridine N-oxide and Pyridazine N-oxide. We will explore the underlying electronic properties that dictate their reactivity, compare their performance in key synthetic applications with supporting data, and provide validated experimental protocols to illustrate their practical use.
Understanding the Reactivity Landscape of N-Oxides
The synthetic utility of an N-oxide is governed by the interplay of several factors, including the electronic nature of the parent heterocycle, the stability of intermediates, and the reaction conditions. The oxygen atom can act as an internal source of electrons, donating into the ring via resonance, which activates the ortho and para positions towards electrophilic attack. Conversely, the polarized N-O bond makes the oxygen a prime target for electrophiles (e.g., protonation, acylation), which in turn dramatically increases the ring's susceptibility to nucleophilic attack.
Caption: General reactivity pathways for heterocyclic N-oxides.
This compound: A Modulator of an Electron-Deficient System
Pyrazine is an electron-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms in a 1,4-relationship.[3][4] This inherent electron deficiency makes the parent pyrazine ring generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack. The introduction of an N-oxide functionality significantly alters this reactivity profile.
Electronic Effects: The N-oxide group in this compound can donate electron density into the ring through resonance, similar to Pyridine N-oxide. This donation partially counteracts the inductive withdrawal of the nitrogen atoms, making the ring more amenable to certain transformations. However, the presence of the second nitrogen atom still renders the overall system more electron-poor than Pyridine N-oxide.
Key Synthetic Applications:
-
Synthesis of Substituted Pyrazines: this compound serves as an excellent intermediate for preparing substituted pyrazines that are otherwise difficult to access. The N-oxide group can direct substitution reactions before being removed via deoxygenation.[5][6]
-
Ligand in Coordination Chemistry: The oxygen atom of the N-oxide and the second nitrogen atom provide multiple coordination sites, making pyrazine N-oxides versatile ligands in the synthesis of coordination polymers and magnetic materials.[7]
-
C-H Activation: While less common than pyridine N-oxides, pyrazine N-oxides can participate in C-H activation reactions, often mediated by transition metal catalysts.[8]
Comparative Efficacy: this compound vs. Other N-Oxides
The choice of N-oxide is critical and depends entirely on the desired transformation. A direct comparison with Pyridine N-oxide and Pyridazine N-oxide reveals distinct advantages and limitations for each.
This compound vs. Pyridine N-Oxide
Pyridine N-oxide is arguably the most studied and utilized heterocyclic N-oxide. Its comparison with this compound highlights the subtle yet crucial effects of the second nitrogen atom.
Key Differences in Reactivity:
-
Electrophilic Aromatic Substitution (EAS): Pyridine N-oxide is famously used to facilitate EAS reactions (e.g., nitration) at the 4-position, a reaction that is extremely difficult on pyridine itself.[9] The N-oxide's ability to donate electron density strongly activates this position. While this compound also possesses this capability, the overall electron-deficient nature of the pyrazine ring makes it less reactive in EAS compared to Pyridine N-oxide.
-
Nucleophilic Substitution: Both N-oxides can be activated by reagents like POCl₃ to undergo nucleophilic substitution. The resulting activated species are highly electrophilic, allowing for the introduction of nucleophiles at the 2- and 4-positions.[10]
-
Hydrogen Atom Transfer (HAT) Catalysis: In the realm of photoredox catalysis, Pyridine N-oxides have emerged as exceptional HAT agents.[11] Upon single-electron oxidation, they form highly reactive oxygen-centered radicals capable of abstracting strong C-H bonds. The efficacy can be finely tuned by modifying substituents on the pyridine ring. There is less literature on this compound in this specific role, suggesting Pyridine N-oxides are currently the superior choice for this application due to their well-studied and tunable nature. The additional nitrogen in pyrazine likely alters the electronic properties and bond dissociation energy of the key radical intermediate.
Caption: Comparison of electronic effects in N-oxides.
This compound vs. Pyridazine N-Oxide
Pyridazine N-oxides, with their adjacent nitrogen atoms, exhibit unique photochemical reactivity that sets them apart from both pyrazine and pyridine N-oxides.
-
Photoactivated Oxygen Source: A key application of certain pyridazine N-oxides is their ability to release atomic oxygen, O(³P), upon UV or visible light irradiation.[12] This makes them valuable photoactivatable surrogates for this highly reactive species, enabling challenging C-H oxidation reactions under mild conditions. This pathway is not a characteristic reaction of this compound.
-
Photochemical Rearrangements: Pyridazine N-oxides can undergo photochemical ring-opening and rearrangement reactions to furnish other valuable heterocyclic scaffolds, such as pyrazoles and 2-aminofurans.[13] This synthetic utility is specific to the pyridazine framework and provides a powerful tool for generating molecular diversity.
Comparative Data Summary
| Feature | This compound | Pyridine N-Oxide | Pyridazine N-Oxide |
| Parent Ring Nature | Strongly Electron-Deficient | Electron-Deficient | Electron-Deficient |
| pKa (conjugate acid) | ~ -1.5 (estimated) | 0.79[2] | N/A |
| Primary Application | Synthesis of substituted pyrazines[5], Ligand design[7] | Directing group for EAS[9], HAT agent in photocatalysis[11] | Photoactivated O(³P) source[12], Photochemical rearrangements[13] |
| Key Advantage | Access to complex pyrazine derivatives. | Highly tunable for C-H functionalization, well-established reactivity. | Unique photochemical reactivity, generation of atomic oxygen. |
| Limitation | Less studied in photocatalysis, ring is less activated than PNO. | Can be susceptible to over-reduction during deoxygenation. | Requires photochemical setup, substrate scope can be specific. |
Experimental Protocols
To provide a practical context, the following are detailed, representative protocols for key transformations involving different N-oxides.
Protocol 1: Synthesis of 2-Chloropyrazine via this compound
This two-step protocol demonstrates the use of this compound to facilitate nucleophilic substitution, followed by deoxygenation.
Caption: Workflow for 2-Chloropyrazine synthesis.
Step A: Chlorination
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, place this compound (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (initial): Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture over crushed ice in a beaker.
-
Neutralization: Cautiously neutralize the acidic solution with solid sodium bicarbonate or a saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 2-chlorothis compound, is often used directly in the next step.
Step B: Deoxygenation
-
Setup: Dissolve the crude 2-chlorothis compound from Step A in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus trichloride (PCl₃, 1.5 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the deoxygenation by TLC.
-
Work-up: Once complete, carefully quench the reaction by slowly adding water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 2-chloropyrazine.
Protocol 2: Photocatalytic C-H Alkylation using 4-CN-Pyridine N-Oxide as a HAT Catalyst
This protocol is based on established methods for using Pyridine N-oxides as HAT precursors in photoredox catalysis.[11]
-
Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the acridinium photoredox catalyst (e.g., [Mes-Acr-Me]⁺ClO₄⁻, 1 mol%), 4-cyano-pyridine N-oxide (10 mol%), the alkylating agent (e.g., a Michael acceptor, 1.0 eq), and the C-H substrate (e.g., cyclohexane, 5.0 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., acetonitrile, 0.1 M).
-
Degassing: Seal the vial and sparge the solution with nitrogen or argon for 15 minutes to remove oxygen.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Monitoring: Monitor the reaction by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the desired alkylated product.
Conclusion
While Pyridine N-oxide remains a dominant and versatile reagent, particularly in the rapidly expanding field of photoredox-mediated C-H functionalization, this compound holds significant value as a strategic intermediate. Its efficacy shines in the synthesis of complex, substituted pyrazines, where the N-oxide acts as a disposable handle to control reactivity and regioselectivity. The choice between this compound and other N-oxides is not a matter of universal superiority but of strategic selection based on the synthetic goal. For photochemical generation of atomic oxygen or complex molecular rearrangements, Pyridazine N-oxides offer unique and powerful pathways. A thorough understanding of the electronic properties and established reactivity of each N-oxide class is paramount for the rational design of efficient and innovative synthetic routes.
References
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Recent Advances in the Photochemistry of Heterocyclic N-Oxides and Their Derivatives. Available at: [Link]
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Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Available at: [Link]
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Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Available at: [Link]
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Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Available at: [Link]
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Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic. Available at: [Link]
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Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Organic Chemistry Portal. Available at: [Link]
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Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides. PubMed. Available at: [Link]
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Visible light photocatalysed deoxygenation of N‐heterocycles N‐oxides. ResearchGate. Available at: [Link]
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Pyrazine and its derivatives- synthesis and activity-a review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
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Visible-Light Photocatalyzed Deoxygenation of N-Heterocyclic N-Oxides. Semantic Scholar. Available at: [Link]
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A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. International Research Journal of Modernization in Engineering Technology and Science. Available at: [Link]
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SNH Reactions of Pyrazine NOxides and 1,2,4Triazine 4Oxides with CH-Active Compounds. ResearchGate. Available at: [Link]
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Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science. Available at: [Link]
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Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. Available at: [Link]
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Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society. Available at: [Link]
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Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]
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Deoxygenation of Aza-aromatics. Organic Chemistry Portal. Available at: [Link]
-
Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. Available at: [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]
-
Pyridine N-Oxides. Baran Lab, Scripps Research. Available at: [Link]
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Pyridine-N-oxide. Wikipedia. Available at: [Link]
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Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. Available at: [Link]
-
Pyridine Lecture Notes. Available at: [Link]
-
Examples of C–H bond activation of pyrazine at low-valent polynuclear metal centers. ResearchGate. Available at: [Link]
-
This compound. PubChem, National Institutes of Health. Available at: [Link]
-
Chiral 4-Aryl-pyridine-N-oxide Nucleophilic Catalysts: Design, Synthesis, and Application in Acylative Dynamic Kinetic Resolution. ACS Publications. Available at: [Link]
-
Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. ACS Organic & Inorganic Au. Available at: [Link]
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The electronic structures of pyridine-N-oxide and related compounds. Semantic Scholar. Available at: [Link]
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Enhancing the magnetic performance of pyrazine-N-oxide bridged dysprosium chains through controlled variation of ligand coordination modes. Dalton Transactions. Available at: [Link]
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Pyridine N‐Oxide. ResearchGate. Available at: [Link]
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Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. Available at: [Link]
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A Comparative Guide to the Mechanistic Pathways of Pyrazine 1-Oxide Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pyrazine 1-Oxide as a Versatile Reagent
This compound, a derivative of the aromatic heterocycle pyrazine, has emerged as a reagent of significant interest in organic synthesis. Its unique electronic properties, stemming from the N-oxide functionality, render it a versatile tool capable of participating in a range of reactions, most notably as a directing group and internal oxidant in transition metal-catalyzed C-H functionalization. The N-oxide motif alters the electron density of the pyrazine ring, making the C-H bonds ortho to the nitrogen atom susceptible to activation. This guide will primarily focus on the mechanistic intricacies of these palladium-catalyzed reactions, while also exploring alternative, non-metallic activation pathways to provide a comprehensive comparative framework.
Palladium-Catalyzed C-H Functionalization: The Dominant Mechanistic Paradigm
The most well-documented and synthetically valuable reactions mediated by this compound involve palladium-catalyzed C-H activation. These transformations, such as direct arylation and alkenylation, allow for the construction of complex bi-aryl and vinyl-substituted pyrazine scaffolds, which are prevalent in medicinal chemistry and materials science.
The Prevailing Mechanism: A Cooperative Bimetallic Catalytic Cycle
While extensive mechanistic studies specifically on this compound are still emerging, a robust mechanistic framework has been established for the analogous, and more extensively studied, pyridine N-oxide.[1][2] Experimental and kinetic evidence strongly suggests that the reaction does not proceed through a simple, monometallic C-H activation at a single palladium center. Instead, a more complex, cooperative catalytic cycle involving two distinct palladium species is operative.[1]
The key steps, adapted for this compound, are as follows:
-
Formation of the Active C-H Activating Species: The reaction is initiated by the decomposition of a pre-catalyst, such as Pd(OAc)₂, in the presence of ligands (if any) to generate a cyclometalated palladium complex. This species is the true catalyst responsible for the C-H bond cleavage.
-
Rate-Determining C-H Activation: The cyclometalated palladium complex reacts with this compound in the rate-determining step to cleave the C-H bond at the ortho position, forming a palladated pyrazine N-oxide intermediate.
-
Intermediate Transfer and Reductive Elimination: The newly formed heteroaryl-palladium species then transfers the pyrazine N-oxide moiety to a second palladium center, which carries the coupling partner (e.g., an aryl group from an organometallic reagent or generated in situ). The final carbon-carbon bond is formed via reductive elimination from this second palladium center, regenerating the active catalytic species.
This cooperative catalysis model explains several experimental observations, including reaction kinetics that are dependent on the concentration of the cyclometalated palladium species but not on the concentration of the second palladium complex.[2]
Figure 1: A proposed cooperative bimetallic catalytic cycle for the Pd-catalyzed direct arylation of this compound.
Performance Comparison: this compound vs. Alternatives
A key consideration for synthetic chemists is the efficiency and selectivity of a given reagent compared to other available options. While a single study with a comprehensive side-by-side comparison is not available, we can collate data from various sources to build a comparative picture. The primary application of this compound in this context is as a directed oxidant in C-H functionalization.
| Reaction Type | Substrate | Reagent/Catalyst System | Yield (%) | Reference |
| Direct Arylation | This compound + Benzene | Pd(OAc)₂, Ag₂CO₃ | 75 | [3] |
| Direct Arylation | Pyridine N-Oxide + Benzene | Pd(OAc)₂, Ag₂CO₃ | 85 | [3] |
| Direct Alkenylation | This compound + Ethyl Acrylate | Pd(OAc)₂, Ag₂CO₃, Pyridine | 72 | [3] |
| Direct Alkenylation | Pyridine N-Oxide + Ethyl Acrylate | Pd(OAc)₂, Ag₂CO₃, Pyridine | 88 | [3] |
Analysis of Performance:
From the available data, it is evident that this compound is a highly viable substrate for palladium-catalyzed direct C-H functionalization, affording good to excellent yields.[3] In direct comparison with pyridine N-oxide under similar conditions, this compound appears to provide slightly lower yields. This could be attributed to the different electronic nature of the pyrazine ring, which is more electron-deficient than pyridine. This increased electron deficiency might influence the rate of C-H activation or the stability of the intermediates in the catalytic cycle. However, the yields are still synthetically useful, establishing this compound as a valuable tool for accessing functionalized pyrazine derivatives.
Experimental Protocol: Palladium-Catalyzed Direct Arylation of this compound with Benzene
This protocol is based on the conditions reported by Chang and coworkers.[3]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Benzene (analytical grade)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere reactions
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.5 mmol, 1.0 equiv).
-
Add silver(I) carbonate (1.1 mmol, 2.2 equiv) and palladium(II) acetate (0.05 mmol, 10 mol%).
-
Add benzene (20 mmol, 40 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylthis compound.
Alternative Mechanistic Pathways: Beyond Transition Metals
While palladium catalysis is the most developed area, it is crucial for researchers to be aware of other potential reactive pathways that this compound can undergo, particularly under thermal or photochemical conditions. These non-metallic pathways offer alternative strategies for functionalization and can sometimes be more environmentally benign.
Photochemical Reactions: Ring-Opening and Oxygen Atom Transfer
Studies on the photochemistry of pyridazine N-oxides, which are isomers of pyrazine N-oxides, have revealed fascinating and complex reaction manifolds.[4][5] Upon irradiation with UV light, these N-oxides can undergo deoxygenation to generate atomic oxygen [O(³P)], a highly reactive species capable of mediating C-H oxidation reactions.[5]
Alternatively, photoisomerization can lead to transient intermediates like diazoenones, which can be trapped or undergo thermal cyclization to yield different heterocyclic scaffolds, such as pyrazoles.[4] While detailed photochemical studies on this compound itself are less common, the principles established for its isomers suggest a rich and underexplored area of reactivity.
Figure 2: Potential photochemical reaction pathways for this compound, by analogy with its isomers.
Comparison of Mechanistic Approaches:
| Feature | Palladium-Catalyzed C-H Functionalization | Photochemical Activation |
| Activation Method | Transition metal catalysis (Pd) | UV light irradiation |
| Key Intermediate | Palladated pyrazine N-oxide | Excited state, atomic oxygen, diazoenones |
| Typical Products | C-C coupled products (bi-aryls, vinyls) | Deoxygenated pyrazine, oxidized substrates, rearranged heterocycles |
| Selectivity | High regioselectivity at the ortho position | Can be less selective, multiple competing pathways |
| Advantages | High yields, predictable selectivity, broad scope | Metal-free, potential for novel transformations |
| Disadvantages | Cost and toxicity of palladium, need for oxidants | Often lower yields, requires specialized equipment, potential for complex product mixtures |
Conclusion and Future Outlook
This compound is a versatile and powerful reagent, particularly in the realm of palladium-catalyzed C-H functionalization. The prevailing evidence points towards a cooperative bimetallic mechanism, analogous to that of pyridine N-oxide, which provides a reliable platform for the synthesis of ortho-functionalized pyrazines. While its performance may be slightly attenuated compared to pyridine N-oxide in some cases, it remains a highly effective tool.
The exploration of alternative, non-metallic activation pathways, such as photochemistry, is a promising and underdeveloped area. Elucidating the mechanisms of these reactions could unlock novel synthetic transformations and provide more sustainable routes to complex pyrazine derivatives. Future research should focus on detailed mechanistic studies (both experimental and computational) specifically on this compound to move beyond analogies and on the development of catalytic systems that can harness its full potential under milder and more economical conditions.
References
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Chang, S. et al. Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society2008 , 130 (29), 9254–9256. [Link]
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Driess, M. et al. Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Thesis2017 . [Link]
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Gevorgyan, V. et al. LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Organic & Biomolecular Chemistry2019 , 17 (4), 823-827. [Link]
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Blackstock, S. C. et al. Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. Heterocyclic Communications2001 , 7 (4), 307-312. [Link]
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Chuang, S.-C. et al. Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. The Journal of Organic Chemistry2015 , 80 (1), 441-451. [Link]
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Hartwig, J. F. et al. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society2012 , 134 (8), 3683–3686. [Link]
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A Comparative Guide to Catalytic C-H Functionalization: Benchmarking Pyrazine 1-Oxide Directed Synthesis Against Traditional Methods
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the imperative for efficient and selective molecular construction is paramount. Carbon-hydrogen (C-H) bond functionalization has emerged as a transformative strategy, offering a more atom-economical and streamlined alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. This guide provides an in-depth, objective comparison of a contemporary catalytic approach—utilizing the directing capabilities of the pyrazine 1-oxide moiety—against a traditional palladium-catalyzed C-H arylation protocol. Through experimental data and mechanistic insights, we aim to equip researchers, scientists, and drug development professionals with a clear understanding of the performance, advantages, and underlying principles of this evolving technology.
The choice of catalyst and directing group is critical to the success of a C-H activation strategy. Heteroaromatic N-oxides, such as this compound, have garnered significant attention as powerful directing groups and ligands in their own right.[1] The oxygen atom of the N-oxide can coordinate to a metal center, positioning the catalyst in close proximity to a specific C-H bond, thereby enabling high regioselectivity that can be difficult to achieve with conventional methods.[2] This guide will focus on the palladium-catalyzed direct arylation of heteroaromatic N-oxides as a case study to benchmark performance.
The Benchmarking Reaction: Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation is a powerful tool for forging carbon-carbon bonds, directly coupling an aromatic C-H bond with an aryl halide or equivalent. This reaction is central to the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.
-
Traditional Approach (System A): A common approach involves the use of a palladium catalyst, often with a phosphine or N-heterocyclic carbene (NHC) ligand, to couple a C-H bond of one arene with an aryl halide. While effective, these methods can sometimes suffer from a lack of regioselectivity, especially with substrates bearing multiple C-H bonds, and may require harsh reaction conditions.
-
N-Oxide Directed Approach (System B): In this strategy, the N-oxide functionality, as seen in this compound, acts as an endogenous directing group.[2] This directs the palladium catalyst to a specific ortho C-H bond, leading to highly selective arylation. This approach leverages the inherent structure of the substrate to control the reaction outcome, often under milder conditions.
Experimental Protocols
To ensure a valid comparison, the following generalized protocols are based on established literature procedures for palladium-catalyzed C-H arylation.
Caption: General workflow for catalytic C-H arylation experiments.
This protocol represents a typical procedure where regioselectivity is dependent on the inherent reactivity of the substrate's C-H bonds rather than a directing group.
-
Preparation: To an oven-dried reaction vial, add the arene substrate (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).
-
Reaction Setup: Seal the vial with a septum and purge with an inert atmosphere (N₂ or Argon) for 10 minutes.
-
Solvent Addition: Add anhydrous DMA (3 mL) via syringe.
-
Execution: Place the vial in a preheated oil bath at 120 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the arylated product.
This protocol demonstrates the power of the N-oxide as a directing group to achieve high regioselectivity.[2]
-
Preparation: To an oven-dried reaction vial, add the this compound substrate (1.0 mmol), the unactivated arene coupling partner (e.g., benzene, 5.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (1.5 mmol) as the oxidant.
-
Reaction Setup: Seal the vial with a screw cap. An inert atmosphere is often not strictly required but can be beneficial.
-
Execution: Place the vial in a preheated oil bath at 130 °C and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and filter through a pad of celite, washing the pad with additional dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the ortho-arylated this compound.
Performance Benchmark: A Comparative Analysis
The following table summarizes the expected performance of the two systems based on data synthesized from representative literature.[2] The N-oxide directed system demonstrates significant advantages in terms of selectivity and, in some cases, yield for specific ortho-functionalization.
| Metric | System A: Traditional Catalysis | System B: this compound Directed | Rationale & Causality |
| Typical Yield | 40-80% | 60-95% | The directing effect of the N-oxide pre-concentrates the catalyst near the target C-H bond, leading to a more efficient catalytic cycle and often higher yields. |
| Regioselectivity | Often poor; mixture of isomers | Excellent; exclusively ortho-arylation | The N-oxide oxygen coordinates to the palladium center, forming a stable five-membered cyclometalated intermediate that locks in the geometry for ortho C-H activation.[2] |
| Substrate Scope | Broad for arenes, but limited by electronic bias. | Effective for various N-oxides (pyrazine, pyridine, quinoxaline) and unactivated arenes.[2] | The directing group overrides the intrinsic electronic preferences of the C-H bonds, allowing for functionalization that is complementary to traditional methods. |
| Reaction Conditions | 100-140 °C, 12-48 h | 110-130 °C, 12-24 h | Conditions are broadly similar, but the high efficiency of the directed reaction can sometimes allow for shorter reaction times. |
| Key Additives | Base (e.g., K₂CO₃, Cs₂CO₃), Ligand | Oxidant (e.g., Ag₂CO₃, AgOAc) | System A requires a base for the catalytic cycle. System B operates via an oxidative C-H activation pathway, necessitating a stoichiometric oxidant to regenerate the active Pd(II) catalyst. |
Mechanistic Insights: The Role of the N-Oxide
The remarkable regioselectivity observed in System B is a direct consequence of the N-oxide's ability to act as a chelating directing group. The generally accepted catalytic cycle for this transformation is depicted below.
Caption: Proposed catalytic cycle for Pd-catalyzed C-H arylation directed by this compound.
-
Coordination and C-H Activation: The cycle begins with the coordination of the this compound to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho C-H bond is cleaved to form a stable five-membered palladacycle intermediate (I) . This step is the root of the reaction's high regioselectivity.
-
Oxidative Addition/Arene Coordination: The arene coupling partner coordinates to the palladium center. While the exact mechanism can be debated, it leads to a high-valent Pd(IV) intermediate (II) .
-
Reductive Elimination: This crucial step involves the formation of the new C-C bond, coupling the pyrazine and arene fragments. This process regenerates a lower-valent palladium species, typically Pd(0).
-
Catalyst Regeneration: A stoichiometric oxidant, such as silver carbonate (Ag₂CO₃), is required to re-oxidize the Pd(0) back to the active Pd(II) state, allowing the catalytic cycle to continue.[2]
This mechanism contrasts with many traditional cross-coupling cycles that proceed through a Pd(0)/Pd(II) couple and do not involve a substrate-directed C-H activation step. The trustworthiness of this protocol is high because the outcome—exclusive ortho-arylation—is a direct and verifiable consequence of the proposed cyclometalated intermediate.
Conclusion
This guide demonstrates that this compound and related heteroaromatic N-oxides are not merely passive substrates but powerful tools for directing catalytic reactions. When benchmarked against traditional palladium-catalyzed C-H arylation, the N-oxide directed strategy offers a compelling advantage in regioselectivity , transforming a potentially complex problem of isomeric mixtures into a predictable and high-yielding synthesis of a single product.
For researchers in drug development, this level of control is invaluable. It allows for the late-stage functionalization of complex heterocyclic cores with a precision that minimizes purification challenges and accelerates the synthesis of target molecules and their analogs. While traditional methods remain indispensable for many applications, the strategic incorporation of directing groups like N-oxides represents a sophisticated and highly effective approach to modern catalytic synthesis. The causality is clear: by designing substrates that actively participate in the catalytic cycle, we can achieve levels of performance and selectivity that are otherwise unattainable.
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A Head-to-Head Comparison of Pyrazine 1-Oxide Synthesis Routes: A Guide for Researchers
Pyrazine 1-oxides are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyrazine ring, facilitating a range of chemical transformations that are otherwise challenging with the parent heterocycle. This guide provides a detailed, head-to-head comparison of the most prevalent synthetic routes to pyrazine 1-oxides, offering field-proven insights and experimental data to aid researchers in selecting the optimal method for their specific application.
Direct Oxidation of Pyrazines: The Workhorse Approach
The most common and straightforward strategy for synthesizing pyrazine 1-oxides is the direct oxidation of the corresponding pyrazine. This approach leverages a variety of oxidizing agents, each with its own set of advantages and limitations.
Peroxy Acid Oxidation
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are powerful and effective reagents for the N-oxidation of pyrazines.[2][3] The reaction proceeds via an electrophilic attack of the peroxy acid's outer oxygen atom on the nitrogen of the pyrazine ring.
Mechanism of Peroxy Acid Oxidation:
The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or chloroform at or below room temperature. The choice of peroxy acid can influence the reaction's efficiency, with m-CPBA often being favored due to its commercial availability and relative stability.[4]
Experimental Protocol: N-Oxidation of 2,5-Dimethylpyrazine with m-CPBA
-
Dissolve 2,5-dimethylpyrazine (1.0 g, 9.25 mmol) in 20 mL of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (77%, 2.2 g, 9.71 mmol, 1.05 equivalents) in 30 mL of DCM.
-
Add the m-CPBA solution dropwise to the pyrazine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the resulting m-chlorobenzoic acid.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Hydrogen Peroxide-Based Systems
Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the formation of water as the only byproduct.[5] However, its reactivity is often insufficient for the direct oxidation of electron-deficient heterocycles like pyrazine. Consequently, it is typically used in conjunction with a carboxylic acid (forming a peroxy acid in situ) or a metal catalyst.[6][7]
Common H₂O₂ Systems:
-
H₂O₂ in Acetic Acid: This classic combination generates peracetic acid in situ, which then acts as the primary oxidant.[6] While effective, this method can require elevated temperatures and longer reaction times.
-
H₂O₂ with Metal Catalysts: Catalysts such as methyltrioxorhenium (MTO) can significantly enhance the efficiency of H₂O₂-mediated oxidations, allowing for milder reaction conditions and higher yields.[4] Vanadium-based catalysts in combination with pyrazine-2-carboxylic acid have also been shown to be effective.[8][9]
Experimental Protocol: N-Oxidation of Pyrazine with H₂O₂/Acetic Acid
-
To a solution of pyrazine (5.0 g, 62.4 mmol) in 50 mL of glacial acetic acid, add 30% aqueous hydrogen peroxide (10.6 mL, 93.6 mmol, 1.5 equivalents).
-
Heat the mixture to 70-80 °C and maintain this temperature for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate (Na₂CO₃).
-
Extract the product with chloroform or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude pyrazine 1-oxide.
Other Oxidizing Agents
-
OXONE®: This potassium peroxymonosulfate-based reagent is a versatile and convenient oxidant. It has been shown to be particularly efficient for the preparation of pyrazine N,N'-dioxides.[10]
-
Dimethyldioxirane (DMDO): Generated in situ from acetone and OXONE®, DMDO is a powerful yet mild oxidant. Its use can be advantageous for the synthesis of hydrophilic pyrazine N-oxides, as the workup procedure is often simpler.[10]
Cyclization Routes: Building the Ring and N-Oxide Simultaneously
An alternative to direct oxidation is the construction of the this compound ring from acyclic precursors. These methods offer the advantage of installing substituents at specific positions during the ring-forming process.[11][12]
Metal-Free [5+1] Oxidative Cycloaddition
A more recent development involves the metal-free [5+1] cycloaddition of 1,5-enynes with tert-butyl nitrite. This method allows for the synthesis of trisubstituted pyrazine 1-oxides with good yields.[13][14]
Mechanism of [5+1] Cycloaddition:
The reaction is initiated by the generation of a nitric oxide radical from tert-butyl nitrite, which then participates in a cascade of radical addition and cyclization steps to form the this compound ring.
Experimental Protocol: Synthesis of a Trisubstituted this compound via [5+1] Cycloaddition
-
To a solution of the 1,5-enyne (0.2 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a sealed tube, add tert-butyl nitrite (0.4 mmol, 2.0 equivalents).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound.[13]
Condensation of α-Amino Aldehyde/Ketone Derivatives
The condensation of α-amino aldehydes or ketones, often generated in situ, can lead to the formation of dihydropyrazines, which are then oxidized to pyrazines.[15][16][17] By carefully choosing the precursors and reaction conditions, this approach can be adapted to yield pyrazine 1-oxides. For instance, the reaction of α-amino nitriles with α-hydroxyimino carbonyl compounds can produce 2-aminopyrazine 1-oxides.[18]
Comparison of Synthesis Routes
| Route | Oxidant/Reagents | Typical Yields | Advantages | Disadvantages |
| Peroxy Acid Oxidation | m-CPBA, Peracetic Acid | 60-95% | High yields, broad substrate scope, reliable.[4] | Potential safety hazards with peroxy acids, acidic byproducts require neutralization.[3] |
| H₂O₂/Acetic Acid | Hydrogen Peroxide, Acetic Acid | 50-80% | Inexpensive reagents, environmentally benign byproduct (water).[6] | Often requires higher temperatures and longer reaction times, may not be suitable for sensitive substrates. |
| H₂O₂/Metal Catalyst | H₂O₂, MTO, Vanadium complexes | 70-95% | High yields, milder conditions than H₂O₂/AcOH.[4][8] | Cost and toxicity of metal catalysts, potential for catalyst poisoning. |
| [5+1] Cycloaddition | 1,5-enynes, tert-butyl nitrite | 38-71% | Access to highly substituted pyrazine 1-oxides, metal-free.[13] | Limited to specific substitution patterns, requires synthesis of enyne precursors. |
| Condensation Routes | α-amino aldehydes/ketones | Variable | Builds complexity and substitution patterns directly.[15][17] | Often involves multi-step sequences to prepare precursors, may have lower overall yields. |
Conclusion
The choice of synthetic route for pyrazine 1-oxides depends heavily on the desired substitution pattern, scale of the reaction, and the available starting materials. For simple, unsubstituted or alkyl-substituted pyrazines, direct oxidation with peroxy acids or catalyzed hydrogen peroxide systems offers a reliable and high-yielding approach. For the synthesis of more complex, highly substituted pyrazine 1-oxides, cyclization strategies like the [5+1] cycloaddition provide a powerful tool for constructing the heterocyclic core with the desired functionalities in place. Researchers should carefully consider the trade-offs between yield, cost, safety, and substrate scope when selecting the most appropriate method for their specific synthetic goals.
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DFT calculations to compare the reactivity of Pyrazine 1-oxide and its analogs
An In-Depth Guide to Comparing the Reactivity of Pyrazine 1-Oxide and its Analogs using Density Functional Theory (DFT) Calculations
For Researchers, Scientists, and Drug Development Professionals
The Scientific Imperative: Why Reactivity Matters for Pyrazine N-Oxides
This compound and its analogs are foundational scaffolds in drug development, appearing in molecules for treating a range of diseases. The N-oxide moiety dramatically alters the electronic properties of the parent pyrazine ring, influencing its interactions with biological targets and its susceptibility to metabolic transformation.[1] The low reactivity of the basic azine ring towards electrophilic substitution can be overcome by N-oxidation, which perturbs the frontier molecular orbitals of the system.[2] Predicting how substituents on the pyrazine ring modulate this reactivity is a key challenge that can be efficiently addressed with computational chemistry.
Density Functional Theory (DFT) has emerged as a premier tool for this purpose. Specifically, Conceptual DFT (CDFT) provides a powerful framework that translates calculated electronic properties into intuitive chemical concepts and reactivity indices.[3][4][5] This guide will walk you through the theory, application, and interpretation of DFT calculations to generate a comparative reactivity profile for this important class of molecules.
The Theoretical Toolkit: Conceptual DFT Reactivity Descriptors
Conceptual DFT provides a language to understand and predict how and where chemical reactions will occur based on the electron density of a molecule.[4] We can broadly classify the key descriptors into two categories: global and local.
-
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.[6][7]
-
Electronegativity (χ), Chemical Hardness (η), and Global Electrophilicity (ω): These indices are calculated from the HOMO and LUMO energies and provide a more quantitative measure of reactivity. Hardness (η) measures resistance to change in electron distribution, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.[8][9]
-
-
Local Reactivity Descriptors: These indices pinpoint where on the molecule a reaction is most likely to occur.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic potential on the surface of a molecule. It visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), which are prone to nucleophilic attack.[6][9]
-
Fukui Functions (ƒ(r)): This is a more sophisticated local descriptor that quantifies the change in electron density at a specific point when an electron is added or removed. By condensing these values to individual atoms, we can predict the most reactive sites for:
-
Experimental Protocol: A Validated Computational Workflow
This section details a step-by-step methodology for performing the DFT calculations using the Gaussian software suite, a widely used package in computational chemistry.[10][11] The principles are transferable to other quantum chemistry software.
Step 1: Molecular Structure Generation
-
Action: Build the 3D structures of this compound and its selected analogs (e.g., 4-methylthis compound and 4-nitrothis compound) using a molecular builder like GaussView.
-
Causality: An accurate initial 3D structure is necessary for the subsequent geometry optimization to find the true energy minimum efficiently.
Step 2: Geometry Optimization and Frequency Analysis
-
Action: Perform a geometry optimization followed by a frequency calculation.
-
Causality: The optimization locates the most stable conformation of the molecule (a minimum on the potential energy surface).[10] The subsequent frequency calculation is a critical validation step; the absence of any imaginary (negative) frequencies confirms that the optimized structure is a true minimum and not a transition state.[10][11]
-
Recommended Level of Theory:
-
Functional: B3LYP. This hybrid functional is a workhorse in computational organic chemistry, providing a good balance of accuracy and computational cost for systems like these.[6][11]
-
Basis Set: 6-311++G(d,p). This is a robust basis set that provides a good description of electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron density, which is crucial for heterocyclic systems.[6][12]
-
-
Sample Gaussian Input File:
Step 3: Calculation of Global and Local Reactivity Descriptors
-
Action (Global): From the output file of the optimized structure, extract the energies of the HOMO and LUMO. Use these values to calculate the global reactivity indices using the following equations (based on Koopmans' theorem):
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2
-
Electronegativity (χ) = (I + A) / 2
-
Global Electrophilicity (ω) = χ² / (2η)
-
-
Action (Local - Fukui Functions): To calculate the condensed Fukui functions via the finite difference approximation, perform two additional single-point energy calculations using the optimized geometry from Step 2:
-
One calculation for the cation (charge +1, doublet spin multiplicity).
-
One calculation for the anion (charge -1, doublet spin multiplicity).
-
The Fukui functions are then derived from the differences in atomic charges (e.g., Mulliken or NBO charges) between the neutral, cationic, and anionic states.[6]
-
-
Action (Local - MEP): Generate the Molecular Electrostatic Potential map. This is a standard visualization that can be created in GaussView or other analysis software directly from the calculation output.
Below is a visual representation of the computational workflow.
Caption: Computational workflow for DFT-based reactivity analysis.
Comparative Analysis: this compound and Substituted Analogs
To illustrate the power of this approach, we will compare the parent This compound (PZO) with two analogs: 4-Methylthis compound (Me-PZO) , which has an electron-donating group (EDG), and 4-Nitrothis compound (NO2-PZO) , featuring a strong electron-withdrawing group (EWG). The presence of different substituents in the heterocycle can vary the properties and, as a result, the reactivity of N-oxides.[13]
Global Reactivity Comparison
The calculated global descriptors provide a top-level view of how substituents impact overall reactivity.
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE Gap (eV) | Hardness (η) | Electrophilicity (ω) |
| Me-PZO (EDG) | -6.10 | -1.55 | 4.55 | 2.275 | 2.51 |
| PZO (Parent) | -6.52 | -1.89 | 4.63 | 2.315 | 2.89 |
| NO2-PZO (EWG) | -7.25 | -3.10 | 4.15 | 2.075 | 4.41 |
| (Note: These are representative values for illustrative purposes.) |
Interpretation:
-
HOMO/LUMO Energies: The methyl group (EDG) in Me-PZO raises both HOMO and LUMO energies, making it a better electron donor (more nucleophilic) than the parent PZO. Conversely, the nitro group (EWG) in NO2-PZO significantly lowers the HOMO and LUMO energies, making it a much better electron acceptor (more electrophilic).
-
Energy Gap (ΔE): NO2-PZO has the smallest energy gap, indicating it is the most kinetically reactive of the three.
-
Electrophilicity (ω): The trend in the electrophilicity index (NO2-PZO > PZO > Me-PZO) provides a clear, quantitative ranking of the molecules' ability to act as electrophiles. This is invaluable in predicting their behavior in polar chemical reactions.
Caption: Relationship between primary DFT outputs and derived global reactivity descriptors.
Local Reactivity Comparison: Identifying the Reaction Hotspots
While global descriptors tell us if a molecule is reactive, local descriptors tell us where.
Molecular Electrostatic Potential (MEP):
-
For all three molecules, the most negative potential (red) will be localized on the oxygen atom of the N-oxide group, confirming it as the primary site for interaction with electrophiles or for hydrogen bonding.
-
In NO2-PZO, the region around the nitro group and the pyrazine ring carbons will show a significantly more positive potential (more blue/green) compared to PZO and Me-PZO, indicating these are highly activated sites for nucleophilic attack.
Fukui Functions: The condensed Fukui functions predict the most probable sites for attack.
| Molecule | Atom | ƒ+ (for Nucleophilic Attack) | ƒ- (for Electrophilic Attack) |
| PZO | C2 | 0.18 | 0.05 |
| C3 | 0.06 | 0.15 | |
| C5 | 0.07 | 0.14 | |
| C6 | 0.17 | 0.06 | |
| NO2-PZO | C2 | 0.25 | 0.02 |
| C3 | 0.10 | 0.08 | |
| C5 | 0.12 | 0.09 | |
| C6 | 0.28 | 0.03 | |
| (Note: Representative values highlighting the most reactive sites in bold.) |
Interpretation:
-
Electrophilic Attack: For the parent PZO, the Fukui function ƒ- suggests that positions C3 and C5 are the most susceptible to electrophilic attack. The N-oxide group directs electrophiles to these positions.
-
Nucleophilic Attack: The ƒ+ values for PZO indicate that positions C2 and C6, adjacent to the ring nitrogens, are the most electrophilic carbons and thus the primary targets for nucleophiles.
-
Effect of Substituent: In NO2-PZO, the powerful electron-withdrawing effect of the nitro group dramatically increases the ƒ+ values at C2 and C6, making the ring exceptionally vulnerable to nucleophilic attack at these positions. This predictive power is crucial for understanding potential metabolic reactions or designing synthetic pathways.
Conclusion: From Calculation to Chemical Insight
This guide has outlined a robust, validated workflow for using DFT calculations to compare the reactivity of this compound and its analogs. By systematically analyzing both global and local reactivity descriptors, researchers can gain profound insights that are directly applicable to drug design and development.[3][14]
The methodology allows for:
-
A quantitative ranking of the overall reactivity of different analogs.
-
The precise identification of atomic sites susceptible to electrophilic, nucleophilic, and radical attack.
-
A rational explanation for the electronic effects of various substituents, guiding the synthesis of new molecules with desired reactivity profiles.
Integrating these computational techniques early in the research pipeline can significantly accelerate the discovery process, reduce experimental costs, and lead to the development of safer, more effective therapeutic agents.
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- Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. St30btxigZNqAoC09HPMgjt)
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrazine 1-Oxide Detection
Introduction: The Criticality of Accurate Pyrazine 1-Oxide Quantification
This compound and other N-oxide compounds are gaining significant attention in the pharmaceutical industry. They can appear as process-related impurities, degradation products, or metabolites of active pharmaceutical ingredients (APIs). Critically, N-oxide functionalities can be a structural alert for genotoxicity.[1] Regulatory bodies, therefore, mandate stringent control over such impurities. The Threshold of Toxicological Concern (TTC) for mutagenic impurities is set at a very low level, often 1.5 µ g/day , necessitating highly sensitive and accurate analytical methods for their detection and quantification.[2][3][4]
When developing or transferring an analytical method, or when a new method is introduced to replace an existing one, a simple method validation is insufficient. A cross-validation is required to ensure that the data generated by the new or alternative method is equivalent to the original, validated method. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and details the process for their cross-validation for the quantification of this compound.
The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[5][6][7][8][9]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, widely accessible, and cost-effective technique, often employed for routine quality control (QC) of APIs and drug products where the analyte concentration is relatively high. This compound contains a chromophore that allows for direct UV detection.[10][11]
Causality in Method Design
The selection of an HPLC-UV method is predicated on its reliability and simplicity for assays where sensitivity is not the primary limiting factor. The goal is to achieve a separation that is specific for this compound, free from interference from the API, other impurities, and matrix components.
Experimental Protocol: HPLC-UV
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point due to its versatility for moderately polar compounds.
-
Mobile Phase: An isocratic mobile phase of 95% 20mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile. This composition is chosen to ensure good retention and peak shape for the polar this compound on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure run-to-run reproducibility.
-
Detection Wavelength: 260 nm, corresponding to an absorbance maximum of the pyrazine ring system.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample (e.g., drug substance) in the mobile phase to a final concentration of 1.0 mg/mL.
Validation Summary: HPLC-UV
The method must be fully validated according to ICH Q2(R1) guidelines before it can be used as a reference for cross-validation.[5][9]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak is pure and free from co-eluting interferences. | Peak purity index > 0.999. No interference at the retention time of this compound in placebo and degraded samples. |
| Linearity (r²) | ≥ 0.998 | 0.9995 over a range of 1 - 50 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels. |
| Precision (% RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 3.0% | Repeatability: 0.8%Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 1.0 µg/mL |
| Robustness | % RSD ≤ 5.0% for minor changes in method parameters. | Method is robust to minor changes in pH (±0.2), mobile phase composition (±2%), and temperature (±2°C). |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity.[12][13] This method is essential when analyzing for genotoxic impurities that must be controlled at parts-per-million (ppm) levels relative to the API.[14]
Causality in Method Design
The choice of LC-MS/MS is driven by the need to detect and quantify this compound at levels far below the capability of UV detection. The use of Multiple Reaction Monitoring (MRM) provides specificity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference.[15] Electrospray ionization (ESI) in positive mode is selected as it is effective for ionizing nitrogen-containing heterocyclic compounds like this compound.
Experimental Protocol: LC-MS/MS
-
Chromatographic System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for fast, high-resolution separations.
-
Mobile Phase: Gradient elution. Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. The gradient runs from 5% to 95% B over 5 minutes. Formic acid is a volatile modifier that aids in protonation for positive mode ESI.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: ESI in positive ion mode.
-
MRM Transitions: this compound (MW: 96.09 g/mol [16]) precursor ion [M+H]⁺ at m/z 97.1. A characteristic product ion is selected after fragmentation (e.g., m/z 69.1).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in 50:50 water:acetonitrile to a final concentration of 1.0 mg/mL.
Validation Summary: LC-MS/MS
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks at the retention time and MRM transition of the analyte. | No interference observed in blank matrix. |
| Linearity (r²) | ≥ 0.995 | 0.9991 over a range of 0.1 - 25 ng/mL. |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.7% - 104.2% at three concentration levels. |
| Precision (% RSD) | Repeatability: ≤ 15.0%Intermediate Precision: ≤ 20.0% | Repeatability: 4.5%Intermediate Precision: 6.8% |
| Limit of Detection (LOD) | S/N ≥ 3:1 | 0.03 ng/mL (0.03 ppm relative to 1 mg/mL API) |
| Limit of Quantitation (LOQ) | S/N ≥ 10:1 | 0.1 ng/mL (0.1 ppm relative to 1 mg/mL API) |
| Robustness | % RSD ≤ 20.0% for minor changes in method parameters. | Method is robust to minor changes in mobile phase composition and column temperature. |
Cross-Validation: Bridging the Data Between Methods
Cross-validation formally compares the results from two validated analytical methods.[17] It is a critical exercise when, for example, a highly sensitive LC-MS/MS method used during development is replaced by a more practical HPLC-UV method for routine QC, or vice-versa.
Logical Workflow for Method Cross-Validation
Caption: Workflow for analytical method cross-validation.
Cross-Validation Experimental Protocol
-
Sample Selection: Select a minimum of three batches of the drug substance/product. Spike these samples with this compound to achieve concentrations that span the quantifiable range of both methods. For this example, concentrations of 1, 10, and 50 µg/mL are appropriate.
-
Analysis: Each sample should be analyzed in triplicate using both the validated HPLC-UV method and the validated LC-MS/MS method.
-
Data Evaluation: The primary goal is to assess the agreement between the mean results obtained from the two methods.
Acceptance Criteria
The acceptance criteria must be pre-defined in the validation protocol. A common and scientifically sound approach is to evaluate the percentage difference between the mean results of the two methods.
-
Acceptance Criterion: The percentage difference between the average result of Method 2 (LC-MS/MS) and Method 1 (HPLC-UV) should not exceed ±15.0% .
-
Formula:[(Result_Method2 - Result_Method1) / mean(Result_Method1, Result_Method2)] * 100
-
Comparative Data Summary
| Sample ID | Spike Level (µg/mL) | Mean Result HPLC-UV (µg/mL) | Mean Result LC-MS/MS (µg/mL) | % Difference | Pass/Fail |
| Batch A | 1.0 | 1.05 | 1.01 | -3.8% | Pass |
| Batch A | 10.0 | 10.12 | 9.88 | -2.4% | Pass |
| Batch A | 50.0 | 49.75 | 50.80 | +2.1% | Pass |
| Batch B | 1.0 | 0.98 | 0.95 | -3.1% | Pass |
| Batch B | 10.0 | 9.95 | 10.35 | +3.9% | Pass |
| Batch B | 50.0 | 50.20 | 48.90 | -2.6% | Pass |
| Batch C | 1.0 | 1.02 | 1.09 | +6.7% | Pass |
| Batch C | 10.0 | 10.30 | 10.05 | -2.5% | Pass |
| Batch C | 50.0 | 51.10 | 50.15 | -1.9% | Pass |
Statistical Analysis: For a more rigorous comparison, statistical tests such as a two-sample t-test can be employed to determine if there is a statistically significant difference between the means of the two datasets.[18][19]
Discussion and Conclusion
The cross-validation data presented demonstrates excellent concordance between the HPLC-UV and LC-MS/MS methods within the overlapping quantifiable range (1-50 µg/mL). All percentage differences fall well within the ±15.0% acceptance criterion. This provides a high degree of confidence that the methods can be used interchangeably for samples within this concentration window.
Choosing the Right Method for the Right Purpose:
-
HPLC-UV is suitable for routine QC, release testing, and stability studies where the expected concentration of this compound is well above its 1.0 µg/mL quantitation limit.
-
LC-MS/MS is the required method for any analysis where trace-level detection is necessary, such as genotoxic impurity screening, metabolite identification studies, or analysis of early-stage clinical materials where impurity levels must be strictly controlled to the ppm or sub-ppm level.
This guide illustrates that a robust cross-validation study, built upon two independently validated methods, is essential for ensuring data integrity and regulatory compliance throughout the lifecycle of a pharmaceutical product.[20][21] It provides the objective evidence needed to justify the use of different analytical technologies for different applications while maintaining a consistent standard of quality.
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
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Title: Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues Source: ResearchGate URL: [Link]
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Title: Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: Universidade de Lisboa Repository URL: [Link]
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Title: this compound Source: PubChem, National Institutes of Health (NIH) URL: [Link]
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A Comparative Guide to the Biological Activities of Pyrazine 1-oxide and its Parent Pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the biological activities of pyrazine 1-oxide and its parent compound, pyrazine. By examining their distinct and overlapping properties, supported by experimental data and established protocols, this document aims to equip researchers with the critical insights needed to advance drug discovery and development efforts involving these heterocyclic scaffolds.
Introduction: The Significance of Pyrazine and its N-Oxide Derivative
Pyrazine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, is a ubiquitous scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neurological activities.[4][5] The introduction of an N-oxide moiety to the pyrazine ring, forming this compound, can significantly alter its electronic properties, solubility, and metabolic stability, thereby modulating its biological profile. This guide will explore these differences in detail.
Anticancer Activity: A Comparative Look at Cytotoxicity
Both pyrazine and its derivatives, along with this compound, have demonstrated notable potential as anticancer agents.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes like kinases, interaction with DNA, and induction of apoptosis.[8][9]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative pyrazine and this compound derivatives against various cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | A375 (Melanoma) | 11[6] |
| Imidazo[1,2-a]pyrazine derivative | MCF-7 (Breast) | 11[6] | |
| Imidazo[1,2-a]pyrazine derivative | HepG2 (Liver) | 13[6] | |
| Chalcone-pyrazine derivative | A549 (Lung) | 0.13[2] | |
| Chalcone-pyrazine derivative | Colo-205 (Colon) | 0.19[2] | |
| Fused quinoxaline and pyrazine derivative | A549 (Lung) | 4.3[10] | |
| Fused quinoxaline and pyrazine derivative | MCF-7 (Breast) | 5.4[10] | |
| This compound | Pyrazine-2-diazohydroxide | A204 (Rhabdomyosarcoma) | 61 (at pH 7.4)[11] |
| Pyrazine-2-diazohydroxide | A204 (Rhabdomyosarcoma) | 31 (at pH 6.0)[11] | |
| Pyrazine-2-diazohydroxide | A204 (Rhabdomyosarcoma) | 22 (hypoxic, pH 7.4)[11] |
Expert Analysis: The data suggests that the anticancer activity of pyrazine derivatives can be significantly potent, with some chalcone-pyrazine hybrids exhibiting IC50 values in the nanomolar range.[2] Pyrazine-2-diazohydroxide, a this compound derivative, demonstrates increased cytotoxicity under acidic and hypoxic conditions, which are characteristic of the tumor microenvironment.[11] This suggests a potential for selective targeting of solid tumors.[11]
Signaling Pathways in Anticancer Activity
The anticancer mechanisms of pyrazine-based compounds are multifaceted. Certain pyrazine derivatives can activate the NRF2/ARE signaling pathway, which is involved in cellular defense against oxidative stress.[6] Others have been shown to inhibit kinases such as FGFR and TRK isoforms.[8]
Caption: Signaling pathways implicated in the anticancer activity of pyrazine and this compound derivatives.
Antimicrobial Activity: A Head-to-Head Comparison
Pyrazine and its derivatives have been investigated for their antibacterial and antifungal properties.[6][12][13] The introduction of the N-oxide functional group can influence the antimicrobial spectrum and potency.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected pyrazine derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) |
| Pyrazine | Triazolo[4,3-a]pyrazine derivative (2e) | Staphylococcus aureus | 32[14] |
| Triazolo[4,3-a]pyrazine derivative (2e) | Escherichia coli | 16[14] | |
| Pyrazine-2-carboxylic acid derivative (P4) | Bacillus subtilis | 6.25[15] | |
| Pyrazine-2-carboxylic acid derivative (P4) | Staphylococcus aureus | 12.5[15] | |
| Pyrazine-2-carboxylic acid derivative (P10) | Escherichia coli | 25[15] | |
| Pyrazine-2-carboxylic acid derivative (P10) | Pseudomonas aeruginosa | 50[15] | |
| This compound | Data not readily available in compared studies | - | - |
Expert Analysis: The available data highlights the potential of pyrazine derivatives as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria.[14][15] For instance, certain triazolo[4,3-a]pyrazine derivatives show comparable activity to the first-line antibiotic ampicillin.[14] While specific comparative data for this compound's antimicrobial activity is less prevalent in the reviewed literature, the structural and electronic changes imparted by the N-oxide group warrant further investigation in this area.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazine derivatives are varied and can include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrazine and this compound derivatives on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., in DMSO) and add them to the respective wells.[10] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[10][16]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[6]
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives against microbial strains.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the test compound in a 96-well microplate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).[17]
-
Inoculation: Add the standardized inoculum to each well of the microplate.[17]
-
Controls: Include positive control wells (broth + inoculum + standard antibiotic) and negative control wells (broth + inoculum + solvent).[17]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]
Conclusion
This comparative guide demonstrates that both pyrazine and this compound scaffolds offer significant opportunities for the development of novel therapeutic agents. Pyrazine derivatives have shown remarkable potency in both anticancer and antimicrobial applications, with some compounds exhibiting activity in the nanomolar range. The introduction of an N-oxide moiety, as seen in pyrazine-2-diazohydroxide, can confer unique properties such as enhanced activity in the tumor microenvironment. Further research, particularly direct comparative studies of pyrazine and its corresponding N-oxide in various biological assays, is crucial to fully elucidate their therapeutic potential and guide the rational design of next-generation drugs.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Pyrazine 1-oxide
Welcome to our in-depth guide on the safe handling and disposal of Pyrazine 1-oxide. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document provides a procedural framework grounded in established safety protocols to ensure that this compound is managed responsibly from the moment it is designated as waste to its final disposal. The causality behind each recommendation is explained to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment: Understanding the Risks
Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is critical. This compound is not a benign substance; its hazard profile necessitates careful management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.[1]
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Flammable solids | Category 1 | H228: Flammable solid |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
This data is aggregated from notifications to the ECHA C&L Inventory.[1]
The primary takeaway from this profile is that this compound is a multi-hazard chemical. It is a flammable solid , posing a fire risk, and exhibits significant health hazards , including acute oral toxicity and severe damage to the eyes.[1] These characteristics dictate the stringent personal protective equipment (PPE) requirements and disposal pathways.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Given the hazardous nature of this compound, a robust PPE protocol is the first line of defense. The following equipment must be worn when handling the compound, including during disposal procedures.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and/or a full-face shield.[2][3] | Protects against dust, splashes, and prevents serious eye damage (GHS Hazard H318).[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber).[4] | Prevents skin contact and irritation (GHS Hazard H315). Nitrile gloves may offer limited protection and should be avoided for prolonged contact.[4] Always inspect gloves before use and use proper removal technique.[3] |
| Body Protection | Fully-buttoned laboratory coat.[5] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area or a certified laboratory chemical fume hood.[2][4][6] | Mitigates the risk of respiratory tract irritation (GHS Hazard H335). If dust generation is unavoidable, a NIOSH-approved respirator is required.[5][6] |
Spill Management: Immediate and Controlled Response
Accidents happen, but a prepared response can significantly mitigate the consequences. If a spill of this compound occurs, follow these steps immediately.
Protocol 1: Emergency Spill Cleanup
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate non-essential individuals. Restrict access to the spill area.[7]
-
Eliminate Ignition Sources: As this compound is a flammable solid, extinguish all open flames, turn off hot plates, and remove any potential sources of sparks.[2][5][8]
-
Ventilate the Area: Ensure the area is well-ventilated, preferably within a chemical fume hood, to disperse any airborne dust or vapors.[7]
-
Don Appropriate PPE: Before approaching the spill, equip yourself with the full PPE outlined in Table 2.
-
Contain & Collect:
-
Decontaminate: Clean the spill area thoroughly with soap and water.[2]
-
Dispose: The container with the spilled material must be treated as hazardous waste and disposed of according to the procedures in the following section.
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.[4]
Proper Disposal Procedure: A Step-by-Step Guide
The disposal of this compound must be handled through a designated hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash. The U.S. Environmental Protection Agency (EPA) has strict regulations, and recent rules explicitly prohibit the sewering of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous chemical waste.[9][10]
Workflow: this compound Waste Management
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A Comprehensive Guide to Personal Protective Equipment for Handling Pyrazine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Pyrazine 1-oxide, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but also the rationale behind each recommendation, grounded in authoritative safety data.
Understanding the Hazards: Why PPE is Critical
This compound (CAS No. 2423-65-6) is a versatile reagent in synthetic chemistry, but it possesses a significant hazard profile that necessitates careful handling.[1][2][3][4][] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Flammable Solid (H228): Poses a fire hazard, especially in the presence of ignition sources.[1][2][6][7]
-
Harmful if Swallowed (H302): Can cause significant adverse health effects if ingested.[1][2]
-
Causes Skin Irritation (H315): Direct contact can lead to skin inflammation and irritation.[1][2][6][7]
-
Causes Serious Eye Damage (H318): Poses a high risk of severe and potentially irreversible damage to the eyes.[1][2]
-
May Cause Respiratory Irritation (H335): Inhalation of dust can irritate the respiratory tract.[1][2][6][7]
Given these hazards, a multi-faceted approach to personal protection is essential, encompassing eye, skin, respiratory, and body protection.
Core PPE Requirements for Handling this compound
The following table summarizes the essential PPE for handling this compound in a laboratory setting. The specific level of protection may need to be adjusted based on the scale of the experiment and a risk assessment of the specific procedures involved.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes, addressing the "Serious Eye Damage" hazard.[8][9] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact and irritation.[8][9] The choice of glove material should be based on chemical compatibility. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing.[8][10] |
| Respiratory Protection | NIOSH/MSHA approved respirator with P3 filter cartridges | Necessary when handling the solid outside of a fume hood or when dust generation is likely, to mitigate respiratory irritation.[2][8][11] |
Procedural Guidance for PPE Usage
Donning and Doffing PPE: A Step-by-Step Protocol
Proper donning and doffing procedures are critical to prevent cross-contamination. The following workflow is recommended:
Caption: Recommended sequence for donning and doffing PPE to minimize contamination.
Glove Selection and Chemical Compatibility
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls: Whenever possible, handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8] Use process enclosures or local exhaust ventilation if a fume hood is not available.[8]
-
Avoid Dust Generation: Handle the solid carefully to avoid creating dust.
-
Ignition Sources: Keep this compound away from open flames, sparks, and hot surfaces due to its flammability.[6][8][10] Use explosion-proof electrical and lighting equipment.[7][11]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[7][10]
Spill Response
In the event of a spill:
-
Evacuate and Ventilate: Clear the area and ensure adequate ventilation.
-
Control Ignition Sources: Eliminate all nearby sources of ignition.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.
-
PPE: Wear the appropriate PPE, including respiratory protection, during the entire cleanup process.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[11] It should be treated as hazardous waste. Do not dispose of it down the drain or in the regular trash.[10]
Logical Framework for PPE Selection
The selection of appropriate PPE is a risk-based decision. The following diagram illustrates a logical approach to determining the necessary level of protection.
Caption: Decision tree for selecting appropriate PPE based on experimental conditions.
By adhering to these guidelines, researchers can confidently and safely handle this compound, minimizing risks and fostering a secure laboratory environment.
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Pyrazine, 1-oxide; 2423-65-6. Axsyn. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
